Botryococcene
Description
Propriétés
Numéro CAS |
42719-34-6 |
|---|---|
Formule moléculaire |
C34H58 |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
(3S,7S,10S,11E,13R,16S,20S)-10-ethenyl-2,3,7,10,13,16,20,21-octamethyl-6,17-dimethylidenedocosa-1,11,21-triene |
InChI |
InChI=1S/C34H58/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,27-30,33H,1-2,4,10-11,15-20,22,24H2,3,5-9,12-13H3/b23-21+/t27-,28+,29+,30+,33+,34+/m1/s1 |
Clé InChI |
RRFKZRGEWFCPGV-KWNNYQEVSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)/C=C/[C@@](C)(CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)C=C |
SMILES canonique |
CC(CCC(C)C(=C)CCC(C)C(=C)C)C=CC(C)(CCC(C)C(=C)CCC(C)C(=C)C)C=C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Isomers of Botryococcene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Botryococcenes are a unique class of triterpenoid (B12794562) hydrocarbons produced primarily by the green microalga Botryococcus braunii. These compounds are of significant interest due to their potential as a source of renewable biofuels and their role as biomarkers in geochemical studies. This technical guide provides a comprehensive overview of the chemical structure of botryococcenes and their isomers, presenting key structural data, detailed experimental protocols for their analysis, and visualizations of their structures and biosynthetic pathways.
Core Chemical Structure
Botryococcenes are unsaturated triterpenoid hydrocarbons with the general chemical formula CnH2n-10.[1][2] They are biosynthesized by the B race of the colonial green microalga Botryococcus braunii.[1][2] The foundational molecule for all botryococcenes is the C30 botryococcene.[1] Higher-order botryococcenes, ranging from C31 to C37, are formed through subsequent methylation and other modifications of this C30 precursor.[1][3]
The IUPAC name for the C30 this compound is (6E,10S,11E,13R,16E)-10-ethenyl-2,6,10,13,17,21-hexamethyldocosa-2,6,11,16,20-pentaene.[4] The most abundant and well-studied this compound is the C34 isomer.[1]
Key Structural Features of C30 this compound:
-
A backbone of 22 carbon atoms.[1]
-
Double bonds at positions 2, 6, 11, 16, and 20.[1]
-
Six methyl groups located at positions 2, 6, 10, 13, 17, and 21.[1]
-
A vinyl group at position 10.[1]
Major Isomers of this compound
Over 50 different botryococcenes have been identified, though only a fraction have been structurally characterized.[1] The primary variations among isomers arise from the number and position of methyl groups and the presence of cyclic structures.
Linear Isomers
The most common botryococcenes are linear chains that differ in their degree of methylation. The table below summarizes the key properties of the most well-characterized linear botryococcenes.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |
| C30 this compound | C30H50 | 410.7 | LRCNPQXZCZKGDI-OFGMELEWSA-N |
| C33 this compound | C33H56 | 452.8 | GUAPAZWRZCOQGT-JQUYWNEBSA-N |
| C34 this compound | C34H58 | 466.8 | RRFKZRGEWFCPGV-KWNNYQEVSA-N |
Cyclic Isomers
In addition to linear forms, cyclic isomers of this compound have been isolated and characterized. For instance, three cyclic C33 botryococcenes have been identified, with one featuring an unusual methylenecyclohexane (B74748) ring.[5]
Visualization of this compound Structures
The following diagrams illustrate the chemical structures of the major this compound isomers.
Caption: Chemical structures of C30 and C34 this compound.
Biosynthesis of Botryococcenes
The biosynthesis of botryococcenes is a complex process that begins with the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Unlike many eukaryotes that utilize the mevalonate (B85504) (MVA) pathway for IPP synthesis, B. braunii employs a non-MVA pathway.[1]
The key steps in the biosynthesis of the C30 this compound precursor are analogous to squalene (B77637) synthesis and involve the head-to-head condensation of two farnesyl diphosphate (B83284) (FPP) molecules to form presqualene diphosphate (PSPP).[6] However, the subsequent enzymatic steps diverge, leading to the formation of this compound instead of squalene.[6]
Caption: Simplified biosynthetic pathway of botryococcenes.
Experimental Protocols
The isolation and characterization of botryococcenes from B. braunii involve a series of meticulous experimental procedures.
Algal Culture and Harvesting
-
Culture Conditions: Botryococcus braunii (Race B) is typically cultured in a modified Chu 13 medium under a 12:12 hour light:dark cycle at approximately 25°C.
-
Harvesting: Algal biomass is harvested during the late exponential growth phase by centrifugation or filtration.
Hydrocarbon Extraction
-
Solvent Extraction: The harvested and dried algal biomass is subjected to solvent extraction, commonly using a mixture of hexane (B92381) and isopropanol (B130326) or dichloromethane (B109758) and methanol.
-
Purification: The crude extract is then purified using column chromatography on silica (B1680970) gel to separate the hydrocarbon fraction from other lipids.
Structural Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to separate and identify the different this compound isomers based on their retention times and mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the definitive structural elucidation of purified this compound isomers.
Caption: Experimental workflow for this compound analysis.
Conclusion
Botryococcenes represent a fascinating and structurally diverse family of natural products with significant scientific and industrial relevance. A thorough understanding of their chemical structures, isomeric variations, and biosynthetic pathways is essential for harnessing their potential. The analytical methods outlined in this guide provide a robust framework for the continued exploration and characterization of these unique algal hydrocarbons.
References
The intricate pathway of C30 Botryococcene Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The green microalga Botryococcus braunii, particularly the B race, is a prolific producer of triterpenoid (B12794562) hydrocarbons known as botryococcenes, with the C30 isoform serving as the foundational precursor for a variety of longer-chain derivatives. These hydrocarbons hold significant potential as a renewable source for biofuels and other high-value chemicals. This technical guide provides an in-depth exploration of the biosynthesis of C30 botryococcene, detailing the enzymatic players, their kinetics, and the experimental protocols utilized to elucidate this unique metabolic pathway.
The Core Biosynthetic Pathway
The synthesis of C30 this compound is a fascinating deviation from the canonical isoprenoid pathway, which typically leads to the production of squalene (B77637). Both pathways share the common precursor, farnesyl diphosphate (B83284) (FPP), which is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). However, the critical divergence lies in the final enzymatic steps.
In most eukaryotes, a single enzyme, squalene synthase (SS), catalyzes the head-to-head condensation of two FPP molecules to form presqualene diphosphate (PSPP), which is then reduced to squalene. In B. braunii race B, this process is partitioned between two distinct squalene synthase-like (SSL) enzymes.
The biosynthesis of C30 this compound involves the sequential action of two enzymes:
-
Squalene Synthase-Like 1 (SSL-1): This enzyme catalyzes the first half of the reaction, the condensation of two molecules of FPP to form the intermediate, presqualene diphosphate (PSPP).[1]
-
Squalene Synthase-Like 3 (SSL-3): This enzyme then utilizes the PSPP intermediate, in the presence of NADPH, to produce C30 this compound.[1]
Interestingly, B. braunii also possesses another SSL enzyme, SSL-2, which can convert PSPP into squalene, highlighting a complex regulatory network governing the flux of intermediates towards either this compound or squalene synthesis.[1]
References
The Genesis of a Biofuel Precursor: A Technical Guide to the Discovery and Isolation of Botryococcenes
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and isolation of botryococcenes, a unique class of triterpenoid (B12794562) hydrocarbons produced by the microalga Botryococcus braunii. This document is intended for researchers, scientists, and drug development professionals interested in the biotechnological potential of these compounds. It details the historical milestones, presents quantitative data in a structured format, outlines experimental protocols, and visualizes key processes.
A Journey Through Time: The Discovery and History of Botryococcene
The story of this compound is intrinsically linked to the study of the green microalga Botryococcus braunii. The alga itself has been a subject of scientific curiosity since the mid-19th century, with early observations noting its oily nature. Paleobotanical studies have suggested that B. braunii is a significant contributor to the formation of certain oil-rich geological deposits, dating back to the Ordovician period.[1]
The pivotal moment in the history of this compound came in the mid-20th century with the advent of modern analytical techniques. In 1968, a publication by Maxwell et al. first described the novel structure of hydrocarbons from B. braunii, which they termed "botryococcenes".[2] This was followed by a landmark paper in 1973 by Cox, Burlingame, Wilson, Eglinton, and Maxwell, which proposed the first detailed chemical structure for a C34 this compound.[3][4]
Further research distinguished different "races" of B. braunii based on the type of hydrocarbons they produce. The "B" race was identified as the producer of botryococcenes, which are C30-C37 polymethylated unsaturated triterpenes.[1] The "A" race produces alkadienes and alkatrienes, while the "L" race synthesizes the tetraterpenoid lycopadiene.[1] In 1988, the "Showa" variety of Botryococcus braunii, developed at UC Berkeley, was granted a U.S. Plant Patent, noted for its consistent production of botryococcenes at approximately 20% of its dry weight.[5][6]
More recently, in 2024, comparative genomic analysis has led to a proposal to reclassify the A, B, and L races as distinct species.[2][7][8] Under this proposed reclassification, the this compound-producing "B" race would retain the original designation of Botryococcus braunii.[7][8]
Quantitative Data on Botryococcenes
The following tables summarize key quantitative data related to botryococcenes, providing a valuable resource for comparative analysis.
Table 1: Physical and Chemical Properties of Botryococcenes
| Property | Value | Reference(s) |
| Chemical Formula | CnH2n-10 (n=30-37) | [1][5] |
| Molecular Weight (C30) | 410.7 g/mol | [9] |
| Molecular Weight (C34) | 466.8 g/mol | |
| Boiling Point | 460-485 °C | [10] |
| logP (Octanol-water partition coefficient) | ~14.2 | [10] |
| Solubility | High in non-polar solvents | [10] |
Table 2: this compound Content and Extraction Yields
| Parameter | Value | Reference(s) |
| Hydrocarbon Content (% of dry weight) | 20% - 86% | [5] |
| "Showa" Strain this compound Content | ~20% of dry weight | [5][6] |
| Extraction Yield (n-hexane) | 7.8% (from freeze-dried biomass) | [11][12] |
| Extraction Yield (n-hexane) | 5.6% (from liquid culture) | [11][12] |
| Extraction Yield (DBU/octanol) | 16% (from freeze-dried biomass) | [11][12] |
| Extraction Yield (DBU/octanol) | 8.2% (from liquid culture) | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and analysis of botryococcenes from Botryococcus braunii.
Isolation of Botryococcus braunii from the Natural Environment
A common method for isolating B. braunii from environmental water samples is the serial dilution technique.[13]
Protocol:
-
Sample Collection: Collect water samples from freshwater ponds or lakes where algal blooms are observed.
-
Initial Identification: Prepare wet mounts of the collected water and observe under a microscope to confirm the presence of Botryococcus braunii colonies.
-
Serial Dilution: Prepare a series of dilutions (e.g., 10-1, 10-2, 10-3, etc.) of the water sample in a suitable sterile culture medium, such as modified Chu-13 medium.[13]
-
Incubation: Incubate the dilutions under appropriate conditions of light (e.g., 12-hour light/dark cycle) and temperature (e.g., 23-25 °C).
-
Isolation of Single Colonies: Once growth is observed in the higher dilution tubes, use a micropipette to pick a single colony and transfer it to a fresh tube of sterile medium.
-
Culturing: Scale up the unialgal culture in larger volumes of medium for subsequent hydrocarbon extraction.
Extraction of Botryococcenes from Algal Biomass
Solvent extraction is the most common method for recovering botryococcenes. Both destructive (from dried biomass) and non-destructive ("milking" from live cultures) methods have been developed.
Protocol: Hexane (B92381) Extraction from Dry Biomass
-
Harvesting: Harvest the algal biomass from the culture medium by centrifugation.
-
Drying: Lyophilize (freeze-dry) the algal pellet to remove water.
-
Extraction: Resuspend the dried biomass in n-hexane at a specific ratio (e.g., 1:10 w/v).
-
Homogenization: Disrupt the algal cells using a homogenizer or sonicator to enhance extraction efficiency.
-
Separation: Separate the hexane extract containing the botryococcenes from the algal debris by centrifugation or filtration.
-
Solvent Removal: Evaporate the hexane from the extract under a stream of nitrogen or using a rotary evaporator to obtain the crude this compound oil.
Protocol: Non-destructive "Milking" with Heptane (B126788)
This method allows for the repeated extraction of hydrocarbons from a living culture.
-
Solvent Addition: Add n-heptane to a stationary phase culture of B. braunii (e.g., 20 mL of solvent to 100 mL of culture).[14]
-
Contact Time: Gently agitate the culture and solvent mixture on a rotary shaker for a short duration (e.g., 20 minutes).[14]
-
Phase Separation: Allow the mixture to stand, letting the heptane phase (containing the extracted botryococcenes) separate from the aqueous culture phase.
-
Solvent Recovery: Carefully remove the upper heptane layer.
-
Solvent Removal: Evaporate the heptane to recover the botryococcenes.
-
Culture Recovery: The algal culture can be returned to optimal growth conditions for further hydrocarbon production and subsequent extractions.
Purification of Botryococcenes
Column chromatography is a standard method for purifying botryococcenes from the crude extract.
Protocol:
-
Column Preparation: Pack a glass column with silica (B1680970) gel slurried in n-hexane.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with n-hexane. The non-polar botryococcenes will pass through the column while more polar compounds are retained.
-
Fraction Collection: Collect the fractions eluting from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solvent Removal: Combine the pure fractions and remove the solvent to obtain purified botryococcenes.
Analysis of Botryococcenes by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of botryococcenes.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified this compound sample in a suitable solvent (e.g., n-hexane).
-
Injection: Inject an aliquot of the sample into the GC-MS instrument.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column, such as a DB-1 or DB-5.[15]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the different this compound isomers. A typical program might start at a lower temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 260°C), and then hold for a period.[15]
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization is commonly used.
-
Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, providing a unique mass spectrum for each compound.
-
-
Data Analysis: Identify the botryococcenes by comparing their retention times and mass spectra to those of known standards and library data.[16]
Visualizing the Processes
The following diagrams, created using the DOT language, illustrate key workflows and pathways related to this compound.
Experimental Workflow for this compound Isolation and Analysis
Caption: Workflow for this compound isolation and analysis.
Simplified Biosynthetic Pathway of Botryococcenes
Caption: Simplified this compound biosynthetic pathway.
References
- 1. RFE Renewable Fuel & Energy - Partners [rfeholland.com]
- 2. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis | PLOS One [journals.plos.org]
- 3. This compound–a tetramethylated acyclic triterpenoid of algal origin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 6. alchetron.com [alchetron.com]
- 7. zmescience.com [zmescience.com]
- 8. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C30 this compound | C30H50 | CID 59053142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Botryococcenes - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of hydrocarbons from microalga Botryococcus braunii with switchable solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. scispace.com [scispace.com]
- 15. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
The Exclusivity of Botryococcene's Natural Origin: A Technical Guide Focused on Botryococcus braunii
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the natural sources of botryococcene, a triterpenoid (B12794562) hydrocarbon of significant interest for biofuels and specialty chemicals. Extensive research to date indicates that the natural production of this compound is exclusively confined to the green microalga Botryococcus braunii, specifically the 'B' race of the species. While the geological record contains botryococcane, the hydrogenated form of this compound, its origin is traced back to ancient deposits of B. braunii. This document provides a comprehensive overview of this compound from its sole known natural source.
Botryococcus braunii: The Lone Natural Producer
Botryococcus braunii is a colonial green microalga found in freshwater and brackish environments worldwide.[1][2] The species is categorized into different chemical races based on the primary type of hydrocarbon they produce. The 'B' race is distinguished by its unique ability to synthesize and accumulate large quantities of C₃₀-C₃₇ botryococcenes.[3][4] These hydrocarbons can constitute a significant portion of the alga's dry biomass, with reports ranging from 27% to as high as 86% under certain conditions.[2][5]
Quantitative Analysis of this compound Production
The hydrocarbon content, and specifically the this compound content, can vary significantly between different strains of B. braunii and is influenced by cultivation conditions. Several studies have quantified the hydrocarbon productivity of various 'B' race strains.
| Strain/Variety | Hydrocarbon Content (% of dry weight) | Primary Hydrocarbon | Reference |
| B. braunii var. Showa | ~30% | Botryococcenes | [6][7] |
| B. braunii Kawaguchi-1 | ~20% | Botryococcenes | [7] |
| B. braunii Ba10 | ~90% of total hydrocarbons | C₃₄ this compound | [8] |
| Natural Populations | 27-86% | Botryococcenes | [5] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that distinguishes the 'B' race of B. braunii. It is understood to be analogous to the synthesis of squalene (B77637), another triterpene, but with key enzymatic differences. The pathway begins with the condensation of two molecules of farnesyl diphosphate (B83284) (FPP).
Signaling Pathway Diagram
Caption: Biosynthesis pathway of botryococcenes in B. braunii.
It was initially thought that a single enzyme, similar to squalene synthase, was responsible for this compound production.[9] However, research has revealed a more intricate mechanism involving multiple squalene synthase-like (SSL) enzymes.[9][10] Specifically, the combined action of SSL-1 and SSL-3 is crucial for the synthesis of the C₃₀ this compound backbone from two molecules of farnesyl diphosphate (FPP).[10] This initial C₃₀ this compound then serves as a precursor for higher, methylated botryococcenes (C₃₁-C₃₇), a process catalyzed by triterpene methyltransferases with S-adenosyl methionine as the methyl group donor.[5]
Experimental Protocols
Extraction of Botryococcenes
The majority of botryococcenes are located in the extracellular matrix of the B. braunii colony, which allows for their extraction without necessitating cell lysis, a process often referred to as "milking".[11][12]
A. Non-destructive Solvent Extraction:
-
Solvent Selection: n-Hexane or n-dodecane are commonly used solvents.[11][12]
-
Extraction Procedure:
-
Mix the B. braunii culture with the selected solvent.
-
Agitate the mixture gently for a specified contact time (e.g., several hours).
-
Allow the phases to separate. The botryococcenes will partition into the organic solvent phase.
-
Carefully remove the solvent phase containing the extracted hydrocarbons.
-
The algal biomass can be returned to the growth medium for continued production.[6]
-
B. Total Hydrocarbon Extraction from Dry Biomass:
-
Biomass Preparation: Harvest the algal culture by centrifugation and freeze-dry the pellet.
-
Extraction:
-
Extract the dried biomass with n-hexane to recover extracellular hydrocarbons.
-
Subsequently, perform an extraction with a chloroform:methanol (2:1, v/v) mixture to isolate intracellular lipids and hydrocarbons.[13]
-
Combine the extracts.
-
-
Purification:
-
Evaporate the solvent from the combined extracts.
-
Resuspend the residue in n-hexane.
-
Apply the resuspended extract to a silica (B1680970) gel chromatography column and elute with n-hexane to separate the total hydrocarbon fraction.[13]
-
Quantification of Botryococcenes
A. Gravimetric Method:
-
After extraction and purification (as described in 4.1.B), evaporate the solvent from the hydrocarbon fraction.
-
Weigh the resulting residue to determine the total hydrocarbon content.
B. Spectrophotometric Method:
-
A direct spectrophotometric method can be used for the quantification of botryococcenes in a heptane (B126788) extract.[6]
-
Measure the absorbance of the heptane extract at 190 nm.
-
The concentration of botryococcenes can be calculated using a specific extinction coefficient determined for these compounds at this wavelength.[6][14]
Experimental Workflow Diagram
Caption: General workflow for this compound extraction and quantification.
Alternative Approaches: Heterologous Production
Given that B. braunii is the sole natural source of this compound, and its growth can be slow, significant research has focused on transferring the this compound biosynthesis genes into faster-growing host organisms.[15] Engineered E. coli and yeast (Saccharomyces cerevisiae) have been successfully modified to produce this compound, representing a promising alternative to reliance on the native algal source.[10][16]
Conclusion
The search for natural sources of this compound outside of Botryococcus braunii has thus far yielded no other organisms. This exclusivity underscores the unique metabolic capabilities of this microalga. For researchers and professionals in drug development and biotechnology, B. braunii remains the primary focal point for studying and sourcing this valuable triterpenoid hydrocarbon. Future developments in synthetic biology and metabolic engineering may provide viable alternative production platforms, but for the foreseeable future, the natural world's supply of this compound is solely entrusted to Botryococcus braunii.
References
- 1. Botryococcenes - Wikipedia [en.wikipedia.org]
- 2. mycampus.umhb.edu [mycampus.umhb.edu]
- 3. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 4. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RFE Renewable Fuel & Energy - Partners [rfeholland.com]
- 6. Extracellular terpenoid hydrocarbon extraction and quantitation from the green microalgae Botryococcus braunii var. Showa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Can algae replace oil? | The University of Tokyo [u-tokyo.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. masujournal.org [masujournal.org]
- 13. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 16. High-throughput screen for sorting cells capable of producing the biofuel feedstock this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Botryococcene Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of botryococcene hydrocarbons, a unique class of triterpenoid (B12794562) lipids produced primarily by the green microalga Botryococcus braunii. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry, biosynthesis, and potential applications of these compounds.
Introduction to this compound Hydrocarbons
Botryococcenes are unsaturated triterpenoid hydrocarbons produced by the B race of the colonial microalga Botryococcus braunii.[1] These lipids can constitute a significant portion of the alga's dry biomass, making them a subject of interest for biofuel research.[1] Geologically, the hydrogenated form, botryococcane, is found in certain crude oils and shale deposits, serving as a biomarker for ancient algal activity.[1]
The general chemical formula for botryococcenes is CnH2n-10.[1] The biosynthesis of all botryococcenes originates from a C30 precursor.[1] Subsequent methylation and other modifications lead to a variety of higher-order botryococcenes, with C30 to C37 compounds being common.[2] The C34 this compound is often a major constituent in many strains.[1]
Physical Properties of this compound Hydrocarbons
Botryococcenes are non-polar, high-molecular-weight hydrocarbons. Their physical properties are characteristic of large lipid molecules, influencing their extraction, processing, and potential applications. While specific data for each individual this compound is limited in publicly available literature, the following tables summarize the known quantitative data for this compound mixtures and specific isomers.
Table 1: General Physical Properties of this compound Hydrocarbons
| Property | Value | Source(s) |
| Boiling Point Range | 460-485 °C | [1] |
| logP (Octanol-Water Partition Coefficient) | ~14.2 | [1] |
Table 2: Physical Properties of "Bot-oil" from B. braunii (BOT-22 strain) *
| Property | Value | Source(s) |
| Density (at room temperature) | ~0.83 g/cm³ | [3] |
| Kinematic Viscosity (at room temperature) | 55 to 58 cSt | [3] |
| Distillation Temperature | ~430 °C | [3] |
*Note: "Bot-oil" is a mixture of this compound hydrocarbons extracted from the alga and may contain other lipidic compounds.
Table 3: Molecular Properties of Specific this compound Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| C30 this compound | C₃₀H₅₀ | 410.7 | [4] |
| C33 this compound | C₃₃H₅₆ | 452.8 | [1] |
| C34 this compound | C₃₄H₅₈ | 466.8 | [5] |
Chemical Properties and Reactivity
The chemical reactivity of botryococcenes is primarily centered around their multiple carbon-carbon double bonds, making them amenable to various addition reactions.[1]
Hydrogenation
Botryococcenes can be hydrogenated to their saturated analogues, known as botryococcanes. This process removes the double bonds, increasing the stability of the hydrocarbon backbone.[1] Botryococcanes are found in geological sediments and crude oil as they are the preserved form of botryococcenes.[1]
Thiol-Ene Reactions
The double bonds in botryococcenes can undergo thiol-ene reactions, which are radical-mediated additions of thiols across the double bond.[1] This type of reaction is known for its high efficiency and specificity, proceeding via an anti-Markovnikov addition.[6]
Hydrocracking
For biofuel applications, botryococcenes can be subjected to hydrocracking. This process involves heating the hydrocarbons under hydrogen pressure in the presence of a catalyst, which breaks down the large triterpenoid structures into smaller, more useful fuel-range molecules such as gasoline, kerosene, and diesel.[7]
Experimental Protocols
This section details the methodologies for the extraction, analysis, and chemical modification of this compound hydrocarbons as described in the scientific literature.
Extraction of Botryococcenes from Botryococcus braunii
A common method for extracting lipids, including botryococcenes, from algal biomass is through solvent extraction.
Protocol: Soxhlet Extraction
-
Biomass Preparation: Harvested B. braunii cells are typically freeze-dried (lyophilized) to remove water. The dried biomass is then ground into a fine powder to increase the surface area for solvent penetration.[8]
-
Soxhlet Apparatus Setup: A known quantity of the dried algal powder is placed in a cellulose (B213188) thimble. The thimble is inserted into the main chamber of a Soxhlet extractor. The extractor is fitted with a condenser on top and a round-bottom flask containing the extraction solvent (e.g., n-hexane) below.[9][10]
-
Extraction Process: The solvent in the flask is heated to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the algal biomass. Once the solvent level in the thimble reaches the top of a siphon arm, the solvent and extracted lipids are siphoned back into the round-bottom flask. This process is allowed to repeat for a set number of cycles (e.g., 45 cycles) to ensure complete extraction.[9][10]
-
Solvent Removal: After extraction, the solvent is removed from the extracted lipids, typically using a rotary evaporator under reduced pressure.[8]
-
Purification (Optional): The crude lipid extract can be further purified using column chromatography on silica (B1680970) gel to isolate the this compound fraction from other lipids.[11]
Analysis of this compound Hydrocarbons
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of botryococcenes.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: The extracted and purified this compound fraction is dissolved in a suitable volatile solvent, such as n-hexane.
-
GC System and Column: A gas chromatograph equipped with a mass spectrometer detector is used. A non-polar capillary column, such as a DB-1 or DB-5, is typically employed for the separation of these non-polar hydrocarbons.[1]
-
Injection: A small volume of the sample solution is injected into the heated inlet of the GC, where it is vaporized.
-
Temperature Program: A temperature program is used to separate the different this compound isomers and other hydrocarbons based on their boiling points and interactions with the stationary phase. A typical program might be:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: Increase to 220°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 260°C at a rate of 2°C/minute.
-
Final hold: Hold at 260°C for 40 minutes.[12]
-
Note: The specific temperature program can be optimized depending on the specific mixture of botryococcenes and the column used.[13][14]
-
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the specific this compound isomers. Characteristic fragment ions for botryococcenes include m/z 238, 294, and 448.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of botryococcenes.
Protocol: NMR Spectroscopy
-
Sample Preparation: A purified sample of the this compound of interest is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).[12]
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[11]
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra are analyzed to determine the precise molecular structure, including the positions of double bonds and methyl groups.[11][12]
Visualization of Pathways and Workflows
Biosynthesis of C30 this compound
The biosynthesis of the precursor C30 this compound is a multi-step enzymatic process starting from farnesyl pyrophosphate (FPP).
Caption: Biosynthesis pathway of C30 this compound from FPP.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow from algal culture to the analysis of this compound hydrocarbons.
Caption: General experimental workflow for this compound analysis.
Chemical Reactivity of Botryococcenes
This diagram illustrates the main chemical reactions that botryococcenes can undergo.
Caption: Key chemical reactions of this compound hydrocarbons.
References
- 1. Botryococcenes - Wikipedia [en.wikipedia.org]
- 2. iris.unisa.it [iris.unisa.it]
- 3. researchgate.net [researchgate.net]
- 4. C30 this compound | C30H50 | CID 59053142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C34H58 | CID 10885141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. High-throughput screen for sorting cells capable of producing the biofuel feedstock this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. open.clemson.edu [open.clemson.edu]
- 9. Lipid Extraction Method From Microalgae Botryococcus Braunii As Raw Material To Make Biodiesel With Soxhlet Extraction | CoLab [colab.ws]
- 10. Lipid Extraction Method From Microalgae Botryococcus Braunii As Raw Material To Make Biodiesel With Soxhlet Extraction - Polsri Repository [eprints.polsri.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on Botryococcene
This guide provides an overview of the molecular properties of botryococcene, a group of triterpenoid (B12794562) hydrocarbons produced by the green microalga Botryococcus braunii.[1] These compounds are of significant interest to researchers in biofuel development and geochemistry due to their role in the formation of petroleum and their potential as a renewable energy source.[1]
Botryococcenes are characterized by their highly branched, acyclic structures.[2] While a variety of botryococcenes exist, the C34 variant is often the most abundant.[1] The general molecular formula for this class of compounds is CnH2n-10.[1][3]
Molecular Formula and Weight
The molecular characteristics of the most common botryococcenes are summarized in the table below. This data is essential for mass spectrometry analysis, reaction stoichiometry, and biofuel property predictions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| C30 this compound | C30H50 | 410.7[4] |
| C33 this compound | C33H56 | 452.8[5] |
| C34 this compound | C34H58 | 466.8[6][7] |
Below is a diagram illustrating the relationship between the elemental composition and the resulting molecular properties of C34 this compound.
References
- 1. Botryococcenes - Wikipedia [en.wikipedia.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 4. C30 this compound | C30H50 | CID 59053142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C33 this compound | C33H56 | CID 90658677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | C34H58 | CID 10885141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereochemistry of Botryococcene Biosynthesis: An In-depth Technical Guide
Abstract
Botryococcenes are a unique class of triterpenoid (B12794562) hydrocarbons produced in significant quantities by the B race of the green microalga Botryococcus braunii. Their potential as a renewable source for biofuels and specialty chemicals has driven research into their biosynthesis. A key and distinguishing feature of botryococcene biosynthesis is the formation of a C1'-3 linkage between two farnesyl diphosphate (B83284) (FPP) units, in contrast to the C1'-1 linkage found in squalene (B77637). This guide provides a detailed technical overview of the stereochemical aspects of this compound biosynthesis, focusing on the enzymatic transformations, key intermediates, and the stereochemical outcome of these reactions. It is intended for researchers, scientists, and drug development professionals interested in isoprenoid biosynthesis and its potential applications.
Introduction
The biosynthesis of C30 isoprenoids is a fundamental process in most living organisms, leading to the formation of essential molecules like sterols and hopanoids. The canonical pathway involves the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene, a reaction catalyzed by squalene synthase (SQS). This process proceeds through a cyclopropyl (B3062369) intermediate, presqualene diphosphate (PSPP).[1][2] In the green microalga Botryococcus braunii (race B), a fascinating deviation from this pathway occurs, leading to the synthesis of this compound, a triterpene with a unique C1'-3 linkage.[2][3] Understanding the stereochemistry of this transformation is crucial for elucidating the reaction mechanism and for potential bioengineering applications aimed at producing specific this compound isomers.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that shares its initial substrate and a key intermediate with the squalene biosynthetic pathway. The process is catalyzed by a suite of squalene synthase-like (SSL) enzymes.[4]
Key Enzymes and Intermediates
The central enzymes involved in the biosynthesis of this compound in B. braunii are:
-
Squalene Synthase-Like 1 (SSL-1): This enzyme catalyzes the first committed step, the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form the cyclopropyl intermediate, presqualene diphosphate (PSPP).[4]
-
Squalene Synthase-Like 3 (SSL-3): This enzyme is the key determinant for this compound synthesis. It acts on PSPP, catalyzing its reductive rearrangement to form C30 this compound with the characteristic C1'-3 linkage. This reaction requires a reducing equivalent, typically NADPH.[4]
-
Squalene Synthase-Like 2 (SSL-2): For comparison, SSL-2, in conjunction with SSL-1, directs the biosynthesis towards squalene by rearranging PSPP to form the conventional C1'-1 linkage.[4]
The precursor for this pathway is farnesyl diphosphate (FPP) , a central intermediate in the isoprenoid pathway. The critical branch-point intermediate is presqualene diphosphate (PSPP) . The stereochemical fate of PSPP is determined by the downstream enzyme, either SSL-3 for this compound or SSL-2 for squalene.
The Stereochemical Rearrangement of Presqualene Diphosphate
The conversion of PSPP to this compound by SSL-3 is the stereochemically defining step of the pathway. While the precise mechanism and the absolute stereochemistry of the resulting chiral centers in the initial C30 this compound have not been fully elucidated in the literature, the overall transformation involves the cleavage of the cyclopropane (B1198618) ring of PSPP and the formation of a new carbon-carbon bond between C1' of one farnesyl unit and C3 of the other. This rearrangement is distinct from the squalene synthase-catalyzed reaction, which leads to a C1'-1 linkage.[5] The stereospecificity of the hydride attack from NADPH during the reductive rearrangement also plays a critical role in defining the final stereochemistry of the product.
Quantitative Data
Detailed kinetic parameters for the individual SSL enzymes are not extensively reported in the literature. However, qualitative and semi-quantitative data on enzyme activity under various conditions provide insights into their function.
| Enzyme/Condition | Parameter | Value/Observation | Reference(s) |
| This compound Synthase (BS) Activity | Optimal Temperature | 37 °C | [3] |
| Optimal pH | 7.3 | [3] | |
| Divalent Cation Requirement | Requires Mg2+ | [3] | |
| Effect of Tween 80 | Inhibited | [1][3] | |
| Inhibition by Squalestatin | Completely inhibited | [3] | |
| Squalene Synthase (SS) Activity (in B. braunii) | Optimal Temperature | 37 °C | [3] |
| Optimal pH | 7.3 | [3] | |
| Divalent Cation Requirement | Requires Mg2+ | [3] | |
| Effect of Tween 80 | Stimulated | [1][3] | |
| Inhibition by Squalestatin | Completely inhibited | [3] |
Note: this compound Synthase (BS) activity is attributed to the combined action of SSL-1 and SSL-3.
Experimental Protocols
This compound Synthase (BS) Enzyme Activity Assay
This protocol is adapted from studies on B. braunii cell homogenates.[3]
1. Preparation of Cell Homogenate:
- Harvest B. braunii (Berkeley/Showa strain) cells from culture by centrifugation.
- Wash the cell pellet with a suitable buffer (e.g., 50 mM MOPS, pH 7.3, containing 1 mM DTT).
- Resuspend the cells in the same buffer and disrupt by sonication or French press.
- Centrifuge the homogenate at a low speed (e.g., 2000 x g) to remove cell debris. The supernatant serves as the enzyme source.
2. Assay Mixture:
- In a final volume of 100 µL, combine:
- 50 mM MOPS buffer, pH 7.3
- 20 mM MgCl2
- 1 mM DTT
- 1 mM NADPH
- 10 µM [1-³H]FPP (as substrate)
- A suitable amount of cell homogenate (e.g., 50-100 µg of total protein)
3. Incubation:
- Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).
4. Extraction of Products:
- Stop the reaction by adding an equal volume of a solvent mixture (e.g., hexane (B92381):isopropanol, 3:2 v/v).
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the upper hexane phase containing the hydrocarbon products.
5. Analysis:
- Spot the hexane extract onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.
- Develop the TLC plate using a suitable solvent system (e.g., hexane).
- Visualize the products by autoradiography or quantify by scintillation counting of the scraped radioactive spots corresponding to authentic this compound and squalene standards.
- Alternatively, the hexane extract can be analyzed by reverse-phase HPLC with a radiodetector.[3]
This compound Extraction and Purification
1. Extraction from B. braunii Biomass:
- Lyophilize harvested B. braunii cells.
- Perform a Soxhlet extraction of the dried biomass with n-hexane for several hours to extract the extracellular hydrocarbons.
- The remaining biomass can be further extracted with a more polar solvent mixture like chloroform:methanol (2:1, v/v) to recover intracellular lipids.
2. Purification:
- The crude hexane extract can be purified by column chromatography on silica gel, eluting with a hexane gradient.
- Further purification of individual this compound isomers can be achieved by high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/isopropanol).[6]
Stereochemical Analysis
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS):
-
A promising technique would involve the use of a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative.
-
An optimized temperature program would be required to achieve separation of the stereoisomers.
-
Mass spectrometry would be used for detection and identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are powerful tools for structural elucidation of this compound isomers.[7][8]
-
To determine the absolute stereochemistry, advanced NMR techniques could be employed, such as the use of chiral derivatizing agents or chiral solvating agents to induce chemical shift differences between enantiomers.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound and squalene in B. braunii.
Experimental Workflow for this compound Synthase Assay
Caption: Workflow for the this compound synthase activity assay.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of metabolic diversification in the isoprenoid pathway. The key to this divergence lies in the stereospecific rearrangement of the common intermediate, presqualene diphosphate, catalyzed by the squalene synthase-like 3 enzyme. While the overall pathway and the key enzymatic players have been identified, significant gaps in our understanding remain. Future research should focus on:
-
Detailed Kinetic Characterization of SSL Enzymes: Determining the kinetic parameters (Km, kcat, Vmax) for SSL-1, SSL-2, and SSL-3 will be crucial for quantitative modeling of the metabolic flux and for targeted bioengineering efforts.
-
Elucidation of the Stereochemical Mechanism: Detailed mechanistic studies, potentially using isotopically labeled substrates and advanced NMR techniques, are needed to determine the absolute stereochemistry of the chiral centers formed during the C1'-3 rearrangement.
-
Development of Robust Chiral Analytical Methods: The development and validation of specific chiral GC-MS or HPLC methods for the separation and quantification of this compound stereoisomers are essential for stereochemical studies and for quality control in potential biotechnological applications.
A comprehensive understanding of the stereochemistry of this compound biosynthesis will not only provide fundamental insights into enzyme catalysis and evolution but will also pave the way for the rational design of microbial cell factories for the production of specific, high-value this compound isomers for a range of applications.
References
- 1. Characterization of this compound synthase enzyme activity, a squalene synthase-like activity from the green microalga Botryococcus braunii, Race B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Recombinant squalene synthase. A mechanism for the rearrangement of presqualene diphosphate to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Genetic Architecture of Botryococcene Production in Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique hydrocarbon botryococcene, produced by the green microalga Botryococcus braunii (race B), holds significant potential for biofuel production and as a source of valuable chemical feedstocks. Understanding the genetic underpinnings of its biosynthesis is crucial for metabolic engineering efforts aimed at optimizing yields and developing heterologous production systems. This technical guide provides an in-depth exploration of the core genetic and enzymatic machinery responsible for this compound synthesis, supported by quantitative data, experimental methodologies, and pathway visualizations.
The this compound Biosynthetic Pathway: A Unique Dimeric Terpenoid Synthesis
This compound is a triterpenoid (B12794562) hydrocarbon, and its biosynthesis originates from the methyl D-erythritol 4-phosphate (MEP) pathway, which is responsible for the production of isoprenoid precursors.[1][2] The key departure from canonical triterpenoid synthesis, such as that of squalene (B77637), lies in the final enzymatic steps.
The biosynthesis of this compound is not accomplished by a single enzyme but rather by a cooperative effort of two distinct squalene synthase-like (SSL) enzymes: SSL-1 and SSL-3.[3][4][5]
The process unfolds as follows:
-
Farnesyl Diphosphate (B83284) (FPP) Synthesis: The MEP pathway generates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl diphosphate (GPP) and subsequently farnesyl diphosphate (FPP).[1]
-
Presqualene Diphosphate (PSPP) Formation: Two molecules of FPP undergo a head-to-head condensation to form presqualene diphosphate (PSPP). This initial half-reaction is catalyzed by the enzyme SSL-1 .[3][4][5]
-
This compound Synthesis: The intermediate, PSPP, is then acted upon by a second enzyme, SSL-3 . SSL-3 catalyzes the reductive rearrangement of PSPP to form the final this compound molecule.[3][4][5] This two-enzyme system for triterpene synthesis is a distinctive feature of B. braunii.[3]
Interestingly, B. braunii also produces squalene, a structurally similar triterpene. The synthesis of squalene also utilizes SSL-1 to produce PSPP; however, a different enzyme, SSL-2, catalyzes the subsequent conversion of PSPP to squalene.[3][4]
Quantitative Data on this compound Production
The production of this compound can be substantial in its native producer and has been a target for optimization in heterologous hosts.
| Parameter | Organism/Condition | Value | Reference |
| Hydrocarbon Content | Botryococcus braunii | 30-86% of dry cell weight | [3][5] |
| Engineered Production | Saccharomyces cerevisiae (co-expressing SSL-1 and SSL-3) | >50 mg/L | [4] |
| Engineered Production | Saccharomyces cerevisiae (SSL-1 and SSL-3 fusion protein) | >70 mg/L | [4] |
| Optimal Iron (Fe) | B. braunii (for hydrocarbon production) | 10.43 µM | [6] |
| Optimal Manganese (Mn) | B. braunii (for hydrocarbon production) | 6.53 µM | [6] |
| Optimal Molybdenum (Mo) | B. braunii (for hydrocarbon production) | 0.012 µM | [6] |
| Optimal Nickel (Ni) | B. braunii (for hydrocarbon production) | 1.73 µM | [6] |
Experimental Protocols
This section outlines the key experimental methodologies for the identification and characterization of genes and enzymes involved in this compound biosynthesis.
Gene Identification and Cloning
The identification of the SSL genes in B. braunii was achieved through a combination of transcriptomics and homology-based approaches.
Experimental Workflow:
-
RNA Extraction and cDNA Library Construction: Total RNA is extracted from B. braunii cultures, preferably during the exponential growth phase when hydrocarbon biosynthesis is maximal.[5] mRNA is then purified and used to construct a cDNA library.
-
Degenerate PCR: Based on conserved domains of known squalene synthases, degenerate oligonucleotide primers are designed. These primers are used to amplify a fragment of a putative squalene synthase-like gene from the cDNA library.
-
Full-Length cDNA Isolation: The amplified gene fragment is used as a probe to screen the cDNA library and isolate the full-length cDNA clones for SSL-1, SSL-2, and SSL-3.
-
Sequencing and Analysis: The full-length cDNAs are sequenced and the corresponding amino acid sequences are analyzed for conserved domains and motifs characteristic of terpene synthases.
Heterologous Expression and Enzyme Assays
To functionally characterize the SSL enzymes, they are expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which do not natively produce this compound.
Protocol for Enzyme Assays in E. coli :
-
Vector Construction: The coding sequences of SSL-1, SSL-2, and SSL-3 are cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vectors are transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested.
-
Protein Purification: The cells are lysed, and the tagged SSL proteins are purified using affinity chromatography.
-
In Vitro Enzyme Assays:
-
Substrate: Radiolabeled [14C]FPP is commonly used as a substrate.
-
Reaction Conditions: The purified enzymes are incubated with the substrate in a reaction buffer containing necessary cofactors like NADPH.[3]
-
Combinations: To test the two-enzyme hypothesis, SSL-1 is incubated with FPP, and the reaction product (PSPP) is then used as a substrate for SSL-3. Alternatively, SSL-1 and SSL-3 are combined in a single reaction with FPP.[3][4]
-
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify this compound and other triterpenes.[7]
Regulation of this compound Biosynthesis
The production of this compound is influenced by various factors, suggesting a regulated biosynthetic pathway.
-
Growth Phase: The expression of genes and the activity of enzymes related to this compound biosynthesis are highest during the early to mid-exponential growth phase.[5]
-
Nutrient Availability: The biosynthesis of this compound can be inhibited by ammonia.[6][8] Conversely, enriching the air supply with CO2 can significantly enhance both biomass and hydrocarbon production.[6][8] The concentrations of micronutrients such as iron, manganese, molybdenum, and nickel also play a crucial role in optimizing hydrocarbon yields.[6][8]
Conclusion and Future Perspectives
The elucidation of the unique two-enzyme system involving SSL-1 and SSL-3 for this compound biosynthesis in Botryococcus braunii has been a significant breakthrough.[3][4] This knowledge opens up new avenues for the metabolic engineering of this compound production. Future research should focus on:
-
Transcriptional Regulation: Identifying the transcription factors and signaling pathways that regulate the expression of the SSL genes.
-
Metabolic Engineering: Enhancing the flux through the MEP pathway and optimizing the expression levels of SSL-1 and SSL-3 in heterologous hosts to improve this compound titers. The use of fusion proteins of SSL-1 and SSL-3 has already shown promise in this area.[4]
-
Host Selection: Exploring alternative, faster-growing algal species like Chlamydomonas reinhardtii as chassis for heterologous this compound production.[9]
A deeper understanding of the genetic and regulatory networks governing this compound biosynthesis will be instrumental in harnessing the full potential of this valuable bioproduct for various industrial applications.
References
- 1. Channeling of Carbon Flux Towards Carotenogenesis in Botryococcus braunii: A Media Engineering Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Channeling of Carbon Flux Towards Carotenogenesis in Botryococcus braunii: A Media Engineering Perspective [frontiersin.org]
- 3. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 4. Identification of unique mechanisms for triterpene biosynthesis in Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micronutrient Requirements for Growth and Hydrocarbon Production in the Oil Producing Green Alga Botryococcus braunii (Chlorophyta) | PLOS One [journals.plos.org]
- 7. High-throughput screen for sorting cells capable of producing the biofuel feedstock this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Micronutrient Requirements for Growth and Hydrocarbon Production in the Oil Producing Green Alga Botryococcus braunii (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
A Technical Guide to Botryococcene for Biofuel Applications
For Researchers, Scientists, and Drug Development Professionals
The pressing global need for sustainable and renewable energy sources has intensified research into advanced biofuels. Among the most promising feedstocks is the green microalga Botryococcus braunii, a unique organism capable of producing large quantities of liquid hydrocarbons, primarily in the form of botryococcene and its derivatives. These hydrocarbons can be converted into high-quality biofuels, including gasoline, diesel, and jet fuel. This technical guide provides an in-depth review of the current state of this compound research for biofuel applications, focusing on cultivation, extraction, and conversion technologies. It is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in this dynamic field.
Cultivation of Botryococcus braunii: Optimizing Biomass and Hydrocarbon Production
The successful cultivation of B. braunii is the foundational step in the this compound-to-biofuel pipeline. Research has focused on optimizing growth conditions to maximize both biomass and hydrocarbon productivity. Key parameters influencing cultivation include nutrient composition of the growth medium, light intensity, temperature, pH, and salinity.
Quantitative Data: Growth and Productivity
The growth rate and biomass productivity of B. braunii are critical metrics for assessing its potential as a biofuel feedstock. These parameters vary significantly depending on the strain and cultivation conditions.
| Strain | Medium | Specific Growth Rate (day⁻¹) | Biomass Productivity (g L⁻¹ day⁻¹) | Reference |
| Showa | MChu13-HN | 0.78 | - | [1] |
| Showa | BG-11 | 0.23 | - | [1] |
| OIT-678 (Race B) | - | Doubling time: 1.2 days | Higher than Showa | [2] |
| AC768 | - | - | 1.8 | [3] |
| KMITL 2 | Open Pond | - | 2.9 g L⁻¹ (final biomass) | [4] |
| CCAP 807/2 (Race A) | - | - | 0.104 | [5] |
Table 1: Growth and Biomass Productivity of Botryococcus braunii Strains. This table summarizes the specific growth rates and biomass productivities of various B. braunii strains under different culture media.
Quantitative Data: this compound and Hydrocarbon Content
The hydrocarbon content, particularly this compound in race B strains, is a key determinant of the economic viability of B. braunii as a biofuel source. This content is typically measured as a percentage of the dry cell weight.
| Strain/Race | Hydrocarbon Content (% dry weight) | This compound Content (% dry weight) | Reference |
| General | 30-40% | - | [6] |
| General | Up to 86% | - | [7] |
| Race B | 10-40% | Major component | [8] |
| Race A | 0.4-60% | Not produced | [8] |
| Race L | 0.1-8.0% | Lycopadiene | [8] |
| Showa (Race B) | ~30% | ~30% | [8] |
| Kawaguchi-1 (Race B) | ~20% | ~20% | [8] |
| AC761 | High | High | [3] |
| KMITL 2 | 40.7% | - | [4] |
| CCAP 807/2 (Race A) | Up to 24% | Not produced | [5] |
Table 2: this compound and Total Hydrocarbon Content in Botryococcus braunii Strains. This table presents the hydrocarbon content as a percentage of dry weight for different races and strains of B. braunii.
Experimental Protocol: Cultivation of Botryococcus braunii
This protocol provides a general procedure for the laboratory-scale cultivation of B. braunii.
1. Media Preparation:
-
Prepare a modified Chu 13 or BG-11 medium.[9][10] The composition of these media can be optimized for specific strains.
-
For example, a modified BG-11 medium can be prepared as described by Rippka et al. (1979).
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
2. Inoculation:
-
Inoculate the sterile medium with a healthy starter culture of B. braunii under aseptic conditions. An initial cell density of around 0.2 g L⁻¹ is often used.[4]
-
The inoculum should be in the exponential growth phase.
3. Incubation Conditions:
-
Temperature: Maintain the culture at a constant temperature, typically between 23-25°C.[6][11]
-
Light: Provide a continuous light source with an intensity of approximately 60 W/m². A photoperiod of 12:12 or 16:8 hours (light:dark) is commonly employed.[6][7]
-
Aeration/Mixing: Gently aerate the culture with filtered air, optionally supplemented with 1-2% CO₂, to provide carbon and prevent cell settling.[12] For shake flask cultures, a rotational speed of 100-125 rpm is common.[9][13]
-
pH: Monitor and maintain the pH of the culture medium within the optimal range for the specific strain, typically between 7.0 and 7.5.[7][9]
4. Growth Monitoring:
-
Monitor the growth of the culture by measuring the optical density at a specific wavelength (e.g., 550 nm or 680 nm) using a spectrophotometer.[10][14]
-
Determine the dry weight of the biomass by filtering a known volume of culture, washing the cells, and drying them at a constant temperature (e.g., 60-80°C) until a constant weight is achieved.[10][15]
Extraction of this compound: From Cell to Crude Oil
The extraction of hydrocarbons from B. braunii is a critical step that significantly impacts the overall efficiency and cost of biofuel production. Both destructive and non-destructive methods have been developed.
Destructive Extraction Methods
Conventional methods involve harvesting the algal biomass, drying it, and then extracting the hydrocarbons using organic solvents.
1. Biomass Harvesting and Drying:
-
Harvest the algal cells from the culture medium by centrifugation or filtration.
-
Wash the biomass with distilled water to remove salts and other impurities.
-
Dry the biomass, for example, by freeze-drying, to remove water, which can interfere with solvent extraction.
2. Solvent Extraction:
-
Resuspend the dried biomass in a suitable organic solvent such as n-hexane, petroleum ether, or a chloroform/methanol mixture.[9][16]
-
Use a Soxhlet apparatus for continuous extraction or agitate the mixture for a defined period (e.g., several hours) at room temperature.[9]
-
The ratio of solvent to biomass should be optimized for maximum extraction efficiency.
3. Hydrocarbon Recovery:
-
Separate the solvent extract containing the hydrocarbons from the solid biomass residue by filtration or centrifugation.
-
Evaporate the solvent from the extract using a rotary evaporator to obtain the crude this compound oil.
-
The extracted hydrocarbons can be further purified using techniques like column chromatography.
Non-Destructive "Milking" Extraction
A promising approach for reducing the costs associated with harvesting and dewatering is the in-situ or "milking" extraction of hydrocarbons, where the algal cells remain viable and continue to produce this compound.[17][18]
| Solvent | Extraction Time | This compound Productivity (mg L⁻¹ day⁻¹) | Reference |
| n-Heptane | 4 hours (repeated) | 29.9 ± 8.5 | [19] |
| n-Dodecane | 300 min day⁻¹ (Showa) | 16.99 | [15] |
| n-Dodecane | 200 min day⁻¹ (Bot22) | 14.53 | [15] |
Table 3: this compound Productivity using Non-Destructive "Milking" Extraction. This table shows the productivity of this compound using different solvents and extraction times in a non-destructive manner.
1. Solvent Selection:
-
Choose a biocompatible organic solvent with a high affinity for this compound and low toxicity to B. braunii cells, such as n-heptane or n-dodecane.[13][15]
2. Two-Phase System:
-
Introduce the selected solvent directly into the algal culture to create a two-phase system. The volume of solvent is typically a fraction of the culture volume (e.g., 1:5 solvent to culture).[13]
3. Mixing and Contact:
-
Gently mix the two phases for a specific duration (e.g., 5 to 60 minutes) to facilitate the transfer of extracellular hydrocarbons from the algal colonies to the solvent phase.[13] The optimal contact time depends on the solvent and strain.[15]
4. Phase Separation and Recovery:
-
Stop the agitation and allow the two phases to separate. The solvent phase, now containing the extracted this compound, will typically form the upper layer.
-
Carefully remove the solvent layer.
-
The algal culture can be returned to the photobioreactor for continued growth and hydrocarbon production.
5. Hydrocarbon Isolation:
-
Recover the this compound from the solvent by evaporation, as described in the destructive extraction protocol.
Conversion of this compound to Biofuels: Catalytic Upgrading
The long-chain hydrocarbons of B. braunii are not directly suitable for use as transportation fuels and require upgrading through catalytic processes, primarily hydrocracking.
Quantitative Data: Hydrocracking Product Distribution
Hydrocracking of B. braunii oil yields a mixture of hydrocarbons suitable for different fuel fractions.
| Feedstock | Catalyst | Temperature (°C) | Pressure (MPa) | Gasoline Fraction (%) | Aviation Turbine Fuel Fraction (%) | Diesel Fuel Fraction (%) | Reference |
| B. braunii oil | - | 400 | 20 | 67 | 15 | 15 | [20][21] |
| Bot-oil (Bot-22) | Al-FSM | 260 | 0.1 | - | - | 76 (yield) | [22] |
| B. braunii oil | NiMo | 300 | 4 | - | - | - | [23] |
| Bot-oil | Pt-Re/SiO₂-Al₂O₃ | 330 | - | - | 50.2 | 16.7 | [24] |
Table 4: Product Distribution from Hydrocracking of Botryococcus braunii Oil. This table summarizes the yields of different fuel fractions obtained from the hydrocracking of B. braunii oil under various catalytic conditions.
Experimental Protocol: Hydrocracking of this compound Oil
This protocol outlines a general procedure for the hydrocracking of B. braunii oil.
1. Catalyst Preparation:
-
Prepare or procure a suitable hydrocracking catalyst. Common catalysts include transition metals like nickel-molybdenum (B8610338) (NiMo) or platinum-rhenium (Pt-Re) on acidic supports such as silica-alumina or zeolites.[23][24]
2. Reactor Setup:
-
Use a high-pressure reactor, such as a fixed-bed reactor or a batch autoclave, capable of withstanding the required temperatures and pressures.
-
Load the catalyst into the reactor.
3. Reaction Conditions:
-
Introduce the this compound oil feedstock and hydrogen gas into the reactor.
-
Heat the reactor to the desired temperature, typically in the range of 300-400°C.[20][23]
-
Pressurize the reactor with hydrogen to a pressure of 4-20 MPa.[20][23]
-
Maintain these conditions for a specific residence time to allow for the cracking and hydrogenation reactions to occur.
4. Product Collection and Analysis:
-
Cool the reactor and collect the liquid and gaseous products.
-
Separate the liquid product into different fuel fractions (e.g., gasoline, jet fuel, diesel) by distillation based on their boiling points.
-
Analyze the composition of the product fractions using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the hydrocarbon components and determine the fuel quality.
Visualizing the Process: Diagrams and Pathways
Visual representations are crucial for understanding the complex processes involved in this compound research. The following diagrams, created using the DOT language, illustrate key workflows and pathways.
References
- 1. "Cultivation of Botryococcus Braunii for the Production of Hydrocarbons" by Bryan C. Carroll [open.clemson.edu]
- 2. Large-scale screening of natural genetic resource in the hydrocarbon-producing microalga Botrycoccus braunii identified novel fast-growing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. masujournal.org [masujournal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [researchportal.murdoch.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Hydrocracking of the oils of Botryococcus braunii to transport fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tytlabs.co.jp [tytlabs.co.jp]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Botryococcene: A Comprehensive Technical Guide to its Application as a Biomarker in Geological Surveys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botryococcene is a group of unsaturated triterpenoid (B12794562) hydrocarbons produced in significant quantities by the green microalga Botryococcus braunii, specifically the B race.[1] In the geological record, these compounds are preserved as their saturated analogue, botryococcane. The high specificity of this compound to its source organism and its preservation over geological timescales make botryococcane a valuable biomarker in petroleum exploration and paleoenvironmental reconstruction. This technical guide provides an in-depth overview of this compound's chemical properties, biological origin, analytical methodologies, and its application as a biomarker in geological surveys.
Chemical Properties of Botryococcenes and Botryococcane
Botryococcenes are a series of C30 to C37 triterpenoid hydrocarbons with the general formula CnH2n-10.[1] The basic structure is a C30 this compound, with higher homologues formed by methylation. These molecules are characterized by a highly branched structure. In sediments and crude oils, botryococcenes are hydrogenated to form the more stable, saturated botryococcanes.
Table 1: Physicochemical Properties of Key Botryococcenes
| Property | C30 this compound | C34 this compound |
| Molecular Formula | C30H50 | C34H58 |
| Molecular Weight | 410.7 g/mol | 466.8 g/mol |
| Boiling Point | ~460-485 °C | ~460-485 °C |
Biological Origin and Biosynthesis
This compound is exclusively produced by the B race of the colonial green microalga Botryococcus braunii. This alga is commonly found in freshwater and brackish environments. The biosynthesis of this compound originates from the isoprenoid pathway, specifically from the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme this compound synthase.
Botryococcane as a Biomarker in Geological Surveys
The presence of botryococcane in sedimentary rocks and crude oils is a strong indicator of a lacustrine (freshwater) or brackish depositional environment for the source rock. This is because its precursor, this compound, is synthesized by Botryococcus braunii, an alga restricted to these environments. The high abundance of botryococcane can suggest that this alga was a major contributor to the organic matter that formed the petroleum.
Quantitative Data of Botryococcane in Geological Samples
The concentration of botryococcane can vary significantly depending on the specific depositional environment and the contribution of Botryococcus braunii to the total organic carbon.
Table 2: Concentration of Botryococcane in Crude Oil Samples
| Crude Oil | Location | Concentration (%) | Reference |
| Duri | Sumatra, Indonesia | 1.4 | [2] |
| Minas | Sumatra, Indonesia | 0.9 | [2] |
Experimental Protocols
The analysis of botryococcane in geological samples involves several key steps: extraction of the organic matter, separation of the hydrocarbon fraction, and instrumental analysis for identification and quantification.
Extraction of Bitumen from Sedimentary Rocks
A standard method for extracting organic matter from sedimentary rocks is Soxhlet extraction.
Materials:
-
Crushed rock sample (e.g., 100 g, <100 mesh)
-
Anhydrous sodium sulfate (B86663)
-
Soxhlet extraction apparatus
-
Cellulose (B213188) extraction thimble
-
Round-bottom flask
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dry the crushed rock sample in an oven at 60°C overnight.
-
Mix the dried sample with an equal amount of anhydrous sodium sulfate to remove any residual water.
-
Place the sample mixture into a cellulose extraction thimble and insert it into the Soxhlet extractor.
-
Add a 9:1 (v/v) mixture of dichloromethane and methanol to a round-bottom flask.[3]
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to initiate reflux.
-
Continue the extraction for 72 hours.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract using a rotary evaporator to remove the solvent. The resulting residue is the total lipid extract or bitumen.
Separation of Hydrocarbon Fraction
The extracted bitumen is a complex mixture and needs to be fractionated to isolate the saturated hydrocarbons, which contain botryococcane. This is typically achieved using column chromatography.
Materials:
-
Bitumen extract
-
Silica (B1680970) gel (activated at 120°C for 2 hours)
-
Alumina (activated at 120°C for 2 hours)
-
Glass chromatography column
-
Dichloromethane
-
Methanol
Procedure:
-
Prepare a chromatography column by packing it with a slurry of activated silica gel in hexane, followed by a layer of activated alumina.
-
Dissolve the bitumen extract in a minimum amount of hexane and load it onto the top of the column.
-
Elute the saturated hydrocarbon fraction with hexane.
-
Subsequently, elute the aromatic hydrocarbon fraction with a mixture of hexane and dichloromethane.
-
Finally, elute the polar compounds with a mixture of dichloromethane and methanol.
-
Collect the saturated hydrocarbon fraction and concentrate it using a rotary evaporator.
GC-MS Analysis of Botryococcane
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of botryococcane.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium carrier gas
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 280°C |
| Oven Program | 60°C (1 min), then ramp at 15°C/min to 250°C, then ramp at 3°C/min to 315°C (hold 10 min) |
| Carrier Gas Flow Rate | 1 mL/min (Helium) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Identification and Quantification:
-
Botryococcane is identified by its retention time and its characteristic mass spectrum, which typically shows a prominent molecular ion (M+) and key fragment ions.
-
Quantification can be performed by comparing the peak area of botryococcane to that of an internal standard added to the sample before analysis.
Workflow for this compound as a Biomarker in Geological Surveys
The application of this compound as a biomarker in geological surveys follows a systematic workflow from sample collection to data interpretation.
Conclusion
Botryococcane is a robust and specific biomarker that provides valuable insights into the depositional environment and organic matter source of petroleum source rocks. Its exclusive origin from the freshwater to brackish alga Botryococcus braunii makes it an unambiguous indicator of non-marine depositional settings. The analytical methods for its extraction and identification are well-established, allowing for reliable and quantitative analysis. The integration of botryococcane data into geological surveys can significantly enhance the understanding of petroleum systems and aid in the exploration for lacustrine-sourced hydrocarbons.
References
Unraveling the Genesis of an Algal Biofuel: A Technical Guide to Triterpenoid Precursors in the Botryococcene Pathway
For Immediate Release
A deep dive into the biosynthetic origins of botryococcene, a promising hydrocarbon biofuel precursor from the green microalga Botryococcus braunii, reveals a unique enzymatic interplay of triterpenoid (B12794562) precursors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core metabolic pathways, quantitative data, and experimental methodologies crucial for harnessing and potentially optimizing this valuable bioproduct.
The B race of the colonial green microalga Botryococcus braunii is a prolific producer of liquid hydrocarbons, primarily in the form of triterpenoid botryococcenes, which can constitute up to 86% of its dry weight.[1] These hydrocarbons are considered advanced biofuels as they can be readily converted into gasoline, diesel, and jet fuel. The biosynthesis of these energy-rich molecules hinges on a fascinating deviation from the canonical isoprenoid pathway, centered around the strategic channeling of key triterpenoid precursors. This guide elucidates the pivotal molecules and enzymatic steps in the this compound pathway, offering a foundational resource for further research and biotechnological applications.
The Central Precursors: FPP and PSPP
The journey to this compound begins with the universal C5 building blocks of isoprenoids: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[2] In green algae, these are synthesized exclusively through the methylerythritol 4-phosphate (MEP) pathway.[3] The condensation of IPP and DMAPP units leads to the formation of the C15 compound, Farnesyl diphosphate (FPP) , which stands as a critical branching point in isoprenoid metabolism.
In the this compound pathway, two molecules of FPP undergo a head-to-head condensation to form Presqualene diphosphate (PSPP) .[1][3][4] This cyclopropyl (B3062369) intermediate is the last common precursor for both squalene (B77637), a vital component of sterol biosynthesis, and this compound, the hallmark hydrocarbon of B. braunii race B.[1][2][4]
A Tale of Two Synthases: The Squalene Synthase-Like (SSL) Enzyme Family
The metabolic fate of PSPP is determined by a unique family of enzymes known as Squalene Synthase-Like (SSL) proteins. Unlike the single squalene synthase (SS) enzyme found in most eukaryotes that catalyzes the two-step conversion of FPP to squalene, B. braunii race B has evolved a more specialized and compartmentalized system.[1][3][4]
The key players in this enzymatic pathway are:
-
Squalene Synthase (SS) or Botryococcus Squalene Synthase (BSS): This enzyme performs the conventional two-step reaction, converting FPP to squalene via a PSPP intermediate, likely for the cell's primary metabolic needs such as sterol synthesis.[3]
-
SSL-1 (Presqualene diphosphate synthase): This enzyme is highly specialized and catalyzes only the first half of the reaction: the condensation of two FPP molecules to form PSPP.[1][4]
-
SSL-2 (Botryococcus squalene synthase): This enzyme takes the PSPP generated by SSL-1 and catalyzes its reductive rearrangement to form squalene.[1][4]
-
SSL-3 (this compound synthase): This is the pivotal enzyme for biofuel production. It acts on the PSPP from SSL-1 and, through a different reductive rearrangement, synthesizes C30 this compound.[1][4] This C30 backbone is subsequently methylated to produce a range of higher-order botryococcenes (C31-C37).[3][5]
This division of labor allows for the differential production of squalene and this compound, providing separate pools for primary metabolism and secondary metabolite hydrocarbon storage.[3]
Quantitative Insights into the this compound Pathway
Understanding the quantitative aspects of enzyme activity and precursor flux is essential for metabolic engineering efforts. While comprehensive in vivo data remains an active area of research, in vitro characterization of the key enzymes has provided valuable insights.
| Enzyme Activity | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature | Effect of Tween 80 |
| Squalene Synthase (SS) | Farnesyl Diphosphate (FPP) | Squalene | 7.3 | 37°C | Stimulated |
| This compound Synthase (BS) | Farnesyl Diphosphate (FPP) | C30 this compound, Squalene | 7.3 | 37°C | Inhibited |
Table 1: Comparison of in vitro enzyme activities of Squalene Synthase and this compound Synthase from B. braunii. Data compiled from Okada et al., 2004.[6]
It is noteworthy that the this compound synthase activity is inhibited by the detergent Tween 80, a property that distinguishes it from squalene synthase and has been utilized in developing specific enzyme assays.[6][7]
Visualizing the Pathway and Experimental Workflows
To facilitate a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.
Caption: The this compound biosynthetic pathway in B. braunii race B.
Caption: A generalized workflow for in vitro this compound synthase activity assays.
Key Experimental Protocols
The characterization of the this compound pathway has been made possible through a series of key experimental techniques. Below are detailed methodologies for the crucial experiments.
Protocol 1: In Vitro this compound and Squalene Synthase Assay
This protocol is adapted from the methods described by Okada et al. (2004).[6]
Objective: To measure the enzymatic conversion of radiolabeled FPP to this compound and squalene in a cell-free extract of B. braunii.
Materials:
-
B. braunii (race B) cell culture
-
Grinding buffer (e.g., Tris-HCl with protease inhibitors)
-
[³H]Farnesyl diphosphate ([³H]FPP)
-
Magnesium chloride (MgCl₂)
-
NADPH
-
Reaction buffer (e.g., Tris-HCl, pH 7.3)
-
Organic solvent for extraction (e.g., hexane (B92381) or a chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)
-
Scintillation cocktail and counter
-
Standards for C30 this compound and squalene
Methodology:
-
Cell Lysis: Harvest B. braunii cells from the culture by centrifugation. Resuspend the cell pellet in ice-cold grinding buffer and lyse the cells using a suitable method such as sonication or a French press.
-
Preparation of Cell-Free Extract: Centrifuge the cell homogenate at a low speed (e.g., 2000 x g) to remove cell debris. The resulting supernatant contains the soluble enzymes, including the synthases.
-
Enzyme Reaction: In a microcentrifuge tube, combine the cell-free supernatant, reaction buffer, MgCl₂, NADPH, and [³H]FPP. For assays investigating the effect of detergents, add the desired concentration of Tween 80.
-
Incubation: Incubate the reaction mixture at the optimal temperature (37°C) for a defined period (e.g., 30 minutes).
-
Lipid Extraction: Stop the reaction by adding an organic solvent. Vortex thoroughly to extract the lipids, including the newly synthesized this compound and squalene. Centrifuge to separate the organic and aqueous phases.
-
Product Analysis:
-
TLC: Spot the concentrated organic extract onto a TLC plate alongside standards for this compound and squalene. Develop the plate in an appropriate solvent system. Visualize the standards (e.g., with iodine vapor) and scrape the corresponding regions of the sample lanes into scintillation vials.
-
HPLC/GC-MS: For more precise identification and quantification, the extracted lipids can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][8]
-
-
Quantification: Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter to determine the amount of [³H] incorporated into this compound and squalene.
Protocol 2: Heterologous Expression and Functional Characterization of SSL Enzymes
This protocol is a generalized approach based on the work of Niehaus et al. (2011).[1]
Objective: To express individual SSL genes in a heterologous host (e.g., E. coli or yeast) and characterize their enzymatic function.
Materials:
-
cDNA library from B. braunii (race B)
-
Expression vector suitable for the chosen host
-
Competent cells of the heterologous host (e.g., E. coli BL21(DE3))
-
Standard molecular biology reagents for PCR, cloning, and transformation
-
Culture medium for the heterologous host
-
Inducing agent (e.g., IPTG for E. coli)
-
Materials for protein purification (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
-
Substrates for enzyme assays (FPP and/or PSPP)
-
Analytical instruments for product identification (GC-MS, LC-MS)
Methodology:
-
Gene Cloning: Isolate the full-length coding sequences of the SSL genes (SSL-1, SSL-2, SSL-3) from the B. braunii cDNA library using PCR with gene-specific primers. Clone the amplified genes into an appropriate expression vector.
-
Heterologous Expression: Transform the expression constructs into the chosen heterologous host. Grow the transformed cells in a suitable culture medium to a desired cell density. Induce protein expression with the appropriate inducing agent.
-
Protein Purification (Optional but Recommended): Harvest the cells and lyse them. Purify the recombinant SSL proteins from the cell lysate, for example, using affinity chromatography if they are tagged.
-
In Vitro Enzyme Assays:
-
SSL-1: Incubate the purified SSL-1 protein with FPP and analyze the reaction products for the formation of PSPP.
-
SSL-2 and SSL-3: Incubate the purified SSL-2 or SSL-3 protein with PSPP (which can be generated in situ using SSL-1) and NADPH. Analyze the products for the formation of squalene (for SSL-2) or this compound (for SSL-3).
-
Combined Assays: Perform reactions containing combinations of the purified enzymes (e.g., SSL-1 + SSL-2 or SSL-1 + SSL-3) with FPP and NADPH to reconstitute the respective pathways in vitro.
-
-
Product Identification: Analyze the reaction products using GC-MS or LC-MS to confirm the identity of the synthesized hydrocarbons.
Future Directions and Conclusion
The elucidation of the triterpenoid precursors and the unique enzymatic machinery in the this compound pathway of B. braunii has opened up exciting avenues for metabolic engineering and synthetic biology. Future research will likely focus on:
-
Pathway Optimization: Overexpressing key enzymes like SSL-1 and SSL-3, or downregulating competing pathways, to enhance the flux towards this compound production.
-
Enzyme Engineering: Modifying the substrate specificity or catalytic efficiency of the SSL enzymes to produce novel hydrocarbon structures or improve yields.
-
Transcriptional Regulation: Uncovering the regulatory networks that control the expression of the SSL genes to understand how the alga balances primary and secondary metabolism.
-
Heterologous Production: Transferring the this compound biosynthetic pathway into a more tractable and faster-growing host organism for industrial-scale production.
References
- 1. Identification of unique mechanisms for triterpene biosynthesis in Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botryococcenes - Wikipedia [en.wikipedia.org]
- 3. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. <i>Botryococcus braunii</i>: a rich source for hydrocarbons and related ether lipids - ProQuest [proquest.com]
- 6. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 7. Characterization of this compound synthase enzyme activity, a squalene synthase-like activity from the green microalga Botryococcus braunii, Race B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A squalene synthase-like enzyme initiates production of tetraterpenoid hydrocarbons in Botryococcus braunii Race L - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Significance of Botryococcene in Botryococcus braunii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The green colonial microalga Botryococcus braunii is renowned for its remarkable ability to produce and accumulate vast quantities of liquid hydrocarbons, with botryococcene being a principal triterpenoid (B12794562) hydrocarbon synthesized by the B race of this species. These hydrocarbons can constitute up to 75% of the alga's dry weight. Beyond their potential as a source of biofuel, botryococcenes play a pivotal ecological role in the life of B. braunii. This technical guide delves into the multifaceted ecological functions of this compound, including its integral role in colony architecture, buoyancy regulation, biofilm formation, and as a potential agent in chemical defense and allelopathic interactions. We present a synthesis of current knowledge, including quantitative data on this compound production, detailed experimental protocols for its study, and visual representations of its biosynthetic pathway and related experimental workflows.
Introduction
Botryococcus braunii is a globally distributed freshwater and brackish water green alga characterized by its unique colonial organization. Individual cells are intricately embedded within an extracellular matrix (ECM) that is rich in hydrocarbons.[1][2] The composition of these hydrocarbons varies between different races of the alga, with the B race specifically producing C₃₀–C₃₇ botryococcenes and methylsqualenes.[3][4][5] The massive accumulation of these lipids has long been a focal point for biofuel research. However, the native biological and ecological functions of these energy-rich compounds are critical to understanding the organism's survival strategies and optimizing its cultivation for biotechnological applications. This guide focuses on elucidating the ecological roles of this compound, providing a comprehensive resource for researchers in phycology, biotechnology, and natural product chemistry.
The Multifaceted Ecological Roles of this compound
Colony Formation and Architecture
This compound is a fundamental component of the extracellular matrix that binds individual B. braunii cells together, forming the characteristic colonies.[1][2] This matrix is a complex assembly of polymerized and liquid hydrocarbons.[1] The liquid hydrocarbon phase, primarily composed of botryococcenes, is deformable and fills the intracolonial space, while a network of cross-linked long-chain polyacetals provides structural stability.[1][6] This colonial organization is crucial for the alga's survival, offering protection and facilitating cooperative interactions between cells.
Buoyancy Regulation
The high concentration of low-density this compound within the colony matrix contributes significantly to the buoyancy of B. braunii.[1][7] This allows the colonies to float at the surface of water bodies, optimizing their exposure to sunlight for photosynthesis.[1][8] The ability to regulate buoyancy is a key adaptive advantage, particularly in oligotrophic environments where light may be a limiting factor.
Biofilm Formation
Botryococcus braunii can exist in both planktonic and attached forms, with biofilm formation being a critical aspect of its life cycle. The extracellular polymeric substances (EPS), which include the hydrocarbon matrix, are essential for the formation of these biofilms.[9] Biofilm cultivation has been explored as an alternative to suspended cultures, as it can reduce the energy and costs associated with harvesting and dewatering.[10] Studies have shown that increasing EPS production can enhance biofilm growth, and different races of B. braunii exhibit varying capacities for successful biofilm formation.[9][10]
Chemical Defense and Allelopathy
The production of large quantities of hydrocarbons may serve as a chemical defense mechanism against grazers.[11] While direct evidence for this compound's toxicity to specific predators is an area of ongoing research, the physical nature of the oily matrix can deter ingestion. Furthermore, there is speculation that B. braunii may produce allelochemicals that inhibit the growth of competing microalgae, potentially contributing to the formation of blooms.[8][12] Some studies have shown that co-cultivation with B. braunii can enhance the growth of other microalgae, suggesting complex chemical interactions within its environment.[11]
Symbiotic and Allelopathic Interactions
Botryococcus braunii colonies are often associated with a diverse community of bacteria.[13][14] These bacteria can form biofilms on the surface of the microalgal cells and may play a role in nutrient cycling and overall colony health.[13] Some associated bacteria, such as Rhizobium sp., have been shown to act as probiotics, significantly encouraging the growth of B. braunii.[13] The hydrocarbon-rich matrix may provide a unique niche for these symbiotic relationships.
Quantitative Data on this compound Production
The production of this compound is influenced by various environmental and physiological factors. The following tables summarize key quantitative data from the literature.
| Strain/Race | Culture Condition | This compound Content (% of Dry Weight) | Reference |
| B. braunii var. Showa | Not specified | ~30% | [15] |
| B. braunii B race | Not specified | 30-40% | [3] |
| B. braunii B race | Not specified | Up to 75% | [16] |
| B. braunii LB-572, CFTRI-Bb-2, CFTRI-Bb-l, and N-836 | 2% CO₂ supplementation | >20% | [17] |
| Environmental Factor | Effect on this compound Production | Reference |
| Light Intensity | Lower illumination can reduce hydrocarbon production. | [18] |
| Nutrient Availability | Highest hydrocarbon productivity is often observed during the active growth phase, but nutrient depletion (e.g., nitrogen) can trigger accumulation. | [4] |
| CO₂ Concentration | Supplementation with 2.0% (v/v) CO₂ can enhance biomass and hydrocarbon content. | [17] |
| Temperature | Optimal growth, and likely hydrocarbon production, is strain-dependent, with 23°C being optimal for some strains. | [3] |
Experimental Protocols
Isolation of Botryococcus braunii from Natural Environments
Objective: To isolate unialgal cultures of B. braunii from environmental water samples.
Protocol:
-
Sample Collection: Collect surface water samples from ponds or lakes, preferably using a phytoplankton net with a 100 µm mesh size to concentrate the colonies.[8]
-
Enrichment: Allow the collected water sample to stand overnight in a bottle to let the buoyant B. braunii colonies float and aggregate at the surface.[8]
-
Further Concentration: Transfer the surface water to a narrow glass tube and let it stand overnight to further concentrate the colonies.[8]
-
Initial Isolation: Using a micropipette, transfer a small volume from the surface of the glass tube to a slide for microscopic confirmation of B. braunii colonies.
-
Single Colony Isolation: Transfer a single, healthy-looking colony into a sterile glass tube containing a suitable culture medium (e.g., AF-6 or Chu 13 medium).[19] Filter-sterilized pond water can sometimes be beneficial for initial growth.[8]
-
Incubation: Incubate the isolated colony under appropriate conditions of light (e.g., 100 µmol m⁻² s⁻¹ with a 12h:12h light:dark cycle), temperature (e.g., 25-28°C), and CO₂ (2-3% if available).[8]
-
Subculturing: After 2-4 weeks, when visible growth is observed, transfer the colonies to a larger volume of fresh medium for further cultivation.[8]
Extraction and Quantification of this compound
Objective: To extract and quantify the this compound content from B. braunii biomass.
Protocol:
-
Biomass Harvesting: Harvest the B. braunii culture by filtration.
-
Extracellular Hydrocarbon Extraction (Non-destructive "Milking"):
-
Total Hydrocarbon Extraction (Destructive):
-
For total hydrocarbon content, the harvested biomass can be freeze-dried.
-
Extract the dried biomass with n-hexane to remove extracellular hydrocarbons, followed by a chloroform:methanol (2:1) extraction for intracellular hydrocarbons.[21]
-
-
Mechanical Extraction Enhancement:
-
Vortexing the biomass with glass beads in the presence of a solvent like heptane (B126788) can enhance the release of extracellular hydrocarbons.[15][22]
-
Heat treatment of the biomass can also accelerate the extraction process.[15]
-
-
Quantification:
-
Spectrophotometric Method: A direct spectrophotometric method can be used for the quantification of this compound. The absorbance of the hydrocarbon extract in heptane is measured in the UV-C region (λmax ≈ 190 nm). A specific extinction coefficient for botryococcenes is used for calculation.[15][23]
-
Gravimetric Method: The solvent from the hydrocarbon extract is evaporated, and the residue is weighed to determine the total hydrocarbon content.[23]
-
Visualization of Key Pathways and Workflows
Biosynthesis of this compound
The biosynthesis of C₃₀ this compound is a multi-step enzymatic process that is thought to be analogous to squalene (B77637) synthesis.[24][25] It begins with the condensation of two molecules of farnesyl diphosphate (B83284) (FPP).
Caption: Biosynthesis pathway of this compound in Botryococcus braunii, race B.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the isolation, extraction, and analysis of this compound from B. braunii.
Caption: A generalized experimental workflow for the study of this compound.
Conclusion and Future Perspectives
This compound is far more than a mere storage product in Botryococcus braunii; it is a key molecule that underpins the alga's unique colonial lifestyle, its ecological success, and its interactions with the surrounding environment. A thorough understanding of the ecological roles of this compound is essential for developing strategies to enhance its production for biotechnological purposes. Future research should focus on elucidating the precise molecular mechanisms by which this compound contributes to chemical defense and allelopathy, as well as further exploring the complex symbiotic relationships it fosters with other microorganisms. Advances in genomics and metabolomics will undoubtedly provide deeper insights into the regulation of this compound biosynthesis and its multifaceted functions in the natural world.
References
- 1. Colony Organization in the Green Alga Botryococcus braunii (Race B) Is Specified by a Complex Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony organization in the green alga Botryococcus braunii (Race B) is specified by a complex extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 4. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. algobank.unicaen.fr [algobank.unicaen.fr]
- 7. A squalene synthase-like enzyme initiates production of tetraterpenoid hydrocarbons in Botryococcus braunii Race L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Biofilm formation and lipid accumulation of attached culture of Botryococcus braunii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. Associated bacteria of Botryococcus braunii (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extracellular terpenoid hydrocarbon extraction and quantitation from the green microalgae Botryococcus braunii var. Showa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jmb.or.kr [jmb.or.kr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. escholarship.org [escholarship.org]
- 24. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 25. researchgate.net [researchgate.net]
Botryococcene Derivatives: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of botryococcene derivatives, a unique class of triterpenoid (B12794562) hydrocarbons with significant potential in various scientific and industrial fields, including biofuel production and pharmaceuticals. This document details their natural sources, biosynthetic pathways, chemical diversity, and the analytical methodologies employed for their study.
Natural Occurrence and Significance
This compound and its derivatives are primarily and almost exclusively biosynthesized by the B race of the colonial green microalga, Botryococcus braunii.[1][2][3] This alga is notable for its remarkable ability to produce and accumulate substantial quantities of liquid hydrocarbons, which can constitute up to 86% of its dry weight.[3][4] These hydrocarbons are typically stored in the extracellular matrix of the algal colony.[5]
The presence of botryococcenes in geological sediments and crude oils, where they are found as the hydrogenated form, botryococcane, serves as a significant biomarker for identifying the contribution of B. braunii to fossil fuel formation.[1] The high hydrocarbon content of this alga also positions it as a promising candidate for the production of renewable biofuels.[1][4]
Chemical Structure and Diversity
Botryococcenes are acyclic triterpenoids characterized by a general chemical formula of CnH2n-10, with the carbon number (n) typically ranging from 30 to 37.[3][4][6] The foundational molecule of this class is C30 this compound.[1] Higher-order derivatives are subsequently formed through methylation reactions at various positions on the C30 backbone.[5]
While over 50 different botryococcenes have been identified, only a fraction, approximately 15, have had their structures fully elucidated.[1] In addition to the linear methylated forms, cyclic this compound derivatives, such as cyclic C33 botryococcenes, have also been isolated and characterized from B. braunii.[7][8] The alga also produces other related triterpenoids, including methylated squalenes.[2][6]
Quantitative Data on this compound Content
The concentration of botryococcenes can vary significantly depending on the specific strain of B. braunii and the cultivation conditions. The following table summarizes reported quantitative data from various sources.
| Strain of B. braunii | Hydrocarbon Type | Concentration (% of Dry Cell Weight) | Reference(s) |
| General (Race B) | Botryococcenes | 27 - 86% | [4] |
| Showa (Berkeley) | Botryococcenes (C30-C34) | ~33% | [9] |
| Kawaguchi-1 | Botryococcenes | ~21% | [9] |
| Ba10 | C34 this compound | ~41.6% of total lipid content | [10] |
| Not Specified | Methylated Squalenes | up to 4.5% | [5] |
Biosynthesis of this compound
The biosynthesis of this compound shares its initial steps with the well-established pathway for squalene (B77637), a precursor for sterols and other triterpenoids.[11][12] The pathway originates from the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] In B. braunii, these precursors are synthesized via the non-mevalonate (MEP) pathway.[1]
The key steps in this compound biosynthesis are:
-
Formation of Farnesyl Diphosphate (B83284) (FPP): IPP and DMAPP are condensed to form geranyl diphosphate (GPP), which is then further condensed with another IPP molecule to yield the C15 compound, FPP.
-
Formation of Presqualene Diphosphate (PSPP): Two molecules of FPP undergo a head-to-head condensation to form the intermediate, presqualene diphosphate (PSPP). This reaction is catalyzed by a squalene synthase-like (SSL) enzyme.[11]
-
Reductive Rearrangement to this compound: In the final and distinguishing step, PSPP undergoes a reductive rearrangement to form C30 this compound. This reaction is catalyzed by a specific squalene synthase-like enzyme, SSL-3, and requires NADPH as a reductant.[1][11] This contrasts with squalene synthesis where the enzyme SSL-2 catalyzes the reductive rearrangement of PSPP to squalene.[1]
References
- 1. Botryococcenes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of Cyclic C33 Botryococcenes and a Trimethylsqualene Isomer from Botryococcus braunii Race B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Botryococcene for Graduate Researchers
Abstract
This technical guide provides graduate researchers, scientists, and drug development professionals with a comprehensive overview of botryococcene, a group of triterpenoid (B12794562) hydrocarbons with significant potential in biofuels and specialty chemicals. This document covers the core aspects of this compound, including its biosynthesis, physicochemical properties, methods for production and analysis, and potential applications. Detailed experimental protocols and structured data tables are provided to facilitate practical application in a research setting. Furthermore, key pathways and experimental workflows are visualized using diagrams to enhance understanding of the complex processes involved in this compound research and development.
Introduction
Botryococcenes are a class of liquid triterpenoid hydrocarbons produced primarily by the green microalga Botryococcus braunii.[1][2] These molecules are of significant scientific and commercial interest due to their high energy density and potential as a renewable feedstock for biofuels, such as gasoline, kerosene, and diesel, through hydrocracking.[1][3] Unlike fatty acid-based biodiesels, botryococcenes are hydrocarbons that can be directly processed in existing oil refineries.[3][4] B. braunii is classified into different races based on the type of hydrocarbon it produces; the B race is the primary producer of botryococcenes.[2][5][6] This guide will focus on the botryococcenes produced by the B race of B. braunii.
Chemical Properties and Structure
Botryococcenes are unsaturated, branched triterpenes with the general chemical formula CnH2n-10, where 'n' typically ranges from 30 to 37.[4][6] The foundational molecule is C30 this compound, which is subsequently methylated to form higher-order botryococcenes (C31–C37).[2][7] These molecules are characterized by a highly branched structure, which contributes to their high octane (B31449) rating when used as fuel. They are non-polar compounds with high solubility in non-polar solvents.[2]
Physicochemical Properties of Botryococcenes
A summary of the key physicochemical properties of botryococcenes is presented in Table 1. This data is essential for designing extraction, purification, and conversion processes.
| Property | Value | References |
| Molecular Formula (C30) | C30H50 | [8] |
| Molecular Weight (C30) | 410.7 g/mol | [8] |
| Molecular Formula (C34) | C34H58 | [9] |
| Molecular Weight (C34) | 466.8 g/mol | [9] |
| Boiling Point | 460-485 °C | [2] |
| logP (Octanol-water partition coefficient) | ~14.2 | [2] |
| General Formula | CnH2n-10 | [2] |
Table 1: Physicochemical Properties of Botryococcenes. This table summarizes key physical and chemical properties of botryococcenes, crucial for their handling and processing.
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that occurs within the cells of B. braunii, race B. It shares precursors with the well-understood isoprenoid pathway. The key steps involve the formation of farnesyl diphosphate (B83284) (FPP), followed by a unique condensation and rearrangement catalyzed by a series of squalene (B77637) synthase-like (SSL) enzymes.
The this compound Biosynthetic Pathway
The pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). Two molecules of FPP are then condensed head-to-head to form presqualene diphosphate (PSPP). In a critical branching point from conventional squalene synthesis, PSPP is then converted to C30 this compound. This C30 backbone is then subjected to a series of methylation reactions to yield the variety of botryococcenes found in B. braunii. The key enzymes involved are SSL-1 and SSL-3, where SSL-1 catalyzes the formation of PSPP from FPP, and SSL-3 converts PSPP to this compound.[10]
Caption: Biosynthetic pathway of botryococcenes.
Production of this compound
The primary source of this compound is the cultivation of Botryococcus braunii, race B. Optimizing culture conditions is crucial for maximizing biomass and hydrocarbon yield.
Cultivation of Botryococcus braunii
B. braunii is typically cultivated in a defined liquid medium, such as a modified Chu 13 medium.[5][7] Optimal growth conditions for many strains have been found to be around 23-25°C, with a 12 to 16-hour light period per day and aeration with CO2-enriched air.[6][7]
4.1.1. Experimental Protocol: Cultivation of Botryococcus braunii (Race B)
-
Medium Preparation: Prepare modified Chu 13 medium.[5][7] The composition of a commonly used modified Chu 13 medium is provided in Table 2.[4] Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a healthy starter culture of B. braunii race B (e.g., Showa strain) under aseptic conditions. A typical inoculum size is 10-20% (v/v).
-
Incubation: Incubate the culture at 23-25°C with a light intensity of approximately 60 W/m² on a 12:12 or 16:8 hour light:dark cycle.[6]
-
Aeration: Continuously supply filter-sterilized air enriched with 1-2.5% CO2 to the culture to provide carbon and mixing.[5][7]
-
Monitoring Growth: Monitor culture growth by measuring optical density at 680 nm or by cell counting using a hemocytometer. Dry weight determination is the most accurate method for biomass quantification.[1]
-
Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation or filtration.
| Component | Concentration |
| KNO3 | 3.95 mM |
| K2HPO4 | 602 μM |
| MgSO4·7H2O | 811 μM |
| CaCl2·2H2O | 734.0 μM |
| FeNaEDTA | 50 μM |
| H3BO3 | 43.26 μM |
| MnSO4·4H2O | 7.94 μM |
| ZnSO4·7H2O | 0.76 μM |
| CuSO4·5H2O | 0.32 μM |
| CoSO4·7H2O | 0.32 μM |
| Na2MoO4·2H2O | 0.25 μM |
| Na2O4Se | 50 nM |
| H2SO4 (99.99%) | 1 mL/L |
Table 2: Composition of Modified Chu-13 Medium. A widely used medium for the cultivation of Botryococcus braunii.[4]
Hydrocarbon Yields in Different B. braunii Strains
The productivity of this compound varies significantly among different strains of B. braunii. Table 3 provides a comparison of hydrocarbon content in several strains.
| Strain | Race | Hydrocarbon Content (% of dry weight) | Primary Hydrocarbon | References |
| Showa | B | 30% | This compound | [1] |
| Kawaguchi-1 | B | 20-23% | This compound | [1] |
| Yamanaka | A | 14% | Alkadiene | [1] |
| UTEX 2441 | A | 13% | Alkadiene | [1] |
| UTEX LB572 | A | 10% | Alkadiene | [1] |
| N-836 | B | 60% | This compound | [11] |
| AC768 | L | 6% | Lycopadiene | [12] |
| AC761 | B | ~42% | This compound | [13] |
Table 3: Comparison of Hydrocarbon Content in Different Botryococcus Strains. This table highlights the variability in hydrocarbon production across different races and strains of Botryococcus.
Extraction, Purification, and Analysis
Following cultivation, a series of downstream processing steps are required to isolate and analyze the this compound hydrocarbons.
Extraction
Botryococcenes are located both within the cells and in the extracellular matrix.[14] Hexane (B92381) is a commonly used solvent for extracting these non-polar hydrocarbons.[14][15] A non-destructive "milking" process using brief solvent contact can extract extracellular hydrocarbons without killing the algae.[16]
5.1.1. Experimental Protocol: Hexane Extraction of Botryococcenes
-
Cell Disruption (for total hydrocarbons): For complete extraction, disrupt the harvested and dried algal biomass using methods such as sonication, bead beating, or grinding with a mortar and pestle.
-
Solvent Extraction: Resuspend the disrupted biomass in n-hexane (e.g., 10 mL of hexane per gram of dry biomass).
-
Incubation: Stir the mixture at room temperature for several hours to allow for complete extraction.
-
Separation: Separate the hexane extract containing the hydrocarbons from the biomass residue by centrifugation or filtration.
-
Solvent Removal: Evaporate the hexane from the extract using a rotary evaporator to obtain the crude hydrocarbon oil.
Purification
The crude extract contains pigments and other lipids in addition to botryococcenes. Column chromatography is an effective method for purification.
5.2.1. Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel slurried in n-hexane.
-
Sample Loading: Dissolve the crude hydrocarbon extract in a minimal amount of n-hexane and load it onto the column.
-
Elution: Elute the column with n-hexane. The non-polar botryococcenes will pass through the column quickly, while more polar compounds like pigments will be retained.
-
Fraction Collection: Collect the eluate containing the purified botryococcenes. Monitor the elution by thin-layer chromatography (TLC).
-
Solvent Removal: Evaporate the hexane to obtain the purified this compound fraction. Further separation of different this compound isomers can be achieved using high-performance liquid chromatography (HPLC).[14]
Analysis
Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying botryococcenes.
5.3.1. Experimental Protocol: GC-MS Analysis of Botryococcenes
-
Sample Preparation: Dissolve a known amount of the purified hydrocarbon fraction in a suitable solvent (e.g., hexane) to a known concentration.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: Set to a high temperature (e.g., 280-300°C) to ensure complete volatilization.
-
Oven Program: Use a temperature gradient program, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 320°C) to separate the different this compound isomers.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for botryococcenes (e.g., m/z 50-700).
-
-
Data Analysis: Identify botryococcenes based on their retention times and mass spectra, comparing them to known standards or literature data. Quantify the different botryococcenes by integrating the peak areas and using an internal or external standard calibration.
Research and Development Workflow
A typical research workflow for studying and engineering this compound production is outlined below. This workflow provides a logical progression from initial strain selection to the analysis of the final product.
Caption: A typical research workflow for this compound.
Genetic Engineering for Enhanced Production
The slow growth rate of B. braunii is a major bottleneck for commercial production.[17] Genetic engineering of either B. braunii itself or transferring the this compound biosynthetic pathway into a faster-growing host organism are promising strategies to enhance production.
Genetic Transformation of Botryococcus braunii
While challenging due to its thick cell wall, methods for the genetic transformation of B. braunii have been developed.[18] These often involve enzymatic treatment to weaken the cell wall prior to DNA delivery.
7.1.1. Experimental Protocol: Genetic Transformation of B. braunii (Conceptual)
-
Cell Wall Digestion: Treat B. braunii cells with a cellulase-containing enzyme mixture to partially digest the cell wall.[18]
-
Plasmid Construction: Construct a plasmid containing the gene of interest (e.g., for overexpression of a key biosynthetic enzyme) and a selectable marker gene (e.g., antibiotic resistance).
-
Transformation: Introduce the plasmid into the enzyme-treated cells using methods like electroporation or particle bombardment.
-
Selection: Plate the transformed cells on a selective medium containing the appropriate antibiotic to select for successful transformants.
-
Verification: Confirm the integration and expression of the target gene in the transformants using PCR, RT-qPCR, and analysis of the resulting phenotype (e.g., increased this compound production).
Conclusion
This compound represents a promising renewable resource with the potential to contribute significantly to the future of biofuels and green chemistry. This guide has provided a detailed overview of the fundamental aspects of this compound, from its biosynthesis to its analysis. The provided data and protocols are intended to serve as a valuable resource for graduate researchers and professionals entering this exciting field of study. Further research into strain improvement, cultivation optimization, and efficient downstream processing will be critical to unlocking the full potential of this compound as a sustainable alternative to fossil fuels.
References
- 1. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botryococcenes - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 7. Colony Organization in the Green Alga Botryococcus braunii (Race B) Is Specified by a Complex Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C30 this compound | C30H50 | CID 59053142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C34H58 | CID 10885141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. scispace.com [scispace.com]
- 17. The growth, lipid and hydrocarbon production of Botryococcus braunii with attached cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Botryococcene Extraction from Botryococcus braunii
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of botryococcene, a hydrocarbon of significant interest for biofuels and specialty chemicals, from the green microalga Botryococcus braunii. The protocols cover both destructive and non-destructive (milking) extraction methods, offering flexibility for various research and development applications.
Introduction
Botryococcus braunii is a colonial microalga renowned for its ability to produce and accumulate large quantities of liquid hydrocarbons, primarily in the form of botryococcenes, within its extracellular matrix.[1] These hydrocarbons can constitute 30-40% of the alga's dry weight, making it a promising feedstock for renewable fuels and a source of unique bioactive compounds.[1] This application note details established methods for the efficient extraction of these valuable hydrocarbons.
This compound Biosynthesis Pathway
The biosynthesis of this compound in B. braunii race B follows a specialized isoprenoid pathway. The process begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the non-mevalonate (MEP) pathway. Two molecules of farnesyl diphosphate (B83284) (FPP), formed from the isoprenoid precursors, are condensed to produce presqualene diphosphate (PSPP). This reaction is catalyzed by the enzyme squalene (B77637) synthase-like 1 (SSL-1). Subsequently, the enzyme SSL-3 catalyzes the conversion of PSPP into the foundational C30 this compound.[2][3][4] Further modifications, such as methylation, lead to the production of higher-order botryococcenes (C31–C37).[4]
Caption: this compound biosynthesis pathway in Botryococcus braunii.
Experimental Protocols
Two primary approaches for this compound extraction are presented: destructive methods, which involve cell harvesting and disruption, and non-destructive "milking" methods that allow for continuous hydrocarbon recovery from living cultures.
Protocol 1: Destructive Solvent Extraction of this compound
This protocol is suitable for maximizing hydrocarbon recovery from a harvested batch of B. braunii biomass.
1. Biomass Harvesting and Pre-treatment:
-
Harvest algal cultures at the stationary growth phase by centrifugation or filtration.
-
Wash the harvested biomass with distilled water to remove residual media salts.
-
Pre-treatment (Optional but Recommended):
-
Drying: Lyophilize (freeze-dry) or oven-dry the biomass at 60°C to a constant weight.[5] Drying is a critical step to enhance the efficiency of hydrocarbon extraction with organic solvents.[6]
-
Salinity Stress (Alternative to Drying): Culturing B. braunii (Showa strain) in a modified Chu-13 medium with added seawater or NaCl can significantly improve hydrocarbon recovery from wet biomass without the need for drying.[6] A recovery rate exceeding 90% has been achieved by mixing intact wet algae cultured in a medium with an osmotic pressure equivalent to 1/4-seawater with n-hexane.[6]
-
2. Solvent Extraction:
-
Solvent Selection: n-Hexane is a commonly used and effective solvent for this compound extraction.[3][7] Other solvents such as n-heptane have also been shown to be effective.[8]
-
Procedure:
-
Suspend the pre-treated biomass in the chosen solvent (e.g., n-hexane) at a known biomass-to-solvent ratio.
-
Agitate the mixture using a rotary shaker or magnetic stirrer for a defined period (e.g., 30 minutes to 24 hours).[3][8]
-
Separate the solvent extract containing the hydrocarbons from the algal biomass by centrifugation or filtration.
-
Repeat the extraction process with fresh solvent to ensure maximum recovery.
-
Combine the solvent extracts.
-
3. This compound Recovery and Purification:
-
Evaporate the solvent from the combined extracts using a rotary evaporator under reduced pressure.
-
The resulting crude hydrocarbon extract can be further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
For purification by HPLC, a C18 column with a mobile phase of 100% methanol (B129727) can be used to separate different this compound fractions.[9] A silica (B1680970) column with 100% n-hexane can also be employed for further separation.[9]
Protocol 2: Non-Destructive "Milking" of this compound
This method allows for the continuous extraction of extracellular hydrocarbons from a living B. braunii culture, preserving cell viability for sustained production.[10]
1. Culture and Solvent Selection:
-
Cultivate B. braunii to a desired cell density.
-
Solvent Selection: The choice of solvent is critical to ensure biocompatibility and efficient extraction.
-
n-Dodecane: Exhibits good biocompatibility but may have lower extraction efficiency compared to shorter-chain alkanes.[2][11]
-
n-Heptane: Shows higher extraction efficiency but can be more toxic to the cells with prolonged contact.[10][11]
-
"Green" Solvents: Terpene-based solvents like γ-terpinene have demonstrated high extraction capacity but can also be toxic, leading to chlorophyll (B73375) degradation.[11][12]
-
2. In Situ Extraction ("Milking"):
-
Two-Phase System: Gently add the selected immiscible organic solvent to the algal culture to form a distinct upper layer (for most alkanes).
-
Contact Time and Agitation: The contact time and agitation rate are crucial parameters to optimize.
-
For n-heptane, an optimal contact time of 20 minutes has been reported.
-
Gentle agitation on a rotary shaker (e.g., 125 rpm) facilitates the transfer of hydrocarbons into the solvent phase.[8]
-
-
Separation: After the designated contact time, cease agitation and allow the phases to separate. Carefully remove the solvent layer containing the extracted botryococcenes.
-
Recovery Period: Allow the algal culture a recovery period (e.g., 3 days) before the next extraction cycle.[2]
3. This compound Recovery:
-
Recover the botryococcenes from the solvent as described in Protocol 1, Step 3.
Data Presentation: Solvent Comparison for this compound Extraction
The selection of an appropriate solvent is a critical factor influencing both the yield and the viability of the algal culture in non-destructive methods. The following tables summarize quantitative data from various studies.
| Solvent | Extraction Method | Key Findings | Reference |
| n-Hexane | Destructive | Achieved ~70% hydrocarbon recovery after 30 minutes of contact with concentrated algae. | [3] |
| n-Heptane | Non-destructive | Sustainable this compound productivity of 29.9 ± 8.5 mg L⁻¹ day⁻¹ with a 4-hour contact period and 3-day recovery. | [2] |
| n-Dodecane | Non-destructive | Efficient for non-destructive extraction without negatively affecting algal growth and photophysiology. | [2] |
| DBU/Octanol | Destructive | Yielded 16% hydrocarbons from freeze-dried samples and 8.2% from liquid cultures. | [5] |
| γ-Terpinene | Non-destructive | Showed the highest hydrocarbon extraction capacity, ~10-fold greater than conventional alkanes after 24 hours. However, it was toxic to the cells. | [11] |
| Bromodecane | Non-destructive | Effectively captured extracellular hydrocarbons, forming a lower phase. Also exhibited toxicity. | [11] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for this compound extraction and the key factors influencing the process.
Caption: General workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of unique mechanisms for triterpene biosynthesis in Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Botryococcenes - Wikipedia [en.wikipedia.org]
- 4. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A squalene synthase-like enzyme initiates production of tetraterpenoid hydrocarbons in Botryococcus braunii Race L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of this compound synthase enzyme activity, a squalene synthase-like activity from the green microalga Botryococcus braunii, Race B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biochemistry.tamu.edu [biochemistry.tamu.edu]
Application Notes and Protocols: GC-MS Analysis for Botryococcene Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botryococcenes are a class of liquid hydrocarbon oils produced in large quantities by the green microalga Botryococcus braunii. These unsaturated triterpenoid (B12794562) hydrocarbons are of significant interest for their potential as a source of renewable biofuels and for their unique chemical structures which may have applications in the pharmaceutical and specialty chemical industries. Accurate and precise quantification of botryococcenes is crucial for optimizing algal cultivation conditions, assessing biofuel production potential, and for quality control in various applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the method of choice for botryococcene analysis.
This document provides a detailed protocol for the quantification of botryococcenes using GC-MS, including sample preparation from algal biomass, instrument parameters, and data analysis procedures.
Experimental Protocols
Sample Preparation: Extraction of Hydrocarbons from Botryococcus braunii
This protocol is adapted from methods for extracting lipids and hydrocarbons from algal biomass.
Materials:
-
Freeze-dried Botryococcus braunii biomass
-
Methanol
-
n-Hexane
-
Internal Standard (IS) solution (e.g., n-hexatriacontane (C36H74) in hexane, 10 µg/mL)
-
Anhydrous sodium sulfate
-
Glass vials with Teflon-lined caps
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Biomass Lysis and Extraction:
-
Accurately weigh approximately 100 mg of freeze-dried algal biomass into a glass centrifuge tube.
-
Add 5 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.
-
Centrifuge at 3000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant (extract) to a clean glass tube.
-
Repeat the extraction process (steps 1.2-1.5) on the pellet twice more, combining the supernatants.
-
-
Phase Separation:
-
To the combined supernatant, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1500 x g for 5 minutes.
-
Three layers will form: an upper methanol/water layer, a proteinaceous interface, and a lower chloroform layer containing the lipids and hydrocarbons.
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the chloroform from the extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of n-hexane.
-
-
Internal Standard Spiking and Filtration:
-
Add a known volume of the internal standard solution to the reconstituted extract. For example, add 100 µL of a 10 µg/mL n-hexatriacontane solution to achieve a final concentration of 1 µg/mL.
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80 °C, hold for 2 min; ramp to 250 °C at 15 °C/min; ramp to 300 °C at 5 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Mode | Full Scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp. | 290 °C |
Quantification and Data Analysis
Quantification is based on the internal standard method, which corrects for variations in injection volume and instrument response.
1. Calibration Curve Preparation:
-
Prepare a series of calibration standards containing known concentrations of a this compound standard (if available) and a constant concentration of the internal standard.
-
Inject each calibration standard into the GC-MS.
-
For each standard, determine the peak area of the this compound and the internal standard.
-
Calculate the response factor (RF) for each calibration level: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Plot the ratio of the analyte area to the internal standard area against the concentration of the analyte. The resulting graph is the calibration curve.
2. Sample Analysis:
-
Inject the prepared sample extract into the GC-MS.
-
Identify the this compound peaks based on their retention times and mass spectra. The mass spectra of botryococcenes are characterized by specific fragmentation patterns.[1][2]
-
Integrate the peak areas for the botryococcenes of interest and the internal standard.
3. Concentration Calculation:
-
Calculate the concentration of each this compound in the sample using the following equation: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF) Where RF is the average response factor determined from the calibration curve.
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | Agilent J&W DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 80°C (2 min), then 15°C/min to 250°C, then 5°C/min to 300°C (10 min) |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 50-650 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Table 2: Quantitative Data for this compound Analysis (Example)
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Calibration Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| C32 this compound | 22.5 | 438 | 95, 123, 259 | 0.1 - 20 | >0.995 | 0.05 | 0.15 |
| C33 this compound | 23.8 | 452 | 95, 123, 273 | 0.1 - 20 | >0.995 | 0.05 | 0.15 |
| C34 this compound | 25.1 | 466 | 95, 123, 287 | 0.1 - 20 | >0.995 | 0.05 | 0.15 |
| Internal Standard | 28.3 | 504 | 57, 71, 85 | - | - | - | - |
| (n-Hexatriacontane) |
Visualizations
Caption: Experimental workflow for this compound quantification.
Discussion
The choice of an appropriate internal standard is critical for accurate quantification.[3] The ideal internal standard should be chemically similar to the analytes of interest but not present in the original sample.[3] Long-chain alkanes, such as n-hexatriacontane, are suitable for this compound analysis as they are hydrocarbons and elute in a region of the chromatogram that is typically free from interfering compounds. Deuterated analogs of botryococcenes would be the ideal internal standards, but they are not commercially available.
Method validation is an essential step to ensure the reliability of the quantitative data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5] Linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.995. Accuracy is determined by spike-recovery experiments, while precision is evaluated by replicate analyses of the same sample. LOD and LOQ are determined based on the signal-to-noise ratio.
The mass spectra of botryococcenes exhibit characteristic fragmentation patterns that aid in their identification.[1][2] The molecular ion is often observed, along with fragment ions resulting from the cleavage of the branched hydrocarbon backbone. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the sensitivity and selectivity of the analysis can be significantly improved, which is particularly useful for quantifying trace levels of botryococcenes.[6]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of botryococcenes from Botryococcus braunii using GC-MS. By following the outlined procedures for sample preparation, instrument analysis, and data processing, researchers can obtain accurate and reliable quantitative data. This information is invaluable for advancing research in biofuels, natural products, and other fields where botryococcenes are of interest.
References
Application Notes and Protocols for High Botryococcene Yield Cultivation of Botryococcus braunii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Botryococcus braunii is a green colonial microalga renowned for its capacity to produce and accumulate substantial quantities of liquid hydrocarbons, which can constitute 30-40% of its dry weight.[1] These hydrocarbons, particularly the triterpenes known as botryococcenes produced by the B race, are valuable precursors for biofuels and other high-value chemicals. This document provides detailed application notes and protocols for the successful cultivation of Botryococcus braunii with a focus on maximizing botryococcene yield.
Optimal Growth Conditions
Optimizing environmental parameters is critical for achieving high biomass and this compound productivity. The ideal conditions can vary slightly between different strains, but general guidelines are summarized below.
Table 1: Optimal Growth Conditions for Botryococcus braunii
| Parameter | Optimal Range | Notes |
| Temperature | 23-25°C | Growth rate is highest at 23°C for some strains.[1][2] |
| Light Intensity | 60-100 W/m² | Can be strain-dependent.[2] |
| Photoperiod | 12-16 hours light : 12-8 hours dark | A 16:8 hour light:dark cycle has been shown to be effective.[3] |
| Salinity | 0-0.15 M NaCl | Growth is greatest at a salinity of 0.15 M NaCl for certain strains.[1][2] |
| pH | 6.5-7.5 | The optimal pH is around 7.[4] |
| Carbon Dioxide | 0.3-2.0% (v/v) CO₂ enriched air | CO₂ enrichment can significantly shorten mass doubling time.[2][5] |
Culture Media
Several media formulations have been successfully used for the cultivation of Botryococcus braunii. The choice of medium can significantly impact biomass and hydrocarbon production. Modified Chu 13 and BG-11 media are commonly employed.[2][4][6]
Table 2: Composition of Common Culture Media for Botryococcus braunii
| Component | Chu 13 Medium (Modified)[7] | BG-11 Medium[4][8] |
| Macronutrients | ||
| Ca(NO₃)₂·4H₂O | - | - |
| KNO₃ | 3.95 mM | - |
| NaNO₃ | - | 1.5 g/L |
| K₂HPO₄ | 602 µM | 0.04 g/L |
| MgSO₄·7H₂O | 811 µM | 0.075 g/L |
| CaCl₂·2H₂O | 734.0 µM | 0.036 g/L |
| Citric Acid | - | 0.006 g/L |
| Ferric Ammonium Citrate | - | 0.006 g/L |
| Na₂EDTA·2H₂O | 50 µM | 0.001 g/L |
| Na₂CO₃ | - | 0.02 g/L |
| Micronutrients (Trace Metal Solution) | ||
| H₃BO₃ | 43.26 µM | 2.86 mg/L |
| MnSO₄·4H₂O | 7.94 µM | - |
| MnCl₂·4H₂O | - | 1.81 mg/L |
| ZnSO₄·7H₂O | 0.76 µM | 0.222 mg/L |
| CuSO₄·5H₂O | 0.32 µM | 0.079 mg/L |
| CoSO₄·7H₂O | 0.32 µM | - |
| Na₂MoO₄·2H₂O | 0.25 µM | 0.39 mg/L |
| Co(NO₃)₂·6H₂O | - | 0.0494 mg/L |
Experimental Protocols
Protocol for Isolation and Establishment of Axenic Cultures
This protocol is adapted from serial dilution and plating techniques.[3]
Workflow for Isolation of Botryococcus braunii
Caption: Workflow for isolating Botryococcus braunii.
-
Sample Collection: Collect water samples from freshwater bodies where B. braunii is likely to be present.
-
Serial Dilution: Perform a series of tenfold dilutions of the collected water sample in sterile culture medium.
-
Plating: Spread 100 µL of each dilution onto agar plates containing solidified Chu-13 or BG-11 medium.
-
Incubation: Incubate the plates under optimal light and temperature conditions (e.g., 23°C, 60 W/m², 16:8h light:dark cycle).
-
Colony Isolation: After 2-4 weeks, observe the plates under a microscope and identify characteristic green, pyramid-shaped colonies of B. braunii.
-
Liquid Culture Initiation: Aseptically pick a single, well-isolated colony using a sterile loop or needle and transfer it to a test tube or small flask containing 10-20 mL of sterile liquid culture medium.
-
Culture Scale-up: Once growth is established, progressively transfer the culture to larger volumes of medium.
Protocol for Cultivation for High this compound Yield
-
Media Preparation: Prepare the desired culture medium (e.g., modified Chu 13 or BG-11) and sterilize by autoclaving.
-
Inoculation: Inoculate the sterile medium with a healthy, actively growing starter culture of B. braunii to an initial cell density of approximately 10-20% (v/v).
-
Incubation: Cultivate the culture in a photobioreactor or flask under the optimal conditions outlined in Table 1. Provide continuous gentle agitation or aeration with CO₂-enriched air to ensure uniform light distribution and gas exchange.
-
Monitoring Growth: Monitor the culture growth by measuring the optical density at 750 nm or by determining the dry cell weight. The culture typically enters the exponential growth phase after a few days.
-
Harvesting: Harvest the cells during the late exponential or early stationary phase of growth for maximum hydrocarbon content. Harvesting can be achieved by centrifugation or filtration.
Protocol for this compound Extraction
A significant portion of the this compound is located in the extracellular matrix, which allows for non-destructive extraction methods.
Workflow for this compound Extraction
Caption: Workflow for this compound extraction.
-
Harvest Biomass: Centrifuge the culture at 5000 rpm for 10 minutes and collect the cell pellet.
-
Optional Heat Treatment: For increased extraction efficiency, the wet biomass can be incubated at 100°C for 10 minutes.[9]
-
Solvent Extraction: Resuspend a known amount of the wet biomass (e.g., 1 gram) in 10 mL of heptane. Add an equal weight of 0.5 mm glass beads.[9]
-
Cell Disruption: Vortex the mixture at maximum speed for 15 minutes. This mechanical agitation disrupts the colonies and releases the extracellular hydrocarbons into the solvent.[9]
-
Phase Separation: Centrifuge the mixture to separate the heptane phase (upper layer containing botryococcenes) from the cell debris and aqueous phase (lower layer).
-
Collection: Carefully collect the upper heptane phase for quantification.
Protocol for this compound Quantification
A direct spectrophotometric method can be used for the quantification of botryococcenes.[10][11]
-
Spectrophotometric Measurement: Measure the absorbance of the heptane extract at 190 nm using a UV-Vis spectrophotometer. Use pure heptane as a blank.
-
Calculation: Calculate the concentration of this compound using the Beer-Lambert law and a specific extinction coefficient. The molar extinction coefficient for botryococcenes in heptane at 190 nm is approximately 90 ± 5 mM⁻¹ cm⁻¹.[10][11]
Strategies to Enhance this compound Yield
-
Nutrient Limitation: Nitrogen deficiency can promote lipid and hydrocarbon accumulation.[2] However, sufficient nitrogen is required for initial biomass growth. A two-stage cultivation strategy, with an initial nutrient-replete phase for biomass accumulation followed by a nitrogen-depleted phase for hydrocarbon production, can be effective.
-
Strain Selection: Different strains of B. braunii exhibit significant variations in growth rates and hydrocarbon profiles. Strain selection is a crucial step for maximizing the yield of desired botryococcenes.
-
CO₂ Supplementation: Enriching the air supply with 0.3-2.0% CO₂ can significantly enhance photosynthetic efficiency and biomass productivity, leading to higher overall hydrocarbon yields.[2][5]
-
Mixotrophic Cultivation: Supplementing the culture medium with an organic carbon source, such as molasses, can increase biomass and lipid content.[5]
Biosynthetic Pathway of Botryococcenes
The biosynthesis of botryococcenes follows the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of the C30 precursor, farnesyl diphosphate (B83284) (FPP). Two molecules of FPP are then coupled to form the first C30 this compound precursor.
Simplified this compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis pathway.
By following these protocols and optimization strategies, researchers can effectively cultivate Botryococcus braunii for the high-yield production of botryococcenes for various biotechnological applications.
References
- 1. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and culturing of B. braunii [bio-protocol.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Low-cost production of green microalga Botryococcus braunii biomass with high lipid content through mixotrophic and photoautotrophic cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Cultivation of Botryococcus Braunii for the Production of Hydrocarbons" by Bryan C. Carroll [open.clemson.edu]
- 7. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular terpenoid hydrocarbon extraction and quantitation from the green microalgae Botryococcus braunii var. Showa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Metabolic Engineering of Yeast for High-Level Botryococcene Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metabolic engineering of yeast, primarily Saccharomyces cerevisiae and Yarrowia lipolytica, for the production of botryococcene, a triterpenoid (B12794562) hydrocarbon with potential applications in biofuels and specialty chemicals.
Introduction to this compound and its Biosynthesis
This compound is a branched triterpenoid hydrocarbon naturally produced by the green microalga Botryococcus braunii. Its chemical structure makes it a desirable target for metabolic engineering, offering a potential renewable source for advanced biofuels and other valuable chemicals.
The biosynthesis of this compound is analogous to that of squalene (B77637), a key intermediate in sterol biosynthesis in eukaryotes[1]. The pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated from acetyl-CoA via the mevalonate (B85504) (MVA) pathway in yeast. Two molecules of farnesyl pyrophosphate (FPP), a C15 isoprenoid, are condensed to form presqualene diphosphate (B83284) (PSPP). In this compound biosynthesis, a two-enzyme system, squalene synthase-like-1 (SSL-1) and squalene synthase-like-3 (SSL-3), catalyzes the conversion of FPP to this compound[2]. SSL-1 is responsible for the formation of the PSPP intermediate, and SSL-3 catalyzes the subsequent rearrangement and reduction to this compound.
Metabolic Engineering Strategies in Yeast
Yeast, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, are attractive hosts for terpenoid production due to their well-characterized genetics, established fermentation technologies, and the presence of the native MVA pathway. The general strategies for enhancing terpenoid production in yeast include:
-
Enhancing the Mevalonate (MVA) Pathway: Overexpression of key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), can increase the precursor supply of IPP and DMAPP.
-
Heterologous Expression of this compound Synthases: Co-expression of the genes encoding SSL-1 and SSL-3 from B. braunii is essential for this compound production.
-
Downregulation of Competing Pathways: Minimizing the flux towards competing pathways, such as sterol biosynthesis (e.g., by downregulating lanosterol (B1674476) synthase, ERG7), can redirect FPP towards this compound production.
-
Protein Engineering and Fusion Proteins: Creating fusion proteins of SSL-1 and SSL-3 can improve catalytic efficiency and increase this compound titers.
-
Compartmentalization Engineering: Targeting pathway enzymes to specific organelles, such as mitochondria or peroxisomes, can increase local substrate concentrations and reduce metabolic burden.
Quantitative Data on this compound Production
The following table summarizes reported this compound production titers in engineered Saccharomyces cerevisiae. Data for this compound production in Yarrowia lipolytica is currently limited in publicly available literature, but production of the related triterpene, squalene, is included for comparison.
| Yeast Strain | Engineering Strategy | Titer (mg/L) | Yield (mg/g DCW) | Productivity (mg/L/h) | Reference |
| S. cerevisiae TN7 | Co-expression of SSL-1 and SSL-3 on separate plasmids | ~20 | Not Reported | Not Reported | [2] |
| S. cerevisiae TN7 | SSL-1 and SSL-3 fusion protein (GGSG linker) | >50 | Not Reported | Not Reported | [2] |
| S. cerevisiae TN7 | SSL-1 and SSL-3 fusion with membrane-spanning domain | >70 | Not Reported | Not Reported | [2] |
| Y. lipolytica | Engineered for Squalene Production (for comparison) | up to 1628.2 | 81.0 | Not Reported | [3] |
Experimental Protocols
Protocol 1: Construction of a this compound-Producing Saccharomyces cerevisiae Strain
This protocol outlines the general steps for constructing a yeast strain capable of producing this compound.
4.1.1. Materials:
-
S. cerevisiae strain (e.g., CEN.PK2-1C)
-
Yeast expression vectors (e.g., pESC series for multiple gene expression)
-
Codon-optimized genes for B. braunii SSL-1 and SSL-3
-
Restriction enzymes, DNA ligase, and other molecular biology reagents
-
YPD and synthetic complete (SC) drop-out media
-
Lithium acetate (B1210297), polyethylene (B3416737) glycol (PEG), and single-stranded carrier DNA for transformation
4.1.2. Procedure:
-
Gene Synthesis and Cloning:
-
Synthesize codon-optimized versions of the B. braunii SSL-1 and SSL-3 genes for expression in S. cerevisiae.
-
Clone the SSL-1 and SSL-3 genes into a suitable yeast expression vector(s) under the control of strong promoters (e.g., GAL1, TEF1). For co-expression, a single vector with two expression cassettes or two separate vectors with different selectable markers can be used.
-
To create a fusion protein, design a construct where SSL-1 and SSL-3 are linked by a flexible peptide linker (e.g., (GGSG)n).
-
-
Yeast Transformation (Lithium Acetate/PEG Method):
-
Grow an overnight culture of the recipient S. cerevisiae strain in YPD medium.
-
Inoculate a fresh culture and grow to an OD600 of 0.6-0.8.
-
Harvest and wash the cells with sterile water.
-
Resuspend the cells in a solution of lithium acetate and TE buffer.
-
Add the plasmid DNA and single-stranded carrier DNA to the cell suspension.
-
Add PEG solution and incubate to facilitate DNA uptake.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Plate the transformed cells on appropriate SC drop-out medium to select for successful transformants.
-
-
Verification of Transformants:
-
Confirm the presence of the integrated expression cassettes by colony PCR.
-
Verify protein expression by Western blot analysis if antibodies are available.
-
Protocol 2: Cultivation of Engineered Yeast for this compound Production
4.2.1. Media and Culture Conditions:
-
Growth Medium: Use a synthetic defined medium (e.g., YNB with appropriate supplements) to maintain plasmid selection and control nutrient availability.
-
Carbon Source: Glucose (2-4%) is a common carbon source. For strains with galactose-inducible promoters, a pre-culture in a non-repressing carbon source (e.g., raffinose) followed by induction with galactose is required.
-
Temperature: Cultivate at 28-30°C.
-
Aeration: Ensure adequate aeration by using baffled flasks and a high shaking speed (200-250 rpm).
-
Two-Phase Cultivation: To capture the hydrophobic this compound and reduce potential product toxicity, a two-phase cultivation system can be employed. After an initial growth phase, an organic solvent overlay (e.g., dodecane) is added to the culture to sequester the produced this compound.
4.2.2. Fed-Batch Fermentation (for higher titers):
For larger-scale production, a fed-batch fermentation strategy is recommended to achieve high cell densities and maintain productivity.
-
Bioreactor Setup: Use a laboratory-scale bioreactor with controls for pH, dissolved oxygen, and temperature.
-
Batch Phase: Start with a batch culture in a defined medium until the initial carbon source is nearly depleted.
-
Fed-Batch Phase: Feed a concentrated solution of the carbon source and other limiting nutrients at a controlled rate to maintain a high cell density and productivity. The feed rate can be controlled based on dissolved oxygen or off-gas analysis.
Protocol 3: Extraction and Quantification of this compound
4.3.1. Materials:
-
Yeast culture
-
Organic solvents (e.g., hexane (B92381), ethyl acetate)
-
Internal standard (e.g., squalane (B1681988) or a long-chain alkane)
-
Glass beads or sonicator for cell disruption
-
Gas chromatograph with a mass spectrometer (GC-MS)
4.3.2. Extraction Procedure:
-
Harvest Cells: Centrifuge a known volume of the yeast culture to pellet the cells. If a two-phase system was used, collect the organic layer.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer. Disrupt the cells by vortexing with glass beads or by sonication.
-
Solvent Extraction:
-
Add a known amount of internal standard to the lysed cells or the organic overlay.
-
Add an equal volume of hexane or ethyl acetate and vortex vigorously for several minutes.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase.
-
Repeat the extraction of the aqueous phase for better recovery.
-
-
Sample Preparation for GC-MS:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the sample under a stream of nitrogen if necessary.
-
Transfer the sample to a GC vial.
-
4.3.3. GC-MS Quantification:
-
GC-MS Conditions (Example):
-
Column: HP-5MS or equivalent non-polar capillary column.
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the this compound.
-
Carrier Gas: Helium.
-
MS Detector: Operate in scan mode to identify the this compound peak based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification:
-
Generate a standard curve using purified this compound or a certified standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Signaling Pathways and Logical Relationships
The central metabolic pathway for this compound production in engineered yeast involves the redirection of carbon flux from acetyl-CoA through the MVA pathway to FPP, and then to this compound, while minimizing flux to the competing sterol pathway.
Conclusion and Future Perspectives
The metabolic engineering of yeast for this compound production is a promising avenue for the sustainable production of this valuable hydrocarbon. Significant progress has been made in S. cerevisiae, with titers exceeding 70 mg/L. Future research should focus on further optimizing the expression and activity of the this compound synthase enzymes, fine-tuning the MVA pathway, and exploring robust host strains like Yarrowia lipolytica. The development of efficient fermentation and product recovery processes will be crucial for the industrial-scale production of this compound from engineered yeast.
References
Application Notes and Protocols for the Hydrocracking of Botryococcene for Biofuel Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrocracking of botryococcene, a hydrocarbon produced by the green microalga Botryococcus braunii, for the production of high-quality biofuels. The information is intended to guide researchers in setting up and conducting experiments to convert this renewable feedstock into transportation fuels such as gasoline, jet fuel, and diesel.
Introduction
Botryococcus braunii is a colonial microalga renowned for its ability to produce and accumulate large quantities of liquid hydrocarbons, primarily in the form of this compound and its isomers.[1][2] These hydrocarbons can constitute up to 86% of the alga's dry weight, making it a promising feedstock for advanced biofuels.[1] Unlike triglyceride-based oils from other algae, this compound is a triterpenoid (B12794562) hydrocarbon and cannot be converted to biodiesel via transesterification.[1][2] Instead, hydrocracking is a key technology for its conversion.
Hydrocracking is a catalytic process that combines hydrogenation and catalytic cracking to break down large hydrocarbon molecules into smaller, more valuable ones in the presence of hydrogen.[3] This process is highly effective for converting this compound into a mixture of alkanes that fall within the boiling point ranges of gasoline, jet fuel, and diesel.[4][5] The resulting biofuels are drop-in replacements for their petroleum-derived counterparts, requiring no modification to existing engines or infrastructure.
Data Presentation
The following tables summarize quantitative data from various studies on the hydrocracking of this compound, showcasing the influence of different catalysts and reaction conditions on product distribution.
Table 1: Product Distribution from Hydrocracking of Botryococcus braunii Oil
| Catalyst | Temperature (°C) | Pressure (MPa) | Gasoline Fraction (%) | Aviation Turbine Fuel Fraction (%) | Diesel Fuel Fraction (%) | Residual Oil (%) | Reference |
| Cobalt Molybdate (B1676688) | 400 | 20 | 67 | 15 | 15 | 3 | Hillen et al. (1982)[4] |
Table 2: Yield of Jet Fuel-Range Hydrocarbons from a Two-Step Hydrocracking Process
| Catalyst | Step 1: Hydrogenation Conditions | Step 2: Hydrocracking Conditions | Jet Fuel-Range Hydrocarbon Yield (%) | Reference |
| Pt/Al₂O₃-α-ZrP | 523 K (250°C), 1 h | 623 K (350°C), 3 h, 2 MPa H₂ | 66 | Request PDF[6] |
Table 3: Performance of Various Catalysts in this compound Hydrocracking
| Catalyst | Temperature (°C) | Product Focus | Key Findings | Reference |
| Pt-Re/SiO₂-Al₂O₃ | 330 | Aviation Fuel (C₁₀-C₁₅) | 50.2% yield of aviation fuel-range hydrocarbons. | Request PDF[7] |
| Ru/CeO₂ | 240 | Gasoline (C₅-C₁₂) | 70% yield of gasoline-range alkanes. | Request PDF[7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the hydrocracking of this compound.
Protocol 1: Extraction of this compound from Botryococcus braunii
Objective: To extract hydrocarbon oils from the dried biomass of Botryococcus braunii.
Materials:
-
Freeze-dried Botryococcus braunii biomass
-
Acetone (B3395972) (reagent grade)
-
Hexane (B92381) (reagent grade)
-
Alumina (B75360) (for column chromatography)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Place the freeze-dried algal biomass in a cellulose (B213188) thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Add acetone to the distillation flask.
-
Heat the flask to initiate solvent cycling. The solvent will vaporize, condense, and drip into the chamber containing the biomass, extracting the hydrocarbons.
-
Continue the extraction for 8-12 hours until the solvent running through the siphon is colorless.
-
After extraction, concentrate the acetone extract containing the hydrocarbons using a rotary evaporator to remove the bulk of the solvent.
-
To purify the hydrocarbon oil, perform column chromatography.
-
Prepare a column packed with activated alumina in hexane.
-
Dissolve the concentrated extract in a minimal amount of hexane and load it onto the column.
-
Elute the hydrocarbons with hexane. The non-polar hydrocarbons will pass through the column while more polar compounds like pigments will be retained.
-
Collect the hexane eluate containing the purified this compound.
-
Remove the hexane using a rotary evaporator to obtain the pure this compound oil.
Protocol 2: Hydrocracking of this compound in a Continuous-Flow Reactor
Objective: To catalytically convert this compound into biofuel-range hydrocarbons using a continuous-flow reactor system. This protocol is based on the methodology described by Hillen et al. (1982).[8]
Materials:
-
Purified this compound oil
-
Cobalt molybdate catalyst (e.g., HT/400E)
-
Hydrogen gas (high purity)
-
Continuous-flow reactor (e.g., coiled stainless steel tube)
-
High-pressure pump for liquid feed
-
Mass flow controller for hydrogen gas
-
Tube furnace
-
Back-pressure regulator
-
Condenser and knock-out pots for product collection
Procedure:
-
Catalyst Loading: Pack the reactor tube with a known weight of the cobalt molybdate catalyst.
-
System Assembly: Assemble the reactor system as shown in the workflow diagram below. Ensure all connections are leak-tight.
-
Catalyst Activation (if required): Some catalysts may require pre-treatment. Follow the manufacturer's instructions, which typically involve heating the catalyst in a stream of hydrogen to reduce the metal oxides.
-
Pressurization and Heating:
-
Pressurize the system with hydrogen to the desired operating pressure (e.g., 20 MPa).
-
Heat the reactor to the target temperature (e.g., 400°C) using the tube furnace.
-
-
Reaction:
-
Once the system has reached the desired temperature and pressure, introduce the this compound oil into the reactor at a constant flow rate (e.g., 230 ml/hour) using the high-pressure pump.
-
Simultaneously, feed hydrogen gas at a controlled rate.
-
-
Product Collection:
-
The reactor effluent, a mixture of gas and liquid products, passes through the back-pressure regulator.
-
Cool the effluent using a condenser to liquefy the condensable products.
-
Collect the liquid products in a series of knock-out pots.
-
Vent the non-condensable gases or collect them for analysis.
-
-
Shutdown:
-
After the desired reaction time, stop the liquid feed.
-
Continue the hydrogen flow while the reactor cools down to room temperature.
-
Slowly depressurize the system.
-
Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the hydrocarbon components in the liquid product from hydrocracking.
Materials:
-
Liquid hydrocracking product
-
Internal standard (e.g., n-dodecane)
-
Hexane (GC grade)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a known concentration of an internal standard in hexane.
-
Accurately weigh a small amount of the liquid product and dissolve it in a known volume of the internal standard solution.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Gas Chromatography Separation:
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 10 minutes.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify the individual hydrocarbon components by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm identifications using retention indices.
-
Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.
-
Group the identified hydrocarbons into different fuel fractions (gasoline: C₅-C₁₂, jet fuel: C₈-C₁₆, diesel: C₁₂-C₂₀) based on their carbon number and boiling points.
-
Mandatory Visualizations
Caption: Experimental workflow for biofuel production from this compound.
Caption: Simplified reaction pathway for hydrocracking of this compound.
References
- 1. High-throughput screen for sorting cells capable of producing the biofuel feedstock this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydrocracker | Biofuels Academy [biofuelsacademy.org]
- 3. Hydrocracking is an important source of diesel and jet fuel - U.S. Energy Information Administration (EIA) [eia.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. US20100043279A1 - Hydrocracking process for biological feedstocks and hydrocarbons produced therefrom - Google Patents [patents.google.com]
Application Notes and Protocols for Non-destructive "Milking" of Botryococcene from Botryococcus braunii
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the non-destructive extraction, or "milking," of botryococcene from the green microalga Botryococcus braunii. This innovative approach allows for the continuous harvesting of valuable hydrocarbons without compromising the viability of the algal culture, offering a sustainable alternative to conventional destructive extraction methods.
Introduction
Botryococcus braunii is a colonial microalga renowned for its ability to produce and accumulate large quantities of liquid hydrocarbons, primarily in the form of triterpenes known as botryococcenes. These hydrocarbons are stored extracellularly within the colonial matrix, making them accessible for extraction without the need for cell lysis. Non-destructive milking techniques offer significant advantages, including reduced costs for biomass cultivation and harvesting, and the potential for semi-continuous production from a single algal culture.
This document outlines the principles of non-destructive this compound extraction, details biocompatible solvent systems, and provides step-by-step protocols for laboratory-scale implementation.
Principles of Non-Destructive Milking
The core principle of "milking" B. braunii is the use of a water-immiscible organic solvent that is biocompatible with the algal cells. The solvent is brought into direct contact with the algal culture, allowing the nonpolar this compound to partition from the extracellular matrix into the solvent phase. Following a defined contact time, the solvent phase, now enriched with hydrocarbons, is separated from the aqueous culture. The algal culture, remaining viable, can be returned to optimal growth conditions to replenish its hydrocarbon stores for subsequent extractions. The selection of an appropriate solvent is critical and involves a trade-off between extraction efficiency and the maintenance of cell health.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the non-destructive milking of this compound from B. braunii.
Table 1: Comparison of Solvents for Non-destructive this compound Extraction
| Solvent | Contact Time | Extraction Efficiency/Recovery | Algal Viability/Recovery | Reference |
| n-Heptane | 20 minutes | Recovers almost all de novo-produced external hydrocarbons | High, allows for repeated extractions for up to 70 days | [1][2] |
| n-Hexane | Short contact | 7.4% to 38% of total hydrocarbons | Can inhibit photosynthesis, not ideal for repeated milking | [2] |
| n-Dodecane | Continuous/Recirculating | Effective for continuous extraction | High biocompatibility, does not negatively affect growth | [3] |
| Squalane | Two-phase culture | 45.1% hydrocarbon recovery | High, does not compromise photosynthetic activity | [3] |
Table 2: Parameters for Repeated Non-destructive Extraction with n-Heptane
| Parameter | Value | Reference |
| Milking Frequency (with 1% CO2) | Every 5 days | [1] |
| Milking Frequency (w/o CO2) | Every 11 days | [1] |
| Duration of Repeated Extractions | Up to 70 days | [1] |
| External Hydrocarbon Productivity | 9.33 mg L⁻¹ day⁻¹ (un-optimized) | [1] |
Experimental Protocols
Protocol for Small-Scale Batch Non-destructive Extraction with n-Heptane
This protocol describes a method for the non-destructive extraction of this compound from a laboratory-scale culture of B. braunii using n-heptane.
Materials:
-
Late-logarithmic or stationary phase culture of Botryococcus braunii (e.g., strain BOT-22)
-
n-Heptane (analytical grade)
-
Sterile separatory funnel
-
Sterile culture flasks
-
Shaker or magnetic stirrer
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Culture Preparation: Grow B. braunii in a suitable medium (e.g., modified Chu-13) under optimal conditions of light and temperature until it reaches the desired growth phase.
-
Solvent Addition: In a sterile flask, combine the B. braunii culture with n-heptane at a volume ratio of 5:1 (culture:solvent). For example, add 20 mL of n-heptane to 100 mL of algal culture.[2]
-
Extraction: Gently agitate the mixture on a shaker or with a magnetic stirrer for 20 minutes at room temperature.[1][2] This contact time is optimal for maximizing hydrocarbon recovery while minimizing stress on the algal cells.[1]
-
Phase Separation: Transfer the mixture to a sterile separatory funnel and allow the phases to separate for 10-15 minutes. The upper n-heptane phase, now containing the extracted this compound, will be yellowish.
-
Culture Recovery: Carefully drain the lower aqueous phase containing the algal biomass into a sterile culture flask. This "milked" culture can be supplemented with fresh medium and returned to the incubator for recovery and further hydrocarbon production.
-
Solvent Collection: Collect the upper n-heptane phase into a clean flask.
-
This compound Isolation: Remove the n-heptane using a rotary evaporator to obtain the crude this compound extract.
-
Quantification: Analyze the extracted hydrocarbons qualitatively and quantitatively using GC-MS.
Protocol for Semi-Continuous "Milking" in a Two-Phase System
This protocol outlines a method for semi-continuous this compound extraction where the solvent and culture are maintained in a two-phase system.
Materials:
-
Bioreactor suitable for two-phase cultivation
-
Botryococcus braunii culture
-
Biocompatible solvent with a density lower than the culture medium (e.g., n-dodecane or squalane)
-
Peristaltic pump for solvent removal and replenishment
Procedure:
-
Bioreactor Setup: Establish a healthy, growing culture of B. braunii in the bioreactor.
-
Solvent Overlay: Once the culture is established, carefully add a layer of the biocompatible solvent to the surface of the culture medium.
-
Incubation and Extraction: Continue to cultivate the algae under normal growth conditions. The this compound produced and released into the extracellular matrix will continuously partition into the solvent layer.
-
Solvent Harvesting: At regular intervals (e.g., every few days), use a peristaltic pump to carefully remove a portion of the upper solvent layer.
-
Solvent Replenishment: Replace the removed solvent with an equal volume of fresh, sterile solvent.
-
This compound Recovery: Process the harvested solvent as described in the batch protocol (steps 7 and 8) to isolate and quantify the this compound.
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound in Botryococcus braunii, race B.
Caption: Biosynthesis of this compound and squalene in B. braunii.
Experimental Workflow for Non-destructive Milking
The diagram below outlines the general workflow for the non-destructive "milking" of this compound.
Caption: General workflow for non-destructive this compound extraction.
Conclusion
Non-destructive "milking" of this compound from Botryococcus braunii represents a promising and sustainable method for the production of high-value hydrocarbons. By carefully selecting biocompatible solvents and optimizing extraction parameters, researchers can repeatedly harvest this compound from a single culture, significantly improving the economic feasibility of algal biotechnology. The protocols and data presented in these application notes provide a solid foundation for further research and development in this exciting field.
References
Application Notes & Protocols: Raman Spectroscopy for In Vivo Botryococcene Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Botryococcenes are liquid hydrocarbons produced by the green microalga Botryococcus braunii that hold significant promise as a source for biofuels.[1][2][3] Traditional methods for quantifying these compounds are often destructive and time-consuming.[1] Raman spectroscopy offers a powerful, non-destructive, and label-free alternative for the in vivo analysis and localization of botryococcenes within living algal colonies.[3][4] This technique provides real-time chemical information at the single-cell level, enabling the monitoring of hydrocarbon production and the optimization of cultivation conditions.[4]
These application notes provide an overview of the principles, key spectral signatures, and a detailed protocol for the in vivo detection of botryococcene using Raman spectroscopy.
Data Presentation
The identification of botryococcenes via Raman spectroscopy relies on the detection of specific vibrational modes associated with their unique chemical structure. The primary spectral region of interest is between 1600 cm⁻¹ and 1700 cm⁻¹, which corresponds to the C=C stretching vibrations (ν(C=C)).[1][2][3]
Table 1: Key Raman Bands for this compound Identification
| Raman Shift (cm⁻¹) | Vibrational Assignment | Significance | Reference |
| 1640 | ν(C=C) | Stretching of the C=C bond in the this compound branch. | [1][2] |
| 1647 | ν(C=C) | Stretching of the exomethylene C=C bonds resulting from methylation. This band is a key signature for methylated botryococcenes. | [1][2][3] |
| 1670 | ν(C=C) | Stretching of the C=C bond in the backbone of the this compound molecule. | [1][2] |
Note: The band at 1647 cm⁻¹ is particularly useful for specifically identifying and mapping methylated botryococcenes, which are often the predominant forms in high-producing strains.[1][3]
Experimental Protocols
This section details the protocol for in vivo analysis of this compound in Botryococcus braunii colonies using confocal Raman microspectroscopy, based on established methodologies.[1][3]
Objective: To identify and map the distribution of methylated botryococcenes within a living B. braunii colony.
Materials and Equipment:
-
Botryococcus braunii culture
-
Microscope slides and coverslips
-
Pipette
-
Confocal Raman microscope system equipped with:
Protocol for In Vivo Raman Analysis:
-
Sample Preparation:
-
Using a pipette, place a small drop of the B. braunii culture onto a clean microscope slide.
-
Gently place a coverslip over the drop. Avoid applying excessive pressure which could rupture the cells, although gentle pressure may be used to expel some extracellular oil for analysis if desired.[1]
-
-
Instrument Setup:
-
Power on the Raman spectrometer, laser, and detector.
-
Allow the system to stabilize and the detector to cool to its operating temperature.
-
Set the laser excitation wavelength to 532 nm.
-
-
Locating the Sample:
-
Place the prepared slide on the microscope stage.
-
Using the light microscope functionality, locate a B. braunii colony for analysis.
-
-
Photobleaching (Critical Step):
-
Chlorophyll within the algal cells produces strong autofluorescence that can overwhelm the Raman signal.[3][5]
-
To mitigate this, focus the laser on the region of interest within the colony and expose it to high laser power until the fluorescence background diminishes to a level where Raman peaks can be clearly resolved. This process may take several minutes.
-
-
Raman Spectrum Acquisition:
-
After photobleaching, reduce the laser power to a level suitable for Raman acquisition to avoid sample damage.
-
Acquire a single-point Raman spectrum from a region rich in hydrocarbons (e.g., an oil body or the extracellular matrix).
-
Set the spectral acquisition range to cover at least the 1600-1700 cm⁻¹ region.
-
Integrate the signal for a sufficient time to achieve a good signal-to-noise ratio.
-
Identify the characteristic this compound peaks at approximately 1647 cm⁻¹ and 1670 cm⁻¹.[1][2]
-
-
Raman Mapping (Optional):
-
To visualize the spatial distribution of botryococcenes, define a mapping area (e.g., a 13 x 13 µm region) over the colony.[5]
-
Set up the software to collect a Raman spectrum at each pixel within the defined area.
-
Generate a chemical map by plotting the intensity of the specific this compound Raman band (e.g., 1647 cm⁻¹) at each pixel. This will create an image showing the localization of methylated botryococcenes.[1][5]
-
-
Data Analysis:
-
Process the acquired spectra to remove any remaining background fluorescence.
-
Analyze the intensity and position of the characteristic this compound peaks.
-
For mapping data, use software to render the chemical image of this compound distribution.
-
Visualizations
Logical Workflow for this compound Biosynthesis
The biosynthesis of this compound begins with the C30 precursor, which undergoes a series of methylation steps to produce a range of this compound structures.
Caption: Biosynthetic pathway of botryococcenes via methylation.
Experimental Workflow for In Vivo Detection
The following diagram illustrates the step-by-step process for the in vivo detection and mapping of this compound in B. braunii.
Caption: Workflow for in vivo Raman spectroscopy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Raman spectroscopy analysis of this compound hydrocarbons from the green microalga Botryococcus braunii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Botryococcene-Producing Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botryococcene, a triterpenoid (B12794562) hydrocarbon produced by the green microalga Botryococcus braunii, is a promising precursor for biofuels and other valuable chemicals. Metabolic engineering of microbial hosts like Saccharomyces cerevisiae and Escherichia coli offers a scalable and sustainable platform for this compound production. However, identifying high-performing strains from large mutant libraries generated through genetic engineering requires robust high-throughput screening (HTS) methods. This document provides detailed application notes and protocols for two fluorescence-based HTS methods for the rapid identification and isolation of high this compound-producing microbial strains.
This compound Biosynthetic Pathway
This compound biosynthesis originates from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are converted to farnesyl pyrophosphate (FPP), and two molecules of FPP are then condensed to form this compound.
Caption: Biosynthetic pathway of this compound from central metabolism.
High-Throughput Screening Methods
Two primary fluorescence-based HTS methods are detailed below: a Nile Red-based assay for general hydrocarbon accumulation and a more specific diaryltetrazole-based photoclick reaction for terminal alkenes present in this compound.
Method 1: Nile Red Fluorescence Assay for Hydrocarbon Accumulation
Principle: Nile Red is a lipophilic stain that exhibits enhanced fluorescence in hydrophobic environments. It can be used to quantify intracellular neutral lipids and hydrocarbons. Higher fluorescence intensity correlates with increased product accumulation. This method is well-suited for initial library screening in a 96-well plate format.
Data Presentation
| Parameter | Value | Reference |
| Throughput | High (96-well plate format) | [1] |
| Detection Principle | Solvatochromic fluorescence of Nile Red in hydrophobic environments | [1] |
| Excitation Wavelength | 488 nm | [1] |
| Emission Wavelength | 585 nm | [1] |
| Sensitivity | Nanogram range for neutral lipids | [1] |
| Advantages | Inexpensive, rapid, and easy to implement. | [1] |
| Limitations | Non-specific for this compound; stains other neutral lipids. Potential for high background from certain media components. | [1] |
Experimental Protocol: Nile Red Staining in Yeast
Materials:
-
Yeast culture in 96-well deep-well plates
-
Phosphate-buffered saline (PBS)
-
Nile Red stock solution (1 mg/mL in acetone)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, clear-bottom 96-well microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Culture: Grow yeast library in a suitable production medium in 96-well deep-well plates with appropriate aeration.
-
Cell Preparation:
-
Transfer 100 µL of each culture to a new 96-well microplate.
-
Measure the optical density at 600 nm (OD600) to normalize for cell density.
-
Centrifuge the plate at 3000 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellets in 100 µL of PBS.
-
-
Staining:
-
Prepare a fresh 1:1 (v/v) mixture of the Nile Red stock solution and DMSO.
-
Add 2 µL of the Nile Red/DMSO mixture to each well. The final Nile Red concentration should be optimized, but a starting point of 5 µg/mL is recommended.[1]
-
Incubate the plate in the dark at room temperature for 15-30 minutes. Kinetic readings are recommended to determine the optimal incubation time for a specific strain.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 585 nm.[1]
-
Subtract the fluorescence of unstained control cells (autofluorescence) from the readings.
-
-
Data Analysis:
-
Normalize the fluorescence intensity by the OD600 to account for differences in cell number.
-
Identify "hits" as strains with significantly higher normalized fluorescence compared to the library average or a negative control.
-
Caption: Workflow for the Nile Red fluorescence-based screen.
Method 2: Diaryltetrazole-Based Photoclick Chemistry and FACS
Principle: This method offers higher specificity for this compound. A diaryltetrazole probe undergoes a photoclick reaction with the terminal alkene of this compound upon UV irradiation, yielding a fluorescent product.[2] This allows for the selection of individual high-producing cells using Fluorescence-Activated Cell Sorting (FACS).[2]
Data Presentation
| Parameter | Value | Reference |
| Throughput | Very High (FACS-based, >10^6 cells) | [2] |
| Detection Principle | Photo-induced cycloaddition of a diaryltetrazole probe to the terminal alkene of this compound, forming a fluorescent pyrazoline. | [2][3] |
| Excitation Wavelength | ~355-405 nm (for photoactivation and excitation) | [3] |
| Emission Wavelength | ~450-525 nm | [3] |
| Sensitivity | Single-cell level | [2] |
| Advantages | High specificity for this compound, single-cell resolution, allows for direct sorting of high-producers. | [2] |
| Limitations | Requires specialized equipment (FACS), potential for phototoxicity from UV exposure, probe synthesis may be required. | [2] |
Experimental Protocol: Photoclick Reaction and FACS in E. coli
Materials:
-
E. coli library expressing this compound biosynthetic genes
-
Diaryltetrazole probe (e.g., 150 µM in PBS)[3]
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Fluorescence-Activated Cell Sorter (FACS) with a violet laser (e.g., 405 nm)
Procedure:
-
Cell Culture and Induction: Grow the E. coli library to mid-log phase and induce the expression of this compound synthesis genes.
-
Cell Preparation:
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend cells in PBS to a final OD600 of ~1.0.
-
-
Photoclick Reaction:
-
Add the diaryltetrazole probe to the cell suspension to a final concentration of 150 µM.[3]
-
Incubate the cell suspension in the dark for 10 minutes at room temperature.
-
Expose the cell suspension to UV light (365 nm) for a short duration (e.g., 5-10 minutes) to initiate the photoclick reaction. Optimization of UV exposure time is critical to balance reaction efficiency and cell viability.[2]
-
-
FACS Analysis and Sorting:
-
Analyze the stained cells on a FACS instrument equipped with a violet laser for excitation (e.g., 405 nm) and appropriate emission filters (e.g., 450/50 nm and 525/50 nm).[3]
-
Gate on the single-cell population based on forward and side scatter.
-
Identify the fluorescent population corresponding to this compound-producing cells.
-
Sort the top 1-5% of the most fluorescent cells into fresh culture medium.
-
-
Post-Sort Analysis:
-
Culture the sorted cells and verify this compound production using GC-MS.
-
Caption: Workflow for the diaryltetrazole-based photoclick and FACS screen.
Validation of High-Producing Strains
Following the initial high-throughput screen, it is crucial to validate the identified "hits" to confirm enhanced this compound production and eliminate false positives.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of this compound
Principle: GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound. Following extraction from the microbial cells, the sample is vaporized and separated by gas chromatography, and the components are identified and quantified by mass spectrometry.
Data Presentation: this compound Production in Engineered Yeast
| Engineered Strain (S. cerevisiae) | Genetic Modification | This compound Titer (mg/L) | Reference |
| Strain 1 | Co-expression of SSL-1 and SSL-3 | ~25 | [4] |
| Strain 2 | Fusion of SSL-1 and SSL-3 with a GGSG linker | ~50 | [4] |
| Strain 3 | Appending a membrane-spanning domain to SSL-1 and SSL-3 | >70 | [4] |
Experimental Protocol: this compound Extraction and GC-MS Analysis
Materials:
-
Cell culture of putative high-producing strains
-
Internal standard (e.g., n-hexadecane)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Harvest a known volume of cell culture by centrifugation.
-
Lyophilize the cell pellet to dryness and record the dry cell weight.
-
-
Solvent Extraction:
-
Resuspend the dried cell pellet in a known volume of hexane containing a known concentration of the internal standard.
-
Vortex vigorously for 10-15 minutes to lyse the cells and extract the hydrocarbons.
-
Centrifuge to pellet the cell debris.
-
-
Sample Cleanup:
-
Transfer the hexane supernatant to a new vial.
-
Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the extract into the GC-MS.
-
GC conditions (example):
-
Inlet temperature: 250°C
-
Oven program: 50°C for 1 min, ramp to 260°C at 10°C/min, hold for 40 min.[3]
-
Carrier gas: Helium
-
-
MS conditions (example):
-
Ion source: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 50-550
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the this compound concentration by comparing its peak area to that of the internal standard.
-
Conclusion
The high-throughput screening methods detailed in these application notes provide powerful tools for the rapid identification of superior this compound-producing microbial strains. The Nile Red assay serves as an excellent primary screen for large libraries, while the diaryltetrazole-based photoclick chemistry coupled with FACS offers a highly specific method for isolating the most promising candidates. Rigorous validation of hits using GC-MS is essential to confirm the results of the primary screen and to accurately quantify this compound production. By implementing these protocols, researchers can significantly accelerate the development of economically viable microbial platforms for the production of this compound and other valuable bioproducts.
References
- 1. An improved high-throughput Nile red fluorescence assay for estimating intracellular lipids in a variety of yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screen for sorting cells capable of producing the biofuel feedstock this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent Selection for Efficient Botryococcene Extraction from Botryococcus braunii
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Botryococcene, a triterpenoid (B12794562) hydrocarbon produced by the green microalga Botryococcus braunii, is a molecule of significant interest for the biofuel, pharmaceutical, and fine chemical industries. Its potential applications are vast, ranging from a renewable source of high-energy-density fuel to a precursor for the synthesis of complex bioactive molecules. The efficient extraction of this compound from the algal biomass is a critical step in harnessing its potential. This document provides a comprehensive guide to solvent selection for this compound extraction, detailing comparative data, experimental protocols, and the underlying biosynthetic pathway.
Botryococcenes are non-polar hydrocarbons, a characteristic that dictates the choice of suitable extraction solvents.[1] They are primarily produced and stored in the extracellular matrix of B. braunii colonies, particularly in the B race of the alga.[2] The selection of an appropriate solvent and extraction method is a trade-off between maximizing the yield and purity of this compound, minimizing co-extraction of undesirable compounds, and, in the case of in situ extraction, maintaining the viability of the algal culture for continuous production.
Solvent Selection and Extraction Efficiency
The choice of solvent is paramount for achieving high extraction efficiency. Non-polar solvents are generally effective at dissolving this compound. However, factors such as solvent toxicity, boiling point, cost, and environmental impact must also be considered. Below is a comparative summary of various solvents that have been investigated for this compound extraction.
Table 1: Comparison of Solvents for this compound Extraction
| Solvent | Type | Extraction Method | Relative Extraction Efficiency (this compound) | Biocompatibility (for in situ extraction) | Key Remarks |
| n-Hexane | Alkane | Soxhlet, In situ | High | Low to Moderate | Commonly used, effective for total hydrocarbon extraction.[3] Can be toxic to algal cells with prolonged contact.[3] |
| n-Heptane | Alkane | In situ | High | Moderate | Shows sustainable this compound productivity in repetitive extraction systems. |
| Dodecane (B42187) | Alkane | In situ | Moderate | High | Biocompatible with B. braunii cultures but has lower extraction efficiency compared to shorter-chain alkanes.[3] |
| γ-Terpinene | Terpene ("Green") | In situ | Very High | Low | Showed the highest hydrocarbon extraction capacity in a comparative study, with GC peak areas around 10-fold greater than conventional alkanes after 24 hours.[3][4] However, it is toxic to the algal cells.[3] |
| p-Cymene | Terpene ("Green") | In situ | Very High | Low | Similar high extraction efficiency to γ-terpinene but also exhibits toxicity.[5] |
| Bromodecane | Halogenated Alkane | In situ | High | Low | Effective for extraction but toxic to the culture.[3] |
| Dimethyl Ether (DME) | Ether | Wet extraction | High | N/A (destructive) | Can extract hydrocarbons from wet biomass with yields comparable to hexane (B92381) extraction from dry biomass.[6] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound using n-Hexane (Destructive Method)
This protocol is suitable for obtaining the total this compound content from a dried biomass sample.
Materials:
-
Freeze-dried Botryococcus braunii biomass
-
n-Hexane (analytical grade)
-
Soxhlet extraction apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Rotary evaporator
-
Glass wool
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Accurately weigh approximately 10 grams of freeze-dried B. braunii biomass.
-
Place the dried biomass into a cellulose (B213188) extraction thimble. Lightly plug the top of the thimble with glass wool to prevent biomass particles from entering the solvent.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill a round-bottom flask with 175 mL of n-hexane.[7]
-
Assemble the Soxhlet apparatus with the flask on a heating mantle, the extraction chamber connected to the flask, and the condenser attached to the top of the chamber.
-
Turn on the heating mantle and the cooling water for the condenser. Heat the n-hexane to its boiling point (69°C).
-
Allow the extraction to proceed for a sufficient number of cycles (e.g., 45 cycles, as this has been shown to yield significant lipid recovery) to ensure complete extraction of the hydrocarbons.[7]
-
After extraction, turn off the heating mantle and allow the apparatus to cool.
-
Carefully dismantle the apparatus.
-
Remove the solvent from the extract using a rotary evaporator to obtain the crude this compound-rich oil.
-
Determine the yield of the extracted oil gravimetrically.
-
Resuspend a known amount of the oil in a suitable solvent (e.g., hexane) for quantification of this compound using GC-MS.
Protocol 2: In situ "Milking" Extraction of this compound using Dodecane (Non-Destructive Method)
This protocol is designed for the non-destructive extraction of this compound from a living B. braunii culture, allowing for continuous production.
Materials:
-
Actively growing Botryococcus braunii culture
-
n-Dodecane (analytical grade)
-
Shaking incubator or orbital shaker
-
Sterile flasks or tubes
-
Sterile pipettes
-
Centrifuge
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
In a sterile environment, transfer a known volume of the B. braunii culture into a sterile extraction vessel (e.g., a flask or tube).
-
Add n-dodecane to the culture at a specific volume-to-volume ratio (e.g., 25% v/v).[1]
-
Place the vessel on an orbital shaker at a gentle speed (e.g., 120 rpm) to ensure mixing of the two phases without causing excessive shear stress to the cells.[1]
-
Allow the extraction to proceed for a defined contact time (e.g., 24 hours).
-
After the extraction period, centrifuge the mixture at a low speed (e.g., 4,500 x g for 5 minutes) to separate the aqueous culture phase from the upper dodecane phase containing the extracted this compound.[1]
-
Carefully pipette the upper dodecane layer into a clean vial for analysis.
-
The remaining algal culture can be returned to optimal growth conditions for recovery and further production.
-
Analyze the dodecane extract for this compound content using GC-MS.
Protocol 3: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for quantifying this compound in the solvent extracts.
Materials:
-
This compound-containing solvent extract
-
Internal standard (e.g., a deuterated hydrocarbon or a C30 alkane not present in the sample)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Helium carrier gas
-
Autosampler vials
Procedure:
-
Prepare a series of calibration standards of a purified this compound standard of known concentrations.
-
Add a known concentration of the internal standard to all calibration standards and the solvent extracts to be analyzed.
-
Inject a small volume (e.g., 1 µL) of the standards and samples into the GC-MS.
-
Set the GC oven temperature program to effectively separate the this compound isomers from other co-extracted compounds. A typical program might be: initial temperature of 50°C for 1 min, ramp up to 325°C at 10°C/min, and hold for 2 min.[8]
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting characteristic ions of this compound and the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standard.
-
Calculate the concentration of this compound in the samples by using the regression equation from the calibration curve.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from farnesyl diphosphate.
Experimental Workflow for Solvent Extraction and Analysis
Caption: General workflow for this compound extraction and analysis.
Conclusion
The selection of an appropriate solvent is a critical determinant in the efficient extraction of this compound from Botryococcus braunii. While traditional non-polar solvents like hexane and heptane (B126788) offer high extraction yields, their toxicity can be a drawback, particularly for non-destructive, continuous extraction processes. "Green" solvents such as γ-terpinene have shown superior extraction capabilities but also exhibit high toxicity, limiting their application in "milking" systems. Dodecane emerges as a biocompatible option, albeit with a lower extraction efficiency. The choice of solvent and extraction methodology should, therefore, be tailored to the specific research or production goals, balancing the need for high yield with considerations of sustainability, cost, and the potential for continuous operation. The protocols provided herein offer standardized methods for both destructive and non-destructive extraction, as well as for the accurate quantification of this compound, to aid researchers in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid Extraction Method From Microalgae Botryococcus Braunii As Raw Material To Make Biodiesel With Soxhlet Extraction - Polsri Repository [eprints.polsri.ac.id]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Genetic Transformation of Botryococcus braunii to Increase Botryococcene Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Botryococcus braunii, a colonial microalga, is a promising source of liquid hydrocarbons for biofuels and specialty chemicals. The B race of this alga is particularly notable for its synthesis of large quantities of triterpenoid (B12794562) hydrocarbons, primarily botryococcene and its methylated derivatives. Metabolic engineering of B. braunii presents a compelling strategy to enhance the production of these valuable compounds. This document provides a detailed overview of the this compound biosynthesis pathway and outlines a potential protocol for the genetic transformation of B. braunii Race B, aimed at increasing this compound yield. Due to a lack of published data on successfully transformed B. braunii Race B with quantified increases in this compound, this protocol is adapted from methodologies developed for other races and should be considered a foundational framework for further research.
Introduction
The green microalga Botryococcus braunii is distinguished by its remarkable ability to produce and accumulate substantial quantities of liquid hydrocarbons, which can constitute up to 75% of its dry weight. The chemical composition of these hydrocarbons varies between different races of the alga. Race B is of significant interest as it synthesizes this compound, a triterpene that can be catalytically converted into high-grade transportation fuels. The genetic modification of B. braunii to upregulate the this compound biosynthetic pathway is a key area of research for enhancing its potential as a sustainable biofuel feedstock. However, the inherent slow growth rate of this alga and challenges in establishing efficient and reliable genetic transformation systems have hindered progress.
This compound Biosynthesis Pathway
The biosynthesis of this compound in B. braunii Race B is a complex process involving a series of enzymatic reactions. The pathway originates from the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, which produces the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The key steps in the conversion of these precursors to this compound are catalyzed by a unique set of enzymes known as squalene (B77637) synthase-like (SSL) proteins.
-
Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are converted to the C15 compound farnesyl pyrophosphate (FPP) by FPP synthase.
-
Synthesis of Presqualene Diphosphate (B83284) (PSPP): Two molecules of FPP are condensed head-to-head by the enzyme squalene synthase-like-1 (SSL-1) to form presqualene diphosphate (PSPP).
-
Conversion of PSPP to this compound: The intermediate PSPP is then converted to C30 this compound by the enzyme squalene synthase-like-3 (SSL-3) . This step is a critical branching point from the synthesis of squalene, which is produced from PSPP by the enzyme squalene synthase-like-2 (SSL-2).
-
Methylation: The C30 this compound can be further modified by methyltransferases to produce a range of methylated botryococcenes (C31-C37).
Overexpression of the genes encoding SSL-1 and SSL-3 is a primary target for genetically engineering B. braunii to increase the metabolic flux towards this compound production.
Revolutionizing Bioproduction: Harnessing Photobioreactors for Botryococcene Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The production of botryococcene, a triterpenoid (B12794562) hydrocarbon with significant potential in biofuels and specialty chemicals, can be efficiently achieved through the cultivation of the green microalga Botryococcus braunii in photobioreactors. This document provides detailed application notes and experimental protocols for the optimization of this compound production, tailored for professionals in research and development.
Introduction to this compound Production in Photobioreactors
Botryococcus braunii, a colonial microalga, is a prolific producer of liquid hydrocarbons, which can constitute a significant portion of its dry biomass. This compound, a major hydrocarbon produced by the B race of this alga, is a promising precursor for high-energy density fuels. Photobioreactors (PBRs) offer a controlled environment for the cultivation of B. braunii, allowing for the manipulation of key parameters to maximize biomass and this compound yields. Various PBR designs, including airlift, tubular, and flat panel reactors, have been successfully employed for this purpose.[1]
Optimizing Cultivation Parameters for Enhanced this compound Yield
The productivity of this compound is intricately linked to the cultivation conditions of B. braunii. Key parameters that require careful optimization include nutrient composition, light intensity, CO2 concentration, and pH.
Nutrient Media Composition
The composition of the culture medium plays a critical role in both biomass accumulation and hydrocarbon synthesis. While numerous media formulations exist, modified Chu-13 and BG-11 media are commonly used for B. braunii cultivation.[2] The nitrogen to phosphorus (N:P) ratio is a crucial factor, with some studies suggesting that nitrogen limitation can enhance hydrocarbon production.
Table 1: Comparison of Media Composition for Botryococcus braunii Cultivation
| Component | Modified Chu-13 (mg/L) | BG-11 (mg/L) |
| NaNO₃ | 200 | 1500 |
| K₂HPO₄ | 40 | 40 |
| MgSO₄·7H₂O | 100 | 75 |
| CaCl₂·2H₂O | 54 | 36 |
| Citric Acid | 6 | 6 |
| Ferric Ammonium Citrate | 6 | 6 |
| EDTA (Na₂ salt) | 1 | 1 |
| Na₂CO₃ | 20 | 20 |
| Trace Metal Solution | 1 mL | 1 mL |
Influence of Environmental Factors
Environmental parameters within the photobioreactor must be tightly controlled to ensure optimal growth and this compound synthesis.
Table 2: Optimal Environmental Conditions for this compound Production
| Parameter | Optimal Range | Reference |
| Light Intensity | 150 - 500 µmol m⁻² s⁻¹ | [3] |
| Temperature | 23 - 30 °C | [4] |
| pH | 7.0 - 8.5 | [5][6] |
| CO₂ Concentration | 2% - 20% (v/v) | [5][6] |
Experimental Protocols
Protocol for Cultivation of Botryococcus braunii in a Photobioreactor
This protocol outlines the steps for cultivating B. braunii in a laboratory-scale airlift photobioreactor.
Materials:
-
Botryococcus braunii starter culture
-
Modified Chu-13 medium components
-
Airlift photobioreactor (e.g., 2 L capacity)
-
Air pump with a sterile filter
-
CO₂ supply with a flow meter
-
Light source (e.g., fluorescent lamps)
-
Autoclave
-
Spectrophotometer
-
Hemocytometer or cell counter
Procedure:
-
Medium Preparation: Prepare the modified Chu-13 medium according to the concentrations listed in Table 1. Autoclave the medium for 20 minutes at 121°C.
-
Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the autoclaved medium in the photobioreactor with the B. braunii starter culture to an initial cell density of approximately 1 x 10⁵ cells/mL.
-
Cultivation:
-
Set the light intensity to 150 µmol m⁻² s⁻¹ with a 16:8 hour light:dark cycle.
-
Aerate the culture with a continuous supply of filtered air mixed with 2% CO₂ at a rate of 0.2 volume of gas per volume of culture per minute (vvm).
-
Maintain the temperature at 25°C.
-
-
Monitoring Growth:
-
Measure the optical density of the culture daily at 680 nm using a spectrophotometer.
-
Determine the cell density every two days using a hemocytometer.
-
-
Harvesting: Harvest the culture during the late exponential or early stationary phase of growth, typically after 15-20 days, when the cell density is maximized. The biomass can be harvested by centrifugation at 5000 x g for 10 minutes.
Protocol for this compound Extraction
This protocol describes a non-destructive "milking" method for extracting this compound using hexane (B92381), which allows for the continued viability of the algal culture for further production.
Materials:
-
Harvested Botryococcus braunii biomass
-
n-Hexane
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Solvent Addition: Resuspend the harvested wet biomass in a known volume of fresh culture medium. Add n-hexane to the cell suspension at a ratio of 1:5 (v/v).
-
Extraction: Agitate the mixture gently on a shaker for 30 minutes at room temperature.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to separate the aqueous phase (containing the algal cells) from the organic phase (containing the extracted this compound).
-
Solvent Recovery: Carefully collect the upper organic phase containing the this compound. The remaining algal biomass can be returned to the photobioreactor with fresh medium for further cultivation.
-
Solvent Evaporation: Remove the hexane from the collected organic phase using a rotary evaporator at 40°C to obtain the crude this compound extract.
-
Quantification: Analyze the extracted hydrocarbons using GC-MS to identify and quantify the this compound content.
Quantitative Data on this compound Production
The following table summarizes a selection of reported biomass and hydrocarbon productivities achieved under different photobioreactor conditions.
Table 3: Biomass and Hydrocarbon Productivity of Botryococcus braunii in Different Photobioreactor Systems
| Photobioreactor Type | Cultivation Mode | Biomass Productivity (g L⁻¹ d⁻¹) | Hydrocarbon Content (% of dry weight) | This compound Yield (mg L⁻¹ d⁻¹) | Reference |
| Multi-layer PBR | Attached Cultivation | 0.55 (areal) | ~19 | 106 (areal) | [3] |
| Dome-shaped PBR | Batch | 0.035 | ~55 | 19.2 | [5] |
| Stirred Tank PBR | Semi-continuous | 0.26 | 32.2 | Not specified | [7] |
| Flat Panel PBR | Batch | 0.36 | Not specified | Not specified | [8] |
| Cylindrical Airlift PBR | Fed-batch | 0.45 | Not specified | Not specified |
Visualizing Key Processes
To aid in the understanding of this compound production, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
Conclusion
The use of photobioreactors for the cultivation of Botryococcus braunii presents a robust and scalable platform for the production of this compound. By carefully controlling cultivation parameters and employing efficient, non-destructive extraction techniques, researchers can significantly enhance yields. The protocols and data presented in these application notes provide a solid foundation for further research and development in the field of algal biotechnology and biofuel production.
References
- 1. open.clemson.edu [open.clemson.edu]
- 2. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 3. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Growth characteristics of Botryococcus braunii 765 under high CO2 concentration in photobioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photosynthetic distribution inside a cylindrical photobioreactor for Botryococcus braunii: A fed-batch culture application: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols for the Separation of Botryococcene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botryococcenes are a class of triterpenoid (B12794562) hydrocarbons produced by the green microalga Botryococcus braunii. These compounds are of significant interest due to their potential as a source of renewable biofuels and as biomarkers in geological studies. The complex mixture of isomers produced by the alga, including methylated and cyclic derivatives of the basic C30 backbone, presents a significant analytical challenge. Effective separation and quantification of these isomers are crucial for understanding their biosynthesis, optimizing their production, and for various industrial applications.
This document provides detailed application notes and experimental protocols for the separation of botryococcene isomers using gas chromatography (GC) and high-performance liquid chromatography (HPLC), the most common analytical techniques for this purpose.
Analytical Techniques for this compound Isomer Separation
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like botryococcenes. HPLC is also a valuable tool, especially for the preparative separation of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of this compound isomers due to its high resolution and the structural information provided by mass spectrometry. Non-polar capillary columns are typically employed for the separation of these non-polar hydrocarbons.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both analytical and preparative-scale separation of this compound isomers. Normal-phase chromatography using a silica-based column is effective in separating isomers based on subtle differences in polarity. Reversed-phase chromatography with C18 columns can also be employed, often with a gradient elution to resolve a complex mixture of botryococcenes.
Experimental Protocols
Sample Preparation: Extraction of Botryococcenes from Botryococcus braunii
A critical first step in the analysis of botryococcenes is their efficient extraction from the algal biomass.
Materials:
-
Freeze-dried Botryococcus braunii biomass
-
n-Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
Protocol:
-
Harvest B. braunii cells from the culture medium by centrifugation or filtration.
-
Freeze-dry the algal biomass to remove water.
-
To extract extracellular hydrocarbons, resuspend the freeze-dried biomass in n-hexane (e.g., 10 mL per gram of biomass) and vortex vigorously for 15-20 minutes.
-
Centrifuge the mixture and collect the n-hexane supernatant. Repeat this step two more times with fresh n-hexane.
-
To extract intracellular hydrocarbons, resuspend the remaining biomass in a mixture of chloroform:methanol (2:1, v/v) and vortex for 15-20 minutes.
-
Centrifuge and collect the supernatant. Repeat this step one more time.
-
Combine all the supernatants (hexane and chloroform:methanol extracts).
-
Evaporate the solvent from the combined extract using a rotary evaporator to obtain the total hydrocarbon fraction.
-
The dried extract can be redissolved in a suitable solvent (e.g., n-hexane) for chromatographic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the separation and identification of various this compound isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent)
-
Column: DB-1 or DB-5 non-polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250 °C[1]
-
Oven Temperature Program:
-
MSD Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-600
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a normal-phase HPLC method for the separation of this compound isomers.
Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-20AD (or equivalent) with a UV detector
-
Column: Develosil 60 Silica, 3 µm, 20 x 250 mm[1]
-
Mobile Phase: 100% n-hexane[1]
-
Flow Rate: 8 mL/min[1]
-
Detection: UV at 210 nm[1]
-
Injection Volume: 20 µL
Quantitative Data
The following tables summarize the retention times of various this compound isomers obtained using the GC-MS and HPLC methods described above. Note that retention times can vary slightly between different instruments and column batches.
Table 1: GC-MS Retention Times of this compound Isomers
| Isomer | Retention Time (minutes) |
| C30 this compound | ~42[1] |
| C32 this compound | ~46[1] |
| C33 this compound | ~48[1] |
Table 2: HPLC Retention Times of this compound Isomers
| Isomer | Retention Time (minutes) |
| C33 this compound | ~25[1] |
| C32 this compound | ~27[1] |
| C30 this compound | ~32[1] |
Visualizations
The following diagrams illustrate the experimental workflow for the separation of this compound isomers.
Caption: Experimental workflow for this compound isomer analysis.
Caption: Logical relationship of separation techniques for this compound isomers.
Conclusion
The analytical methods detailed in this document provide a robust framework for the separation and analysis of this compound isomers. The choice between GC-MS and HPLC will depend on the specific research goals, with GC-MS being ideal for detailed identification and quantification of a wide range of isomers, and HPLC being particularly useful for preparative-scale purification. The provided protocols and data serve as a starting point for researchers, and further optimization may be necessary depending on the specific isomeric composition of the B. braunii strain and the analytical instrumentation available.
References
Heterologous Expression of Botryococcene Synthase Genes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous expression of botryococcene synthase genes, key enzymes in the biosynthesis of the biofuel precursor this compound. These guidelines are intended for researchers in metabolic engineering, synthetic biology, and drug development seeking to produce triterpenoid (B12794562) compounds in microbial hosts.
Introduction
This compound is a triterpenoid hydrocarbon produced naturally by the green microalga Botryococcus braunii. Its potential as a renewable source for biofuels has driven research into its biosynthetic pathway and the heterologous expression of the responsible enzymes in more tractable microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. The biosynthesis of C30 this compound from the central metabolic intermediate farnesyl pyrophosphate (FPP) is a two-step process catalyzed by two distinct squalene (B77637) synthase-like (SSL) enzymes: SSL-1 and SSL-3. SSL-1 catalyzes the condensation of two FPP molecules to form presqualene diphosphate (B83284) (PSPP), which is then converted to this compound by SSL-3 in an NADPH-dependent reaction.[1][2][3][4]
This document outlines the protocols for the co-expression of this compound synthase genes (SSL-1 and SSL-3) in E. coli and S. cerevisiae, methods for the extraction and quantification of this compound, and a summary of reported production yields.
Data Presentation: this compound Production in Heterologous Hosts
The following table summarizes the reported yields of this compound in engineered microbial systems.
| Host Organism | Expression System | Key Genes Expressed | This compound Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Co-expression of SSL-1 and SSL-3 on separate plasmids | SSL-1, SSL-3 | ~20 | [4] |
| Saccharomyces cerevisiae | Peptide fusion of SSL-1 and SSL-3 | SSL-1-GGSG-SSL-3 | >50 | [4] |
| Saccharomyces cerevisiae | Fusion proteins with ER membrane targeting sequence | SSL-1 and SSL-3 with C-terminal tags from B. braunii squalene synthase | >70 | [2][4] |
| Escherichia coli | Co-expression from compatible vectors | SSL-1, SSL-3 | Yields are generally lower than in yeast and require significant metabolic engineering to enhance precursor supply. Specific high-yield reports are limited in currently available literature. | [5] |
Experimental Protocols
Protocol 1: Gene Cloning and Expression Vector Construction
This protocol describes the cloning of B. braunii SSL-1 and SSL-3 genes into expression vectors suitable for E. coli and S. cerevisiae. The gene sequences can be obtained from public databases like GenBank. It is recommended to perform codon optimization of the genes for the respective expression host.
1.1: Cloning for E. coli Co-expression
For co-expression in E. coli, a dual-promoter vector such as pETDuet™-1 or two compatible plasmids (e.g., pET-28a and pACYCDuet-1) can be used. This protocol outlines the use of two compatible plasmids.
1.1.1: Materials
-
Codon-optimized SSL-1 and SSL-3 synthetic genes
-
pET-28a(+) expression vector (Kanamycin resistance)
-
pACYCDuet-1 expression vector (Chloramphenicol resistance)
-
Restriction enzymes (e.g., NdeI and XhoI, select based on vector multiple cloning site and gene sequence)
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase for PCR
-
Competent E. coli DH5α (for cloning)
-
LB agar (B569324) plates with Kanamycin (B1662678) (50 µg/mL) or Chloramphenicol (34 µg/mL)
-
Plasmid purification kit
1.1.2: Procedure
-
Primer Design: Design primers for the amplification of SSL-1 and SSL-3 with appropriate restriction sites for cloning into the chosen vectors. For example, for pET-28a(+), primers can include NdeI at the 5' end and XhoI at the 3' end.
-
PCR Amplification: Amplify the codon-optimized SSL-1 and SSL-3 genes using high-fidelity DNA polymerase.
-
Vector and Insert Digestion: Digest the pET-28a(+) vector and the SSL-1 PCR product with the selected restriction enzymes. Similarly, digest the pACYCDuet-1 vector and the SSL-3 PCR product.
-
Ligation: Ligate the digested SSL-1 insert into the prepared pET-28a(+) vector and the SSL-3 insert into the pACYCDuet-1 vector using T4 DNA Ligase.
-
Transformation into Cloning Host: Transform the ligation mixtures into competent E. coli DH5α cells and plate on LB agar with the appropriate antibiotic.
-
Colony PCR and Sequencing: Screen colonies by PCR to identify positive clones and verify the sequence of the insert by Sanger sequencing.
-
Plasmid Purification: Purify the confirmed plasmids (pET-28a-SSL1 and pACYCDuet-SSL3) for subsequent transformation into an expression host.
1.2: Cloning for S. cerevisiae Co-expression
For expression in yeast, two different episomal plasmids with compatible auxotrophic markers (e.g., pESC-URA and pESC-HIS) can be used.
1.2.1: Materials
-
Codon-optimized SSL-1 and SSL-3 synthetic genes
-
Yeast expression vectors (e.g., pESC-URA and pESC-HIS)
-
Restriction enzymes (select based on vector MCS)
-
T4 DNA Ligase and buffer
-
Competent E. coli DH5α
-
Yeast transformation kit
-
Synthetic complete (SC) drop-out medium plates (e.g., SC-Ura and SC-His)
1.2.2: Procedure
-
Gene Amplification: Amplify the codon-optimized SSL-1 and SSL-3 genes with primers containing appropriate restriction sites for the chosen yeast expression vectors.
-
Vector and Insert Preparation: Digest the pESC-URA vector and SSL-1 PCR product, and the pESC-HIS vector and SSL-3 PCR product with the selected restriction enzymes.
-
Ligation and Transformation into E. coli: Ligate the inserts into their respective vectors and transform into E. coli DH5α for plasmid propagation.
-
Plasmid Verification and Purification: Confirm the constructs by sequencing and purify the plasmids (pESC-URA-SSL1 and pESC-HIS-SSL3).
Protocol 2: Heterologous Host Transformation and Expression
2.1: E. coli Expression
2.1.1: Materials
-
Competent E. coli BL21(DE3) cells
-
pET-28a-SSL1 and pACYCDuet-SSL3 plasmids
-
LB medium with Kanamycin (50 µg/mL) and Chloramphenicol (34 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
2.1.2: Procedure
-
Co-transformation: Co-transform the pET-28a-SSL1 and pACYCDuet-SSL3 plasmids into competent E. coli BL21(DE3) cells. Plate on LB agar containing both kanamycin and chloramphenicol.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (with antibiotics) with the overnight culture to an initial OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to a desired temperature (e.g., 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Incubate the culture for a further 16-24 hours at the lower temperature with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C). The cell pellet can be stored at -80°C until extraction.
2.2: S. cerevisiae Expression
2.2.1: Materials
-
S. cerevisiae strain (e.g., INVSc1)
-
pESC-URA-SSL1 and pESC-HIS-SSL3 plasmids
-
Yeast transformation kit (Lithium Acetate (B1210297)/PEG method)
-
YPD medium
-
SC drop-out medium lacking uracil (B121893) and histidine (SC-Ura-His)
-
Galactose
2.2.2: Procedure
-
Co-transformation: Co-transform the pESC-URA-SSL1 and pESC-HIS-SSL3 plasmids into the yeast host strain using the lithium acetate method.[6][7] Plate on SC-Ura-His agar plates to select for co-transformants.
-
Starter Culture: Inoculate a single colony into SC-Ura-His medium containing glucose (or raffinose) and grow overnight at 30°C with shaking.
-
Expression Culture: Inoculate a larger volume of SC-Ura-His medium containing raffinose (B1225341) with the overnight culture and grow to mid-log phase (OD600 ~0.8-1.0).
-
Induction: Induce expression by adding galactose to a final concentration of 2% (w/v).
-
Incubation: Continue to incubate the culture at 30°C for 48-72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
Protocol 3: this compound Extraction and Quantification
This protocol describes a general method for the extraction of this compound from microbial cell pellets and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
3.1: Materials
-
Cell pellet (from E. coli or S. cerevisiae)
-
Glass beads (for yeast cell disruption)
-
Hexane (B92381) (or heptane)
-
Anhydrous sodium sulfate (B86663)
-
GC vials
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable column (e.g., DB-5ms)
3.2: Procedure
-
Cell Lysis (for Yeast): Resuspend the yeast cell pellet in a suitable buffer. Add an equal volume of acid-washed glass beads and vortex vigorously for 10-15 minutes to disrupt the cells. For E. coli, cell disruption can be achieved by sonication or chemical lysis.
-
Solvent Extraction: Add two volumes of hexane to the cell lysate. Vortex vigorously for 5-10 minutes.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 min) to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the upper hexane layer containing the hydrocarbons.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If the expected concentration of this compound is low, the extract can be concentrated under a gentle stream of nitrogen.
-
GC-MS Analysis: Analyze the extract by GC-MS. Inject a small volume (e.g., 1 µL) of the sample.
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier gas: Helium
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Scan range: 50-600 m/z
-
-
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a this compound standard (if available) or a suitable hydrocarbon standard (e.g., squalane).
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of C30 this compound from two molecules of FPP.
Experimental Workflow for Heterologous Expression
Caption: General workflow for heterologous expression of this compound synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Identification of unique mechanisms for triterpene biosynthesis in Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Heterologous production of cyanobacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
Botryococcene: A Versatile Bio-based Precursor for Specialty Chemical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Botryococcene, a triterpenoid (B12794562) hydrocarbon produced by the green microalga Botryococcus braunii, represents a promising renewable feedstock for the synthesis of a wide array of specialty chemicals.[1] Its unique branched structure and multiple reactive double bonds provide a versatile platform for various chemical transformations, leading to the generation of novel molecules with potential applications in materials science, pharmaceuticals, and as fuel additives. This document provides an overview of key chemical modifications of this compound and detailed protocols for its conversion into valuable derivatives.
Chemical Transformations of this compound
This compound's rich chemistry stems from its numerous double bonds, which are amenable to a variety of addition and cleavage reactions. Key transformations include epoxidation, thiol-ene reactions, hydrogenation, and catalytic cracking, each yielding products with distinct properties and potential applications.
Data Summary of Key Transformations
| Transformation | Product(s) | Reagents & Conditions | Yield (%) | Key Findings | Reference(s) |
| Epoxidation | This compound Pentaepoxide | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (CH₂Cl₂) | High | Selective epoxidation of four vinylidene groups and one vinylene group. | [2] |
| Thiol-Ene Reaction | This compound Pentathiolates | Alkylthiols, Photoinitiator, UV irradiation (365 nm) | - | Addition occurs at the four vinylidene groups and the C10 vinyl moiety. | [3] |
| Hydrogenation | Botryococcane (C₃₄H₇₀) | Rhodium catalyst | - | Complete saturation of all double bonds. | [4] |
| Catalytic Cracking | Gasoline-range alkanes (C₅-C₁₂) | Hydrogenated this compound, Ru/CeO₂ catalyst, 513 K | 70 | Produces a mixture of branched alkanes suitable for fuel applications. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Pentaepoxide via Epoxidation
This protocol describes the selective epoxidation of this compound to yield this compound pentaepoxide, a highly functionalized intermediate for further chemical synthesis.
Materials:
-
This compound (purified from B. braunii)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (5.5 eq) in anhydrous dichloromethane.
-
Slowly add the m-CPBA solution to the this compound solution dropwise over 1 hour while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound pentaepoxide.
Expected Outcome:
This procedure is expected to yield this compound pentaepoxide in high yield.[2] The product can be characterized by NMR and mass spectrometry.
Protocol 2: Photoinitiated Thiol-Ene Reaction of this compound
This protocol details the functionalization of this compound via a photoinitiated thiol-ene reaction to produce multithiolated derivatives.
Materials:
-
This compound
-
Alkylthiol (e.g., 1-dodecanethiol) (excess)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Toluene (anhydrous)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and the alkylthiol (10.0 eq) in anhydrous toluene.
-
Add the photoinitiator, DMPA (0.1 eq).
-
Degas the solution with nitrogen for 15 minutes.
-
Irradiate the reaction mixture with a UV lamp at 365 nm with constant stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Continue irradiation until the starting material is consumed (typically 4-8 hours).
-
After the reaction is complete, remove the solvent and excess thiol under reduced pressure.
-
Purify the resulting this compound thiolate derivative by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the corresponding pentathiolated this compound derivative. The addition occurs at the four vinylidene groups and the C10 vinyl moiety.[3]
Protocol 3: Hydrogenation of this compound to Botryococcane
This protocol describes the complete saturation of the double bonds in this compound to produce the fully saturated hydrocarbon, botryococcane.
Materials:
-
This compound
-
Rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst (5 wt%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in ethanol in a high-pressure hydrogenation vessel.
-
Add the Rh/Al₂O₃ catalyst to the solution (catalyst loading of 5-10 wt% relative to this compound).
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to 500 psi.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake.
-
After the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain botryococcane.
Expected Outcome:
The hydrogenation should result in the complete conversion of this compound to botryococcane (C₃₄H₇₀).[4] The product can be analyzed by GC-MS and NMR to confirm the absence of double bonds.
Protocol 4: Catalytic Cracking of Botryococcane to Fuel-Range Alkanes
This protocol outlines the process for the catalytic cracking of botryococcane into smaller, branched-chain alkanes suitable for use as gasoline.
Materials:
-
Botryococcane (from Protocol 3)
-
Ruthenium on ceria (Ru/CeO₂) catalyst
-
Fixed-bed flow reactor system
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
Pack a fixed-bed reactor with the Ru/CeO₂ catalyst.
-
Reduce the catalyst in situ by flowing hydrogen gas at 400 °C for 4 hours.
-
Cool the reactor to the reaction temperature of 240 °C (513 K) under a flow of nitrogen.
-
Introduce a solution of botryococcane in a suitable solvent (e.g., dodecane) into the reactor using a syringe pump, along with a co-feed of hydrogen gas.
-
Maintain a constant flow rate and a hydrogen-to-hydrocarbon molar ratio.
-
Collect the products downstream after cooling and condensation.
-
Analyze the liquid product distribution by gas chromatography (GC) to determine the yield of gasoline-range alkanes (C₅-C₁₂).
Expected Outcome:
This process is reported to yield up to 70% of gasoline-range alkanes, primarily consisting of dimethylalkanes.[2]
Visualizations
Caption: Synthetic pathways from this compound to specialty chemicals.
Caption: Workflow for the epoxidation of this compound.
Caption: Logical steps from this compound to fuel-range alkanes.
References
Application Notes and Protocols for the Isolation and Purification of C34 Botryococcene
These application notes provide detailed methodologies for the isolation and purification of C34 botryococcene, a triterpenoid (B12794562) hydrocarbon produced by the green microalga Botryococcus braunii (B race). The protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, biofuel development, and drug discovery.
Introduction
C34 this compound (chemical formula: C34H58) is one of the major liquid hydrocarbons produced by the B race of Botryococcus braunii.[1][2] This alga is notable for its ability to produce and accumulate significant quantities of these hydrocarbons, which can be converted into fuels or used as precursors for specialty chemicals.[1][3] The isolation and purification of C34 this compound are critical steps for its structural characterization, downstream applications, and analytical standard development. The following protocols detail established methods for extraction, separation, and purification.
Extraction Methods
The extraction of botryococcenes from B. braunii can be broadly categorized into two approaches: conventional solvent extraction from harvested biomass and in-situ extraction (milking) from living cultures.
Protocol 1: Conventional Solvent Extraction from Biomass
This protocol describes a standard method for extracting total hydrocarbons from dried algal biomass.
Materials:
-
Freeze-dried Botryococcus braunii (B race) biomass
-
n-hexane
-
Chloroform
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extracellular Hydrocarbon Extraction:
-
Weigh 10 g of freeze-dried B. braunii cells.
-
Suspend the biomass in n-hexane and perform the extraction. Repeat this step three times to ensure complete extraction of extracellular hydrocarbons.[4]
-
Combine the n-hexane extracts.
-
-
Intracellular Hydrocarbon Extraction:
-
Solvent Removal and Fractionation:
-
Initial Purification by Silica Gel Column Chromatography:
-
Prepare a gravity-fed silica gel column with n-hexane as the mobile phase.
-
Apply the combined hydrocarbon extract to the top of the column.
-
Elute the total hydrocarbon fraction with n-hexane, collecting the eluate before the pigment front (chlorophylls and carotenoids) begins to elute.[5]
-
Evaporate the collected hydrocarbon fraction to dryness.
-
Protocol 2: In-situ "Milking" Extraction
This non-destructive method allows for the continuous extraction of hydrocarbons from a living algal culture, preserving the viability of the cells for repeated extractions.[6][7]
Materials:
-
Active culture of Botryococcus braunii
-
Biocompatible organic solvent (e.g., n-dodecane, n-heptane)[8][9]
-
Extraction vessel (e.g., column extractor or mixer-settler system)[6][9]
-
Separatory funnel or centrifugation equipment
Procedure:
-
Solvent Selection and Contact:
-
Choose a biocompatible solvent. n-dodecane has been shown to be effective and less toxic to the algae compared to other solvents.[8]
-
Introduce the solvent to the algal culture. This can be done in a separate vessel where the culture is mixed with the solvent (mixer-settler) or by passing the culture through a column containing the solvent.[6][9]
-
-
Extraction Parameters:
-
For column extraction with n-dodecane, recirculating the culture through the column multiple times a day can enhance extraction efficiency.[8][9] A study showed that 23 recirculations per day resulted in a 21% higher this compound yield compared to a constantly stirred shake flask.[8]
-
For mixer-settler systems using n-heptane, a contact period of 4 hours with a shear rate of 415 s⁻¹ has been reported to be effective.[9]
-
-
Phase Separation:
-
After the desired contact time, separate the organic solvent phase containing the extracted botryococcenes from the aqueous culture medium. This can be achieved by allowing the phases to separate in a separatory funnel or by centrifugation at a low speed (e.g., 2000 rpm) to break any emulsions.
-
-
Hydrocarbon Recovery:
-
Remove the upper aqueous phase.
-
Collect the lower organic phase containing the hydrocarbons.
-
Evaporate the solvent under vacuum to recover the crude this compound extract.
-
Purification Methods
Following initial extraction and fractionation, High-Performance Liquid Chromatography (HPLC) is the primary method for isolating C34 this compound from other this compound isomers and impurities.
Protocol 3: HPLC Purification
Both normal-phase and reversed-phase HPLC can be employed for the separation of botryococcenes.
A. Reversed-Phase HPLC
Materials:
-
Crude this compound extract
-
Methanol (HPLC grade)
-
Acetone (for sample resuspension)
-
HPLC system with a UV detector
-
Cosmosil 5C18-AR-II column (or equivalent C18 column)[5]
Procedure:
-
Sample Preparation: Dissolve the crude hydrocarbon extract in a small volume of acetone.[5]
-
HPLC Conditions:
-
Fraction Collection: Collect the fractions corresponding to the different this compound isomers based on their retention times.
B. Normal-Phase HPLC
Materials:
-
Partially purified this compound fraction
-
n-hexane (HPLC grade)
-
HPLC system with a UV detector
-
Develosil 60 silica column (or equivalent)[5]
Procedure:
-
Sample Preparation: Dissolve the this compound fraction in n-hexane.
-
HPLC Conditions:
-
Fraction Collection: Collect the eluting peaks corresponding to the individual this compound isomers.
Data Presentation
Table 1: HPLC Retention Times for this compound Isomers
| Isomer | Reversed-Phase HPLC (C18) Retention Time (min) | Normal-Phase HPLC (Silica) Retention Time (min) |
| C30 this compound | ~27 | ~32 |
| C32 this compound | ~30 (co-elutes with C33) | ~27 |
| C33 this compound | ~30 (co-elutes with C32) | ~25 |
| C34 this compound | Not specified in the provided search results | Not specified in the provided search results |
| Data sourced from reference[5]. Note that C34 this compound retention times were not explicitly stated in the cited source under these specific conditions. |
Table 2: Comparison of In-situ Extraction Methods
| Solvent | Extraction System | Key Parameters | This compound Yield | Reference |
| n-dodecane | Column Recirculation | 23 recirculations/day | 25.1 mg/g biomass | [8] |
| n-heptane | Mixer-settler | 4h contact, 415 s⁻¹ shear rate | 29.9 ± 8.5 mg/L/day (productivity) | [9] |
Analysis and Quality Control
The purity and identity of the isolated C34 this compound should be confirmed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, confirming the identity as C34H58.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[8][12]
-
Raman Spectroscopy: Can be used to identify specific C=C stretching bands characteristic of botryococcenes.[5][13]
Visualizations
Experimental Workflow
Caption: Workflow for C34 this compound Isolation and Purification.
In-situ "Milking" Extraction Process
Caption: Diagram of a continuous in-situ "milking" extraction process.
References
- 1. Botryococcenes - Wikipedia [en.wikipedia.org]
- 2. This compound | C34H58 | CID 10885141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-throughput screen for sorting cells capable of producing the biofuel feedstock this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Characterization of Cyclic C33 Botryococcenes and a Trimethylsqualene Isomer from Botryococcus braunii Race B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Raman spectroscopy analysis of this compound hydrocarbons from the green microalga Botryococcus braunii - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Botryococcus braunii Growth for Botryococcene Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the growth of Botryococcus braunii for enhanced botryococcene production.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and light conditions for Botryococcus braunii growth and this compound production?
A1: The optimal temperature for the growth of most Botryococcus braunii strains is around 23-25°C.[1][2][3] For instance, the CHN 357 strain shows its highest growth rate at 23°C.[1][4] Light intensity is also a critical factor, with optimal levels reported to be between 60-100 W/m².[1][2] Some studies have found success with a light intensity of 135 µmol photons m⁻² s⁻¹ and a 16:8 hour light-dark cycle.[3] It is important to note that optimal conditions can be strain-specific.
Q2: How do nutrient concentrations, particularly nitrogen and phosphorus, affect this compound production?
A2: Nutrient levels significantly impact both biomass and hydrocarbon production. Nitrogen is essential for growth, but nitrogen deficiency can favor lipid accumulation.[1] However, nitrogen levels should be maintained above 0.2 mg L⁻¹ to sustain growth.[1] For some B race strains, a nitrogen concentration of 750 mg L⁻¹ has been found to be optimal for both biomass and oil production.[3] The nitrogen to phosphorus (N:P) ratio is also crucial, with a ratio of 1:4 by weight favoring hydrocarbon production, while a 1:0.5 ratio increases biomass yield.[5]
Q3: What is the role of micronutrients in Botryococcus braunii cultivation?
A3: Micronutrients play a significant regulatory role in both growth and hydrocarbon synthesis. Iron, manganese, molybdenum, and nickel concentrations are particularly important.[6][7] Optimal levels of these micronutrients differ for maximizing biomass versus hydrocarbon content. For instance, higher iron and manganese concentrations are beneficial for hydrocarbon production.[6][7]
Q4: Can CO2 enrichment enhance this compound production?
A4: Yes, enriching the air supply with CO2 can significantly boost both biomass and hydrocarbon yields. Air enriched with 1-2% CO2 has been shown to enhance algal growth and can lead to a five-fold increase in hydrocarbon production compared to aeration without CO2 enrichment.[5]
Q5: Which culture medium is recommended for Botryococcus braunii?
A5: Several culture media are commonly used for Botryococcus braunii, including Chu 13, BG-11, and AF-6.[2][8][9] The choice of medium can depend on the specific strain and the experimental goals. For example, AF-6 medium has been shown to be optimal for the regeneration of single cells of the NIES-836 strain.[8] Modified Chu 13 medium is also frequently cited as favorable for all three races of B. braunii.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Biomass Yield | Suboptimal temperature, light intensity, or nutrient concentrations. | - Adjust temperature to the optimal range of 23-25°C. - Optimize light intensity to 60-100 W/m². - Ensure adequate nitrogen and phosphorus levels. For some strains, a nitrogen concentration of 750 mg L⁻¹ is optimal. - Verify and adjust micronutrient concentrations as per the recommended levels for biomass production (see Table 1). |
| Low this compound Content | Inappropriate nutrient ratios, suboptimal micronutrient levels, or harvesting at the wrong growth phase. | - Adjust the N:P ratio to 1:4 by weight to favor hydrocarbon production. - Optimize micronutrient concentrations for hydrocarbon production (see Table 1).[7] - Harvest during the active growth phase, as this is when hydrocarbon production is often highest.[5] |
| Culture Crashing or Turning Brown | Nutrient depletion, pH imbalance, or contamination. | - Replenish nutrients, particularly nitrogen, if depletion is suspected. - Monitor and maintain the pH of the culture medium within the optimal range (typically around 7.2-7.5).[11][12] - Use aseptic techniques to prevent contamination. If contamination occurs, consider starting a new culture from a clean stock. |
| Slow Growth Rate | Suboptimal environmental conditions or inherent characteristics of the strain. | - Optimize all growth parameters (temperature, light, nutrients, CO2). - Consider using a different, faster-growing strain if possible. The doubling time for some strains has been reduced to 48 hours under optimal conditions.[2] |
| Difficulty in Extracting Hydrocarbons | The thick cell wall and extracellular matrix of B. braunii can make extraction challenging. | - Use hexane (B92381) for solvent extraction, which is a common and effective method.[2] - Consider alternative methods like electrical pulses (nanosecond long) which can be less damaging to the cells.[2] |
Quantitative Data Summary
Table 1: Optimal Micronutrient Concentrations for Botryococcus braunii UTEX 572
| Micronutrient | Optimal Concentration for Biomass Production (µM) | Optimal Concentration for Hydrocarbon Production (µM) |
| Iron (Fe) | 0.266[6][7] | 10.43[6][7] |
| Manganese (Mn) | 0.707[6][7] | 6.53[6][7] |
| Molybdenum (Mo) | 0.624[6][7] | 0.012[6][7] |
| Nickel (Ni) | 3.38[6][7] | 1.73[6][7] |
Table 2: Optimal Environmental Conditions for Various Botryococcus braunii Strains
| Parameter | Strain | Optimal Condition |
| Temperature | CHN 357 | 23°C[1][4] |
| Kossou-4 & Overjuyo-3 | 25°C[3] | |
| Light Intensity | CHN 357 | 30-60 W/m²[1] |
| Kossou-4 & Overjuyo-3 | 135 µmol photons m⁻² s⁻¹[3] | |
| Salinity | CHN 357 | 0.15 M NaCl[1][2] |
| pH | HM5 | 7.2[12] |
| General | 7.5[11] |
Experimental Protocols
Protocol 1: Optimizing Micronutrient Concentrations using Response Surface Methodology (RSM)
This protocol is based on the methodology described for optimizing micronutrient levels for B. braunii UTEX 572.[6][7]
-
Strain and Culture Medium: Use Botryococcus braunii UTEX 572. The basal medium should be a modified Bold 3N medium, excluding the standard micronutrients.
-
Experimental Design: Employ a central composite design (CCD) for the four micronutrients: Iron (Fe), Manganese (Mn), Molybdenum (Mo), and Nickel (Ni). The design should consist of factorial points, axial points, and center points.
-
Culture Conditions: Maintain the cultures at a constant temperature (e.g., 24±1°C) and light intensity (e.g., 150 µmol/m²/s) with a 12:12 hour light-dark cycle.[5]
-
Data Collection: After a set cultivation period (e.g., 3 weeks), harvest the algal biomass. Determine the dry weight of the biomass and extract the hydrocarbons for quantification.
-
Data Analysis: Use a second-order quadratic regression model to analyze the response of algal biomass and hydrocarbon content to the variations in micronutrient concentrations. Use statistical software to determine the optimal concentrations for maximizing both responses.
Protocol 2: Determining Optimal Temperature and Light Intensity
This protocol is adapted from studies on the CHN 357 strain.[1][4]
-
Strain and Culture Medium: Use Botryococcus braunii strain CHN 357 cultured in a suitable medium like Chu 13.
-
Temperature Optimization: Set up a series of cultures at different temperatures (e.g., 20, 23, 25, 27, and 30°C) while keeping other parameters like light intensity and salinity constant.
-
Light Intensity Optimization: Using the optimal temperature determined in the previous step, set up cultures under different light intensities (e.g., 30, 60, 100, 150, and 200 W/m²).
-
Growth Measurement: Monitor the growth of the algae in each condition by measuring the optical density or cell count over time. Calculate the specific growth rate and generation time.
-
Lipid Analysis: At the end of the exponential growth phase, harvest the biomass and determine the total lipid content to identify the conditions that maximize both growth and lipid accumulation.
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound in Botryococcus braunii, starting from the methylerythritol phosphate (B84403) (MEP) pathway.
Caption: Biosynthesis pathway of this compound from primary metabolites.
Experimental Workflow for Optimizing Growth Conditions
The following diagram outlines a logical workflow for systematically optimizing the various parameters influencing Botryococcus braunii growth and this compound production.
Caption: Workflow for optimizing B. braunii cultivation conditions.
References
- 1. Active Hydrocarbon Biosynthesis and Accumulation in a Green Alga, Botryococcus braunii (Race A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 3. researchgate.net [researchgate.net]
- 4. open.clemson.edu [open.clemson.edu]
- 5. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. advancedbiofuelsusa.info [advancedbiofuelsusa.info]
- 10. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 12. biochemistry.tamu.edu [biochemistry.tamu.edu]
Technical Support Center: Botryococcene Extraction from Biomass
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing botryococcene extraction from biomass, primarily the microalga Botryococcus braunii.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments in a question-and-answer format.
Issue 1: Low this compound Yield
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low this compound yield can stem from several factors, ranging from incomplete cell disruption to suboptimal extraction parameters. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
-
Incomplete Cell/Colony Disruption: Botryococcus braunii forms colonies with a tough extracellular matrix that entraps the this compound.[1] Insufficient disruption of this matrix is a primary reason for low yields.
-
Solution: Employ effective cell disruption techniques prior to solvent extraction. Mechanical methods like bead milling, high-pressure homogenization, and ultrasonication are effective.[1][2] For instance, a JET PASTER treatment has been shown to increase hydrocarbon extraction yield up to 82.8%.[1] Microwave-assisted extraction can also significantly increase lipid yields.[3]
-
-
Suboptimal Solvent Selection: The choice of solvent plays a critical role in extraction efficiency.
-
Solution: Non-polar solvents like hexane (B92381) and heptane (B126788) are commonly used and show high extraction efficiencies.[4][5] However, for in-situ extraction where cell viability is crucial, less toxic solvents like dodecane (B42187) are a better choice, although they may have slightly lower extraction capabilities.[4][6] "Green" solvents like γ-terpinene have also shown high hydrocarbon extraction capacity.[4]
-
-
Inadequate Solvent-to-Biomass Ratio: An insufficient amount of solvent will not be able to effectively extract the this compound from the biomass.
-
Solution: Optimize the solvent-to-biomass ratio. While the optimal ratio can vary, a higher volume of solvent generally leads to better extraction. However, this needs to be balanced with the cost and difficulty of solvent removal downstream.
-
-
Insufficient Extraction Time or Temperature: The extraction process may not have been long enough or at a high enough temperature for the solvent to penetrate the biomass and dissolve the this compound.
Issue 2: Emulsion Formation During Solvent Extraction
Question: I am observing a stable emulsion layer between the aqueous and organic phases during liquid-liquid extraction, which is making phase separation difficult. How can I resolve this?
Answer: Emulsion formation is a common problem, often caused by the presence of surfactant-like molecules such as lipids and proteins released from the cells.[8]
Potential Causes & Solutions:
-
Vigorous Shaking: Intense mixing can lead to the formation of stable emulsions.
-
Solution: Instead of vigorous shaking, gently invert the extraction vessel multiple times to ensure sufficient mixing without creating a stable emulsion.[8]
-
-
Presence of Surfactant-like Molecules: Cellular debris and other biomolecules can act as emulsifiers.
-
Solution 1: Centrifugation: Centrifuge the mixture to break the emulsion. The centrifugal force will help in separating the layers.[8]
-
Solution 2: Addition of Salt: Adding a saturated salt solution (brine) can increase the polarity of the aqueous phase, helping to break the emulsion.
-
Solution 3: Altering Solvent Polarity: Adding a small amount of a different solvent can change the overall polarity and help in destabilizing the emulsion.[8]
-
Issue 3: Low Cell Viability After In Situ Extraction ("Milking")
Question: I am attempting a non-destructive in situ extraction, but the cell viability of my Botryococcus braunii culture is decreasing significantly after each extraction cycle. What could be wrong?
Answer: Maintaining high cell viability is crucial for the sustainability of the "milking" process. A decrease in viability is often linked to solvent toxicity and harsh extraction conditions.
Potential Causes & Solutions:
-
Solvent Toxicity: Many organic solvents are toxic to microalgal cells.
-
Prolonged Contact Time: Extended exposure to the solvent, even a biocompatible one, can be detrimental to the cells.
-
Solution: Optimize the contact time. Shorter contact periods are generally better for cell survival. For example, a 20-minute contact time with n-heptane was found to be optimal for non-destructive extraction in one study.[9]
-
-
High Shear Stress: The mixing method used during extraction might be causing physical damage to the cells.
-
Solution: Employ gentle mixing techniques. A column-based extraction system where the culture is recirculated through a solvent layer can be less damaging than a constantly stirred system.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for extracting this compound from Botryococcus braunii?
A1: The primary methods for this compound extraction are:
-
Solvent Extraction: This is the most common method and involves using a non-polar solvent to dissolve the this compound from the biomass. This can be done on wet or dry biomass.[5][10]
-
In Situ Extraction ("Milking"): This non-destructive method involves bringing the live algal culture into contact with a biocompatible solvent to extract the extracellular this compound without killing the cells.[6][9] This allows for repeated extractions from the same culture.
-
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the extraction solvent. It is an environmentally friendly alternative to organic solvents.
Q2: How can I effectively disrupt the colonies of Botryococcus braunii for better extraction?
A2: Disrupting the tough extracellular matrix of B. braunii colonies is crucial for high extraction efficiency.[1] Effective methods include:
-
Mechanical Methods:
-
Bead Milling: Agitating the biomass with small beads breaks the colonies.[1][2]
-
High-Pressure Homogenization: Forcing the cell suspension through a narrow valve at high pressure causes disruption.[1][11]
-
Ultrasonication: High-frequency sound waves create cavitation bubbles that disrupt the colonies.[2]
-
-
Non-Mechanical Methods:
Q3: Which solvents are best for this compound extraction?
A3: The choice of solvent depends on the extraction method (destructive vs. non-destructive) and desired outcome.
-
For High Extraction Efficiency (Destructive):
-
For In Situ Extraction (Non-Destructive):
Q4: How can I quantify the amount of this compound in my extract?
A4: Several methods can be used for this compound quantification:
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the most common and accurate method for quantifying this compound.
-
Spectrophotometry: A direct spectrophotometric method can be used for the quantitation of this compound and associated carotenoid hydrocarbons.[1][14]
-
Gravimetric Analysis: This involves evaporating the solvent and weighing the residual hydrocarbon extract.[14]
Q5: What is the typical this compound content in Botryococcus braunii?
A5: The this compound content can vary significantly between different strains and under different cultivation conditions. Some B-race strains of Botryococcus braunii can accumulate this compound hydrocarbons equivalent to 20% to 30% of their overall biomass.[14] Some reports suggest it can be as high as 70% of the dry weight.[15]
Data Presentation
Table 1: Comparison of Solvents for this compound Extraction
| Solvent | Type | Extraction Efficiency | Biocompatibility | Reference |
| Hexane | Alkane | High | Low | [4][5] |
| Heptane | Alkane | High | Low | [4][6] |
| Dodecane | Alkane | Moderate | High | [4][6] |
| Squalane | Terpenoid | Effective | High | [6] |
| γ-Terpinene | Terpene ("Green") | High | Moderate | [4] |
| DBU/Octanol | Switchable Solvent | High | Not specified | [16] |
Table 2: Efficacy of Different Cell Disruption Methods
| Method | Principle | Impact on Hydrocarbon Yield | Reference |
| Bead Milling | Mechanical shear | Significant increase (e.g., from 2.7% to 42.3%) | [1] |
| High-Pressure Homogenization | Mechanical shear and impact | Significant increase | [1][11] |
| Ultrasonication | Acoustic cavitation | Effective for releasing intracellular compounds | [2] |
| Microwave Heating | Thermal | Significant increase (e.g., from 18% to 38% lipid yield) | [3] |
| JET PASTER | Mechanical shear | Significant increase (e.g., from 2.7% to 82.8%) | [1] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Dry Biomass
-
Harvesting and Drying: Harvest the Botryococcus braunii biomass by centrifugation or filtration. Lyophilize (freeze-dry) the biomass to remove water, which can interfere with the extraction by non-polar solvents.
-
Cell Disruption (Optional but Recommended): Grind the dried biomass into a fine powder using a mortar and pestle or a bead mill to increase the surface area for extraction.
-
Extraction: a. Weigh a known amount of the dried, disrupted biomass and place it in a flask. b. Add n-hexane (or another suitable non-polar solvent) at a specific solvent-to-biomass ratio (e.g., 20:1 v/w). c. Stir the mixture at room temperature for a specified period (e.g., 2-4 hours).
-
Separation: Separate the solvent extract from the biomass residue by filtration or centrifugation.
-
Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
Quantification: Analyze the extract using GC-FID or GC-MS to determine the this compound content.
Protocol 2: In Situ (Non-Destructive) this compound Extraction
-
Culture Preparation: Grow Botryococcus braunii to the desired cell density in a suitable culture medium.
-
Solvent Addition: Add a biocompatible solvent (e.g., n-dodecane) to the culture at a specific volume ratio (e.g., 10% v/v).
-
Extraction Contact: Gently agitate the two-phase system for a predetermined contact time (e.g., 20 minutes to 4 hours).[6][9] Avoid vigorous shaking to maintain cell viability.
-
Phase Separation: Allow the phases to separate. The upper solvent phase will contain the extracted this compound.
-
Solvent Recovery: Carefully remove the this compound-rich solvent layer.
-
Culture Recovery: Allow the algal culture a recovery period (e.g., 3 days) before the next extraction cycle.[6] Nutrient supplementation may be necessary to replenish any losses.[6]
-
This compound Isolation: Recover the this compound from the solvent, for example, by distillation.
Visualizations
Caption: Workflow for destructive this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical Cell Disruption Technologies for Intracellular Compound Extraction from Microorganisms [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Algal oil extraction from wet biomass of Botryococcus braunii by 1,2-dimethoxyethane [ideas.repec.org]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Botryococcene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up botryococcene production from the microalga Botryococcus braunii.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Culture & Growth Optimization
Q1: My Botryococcus braunii culture is growing very slowly. What are the optimal conditions for rapid biomass accumulation?
A1: Slow growth is a common challenge with B. braunii.[1][2] To optimize growth, consider the following factors:
-
Temperature: The optimal temperature for most strains is around 23-25°C.[1][3]
-
Light Intensity: A light intensity of 60-100 W/m² is generally recommended.[3]
-
Photoperiod: A light/dark cycle of 12:12 hours is often optimal for biomass production.[4]
-
pH: Maintaining a pH around 7.0 is ideal for B. braunii growth.[5]
-
Nutrients: Ensure your culture medium (e.g., modified Chu-13 or BG11) is not depleted of essential nutrients like nitrogen and phosphorus.[6][7] Nitrogen deficiency can sometimes trigger hydrocarbon accumulation but will limit overall biomass growth.[8]
Q2: The color of my culture has changed from green to yellowish-green. What does this indicate?
A2: A color change from green to yellowish-green often indicates a physiological shift in the culture, which can be triggered by nutrient limitation, particularly nitrogen.[8] This shift is often associated with the transition from the active growth phase to a stationary phase where hydrocarbon accumulation may increase, but cell division slows down.[8] High light intensity can also increase the carotenoid-to-chlorophyll ratio, leading to a more yellow appearance.[9]
Q3: I'm observing clumping and poor mixing in my large-scale culture. How can I improve this?
A3: Botryococcus braunii naturally forms colonies held together by an extracellular matrix, which can lead to clumping.[10] Proper agitation is crucial for maintaining a homogenous suspension, ensuring uniform light and nutrient distribution. However, excessive shear stress from aggressive mixing can damage the cells. In photobioreactors, consider using airlift systems or gentle mechanical stirring to provide adequate mixing without harming the colonies.
Contamination & Culture Health
Q4: My B. braunii culture is contaminated with bacteria. How can I control this, and will it affect my this compound yield?
A4: Bacterial contamination is a significant challenge in large-scale microalgae cultivation. While some associated bacteria can be beneficial and even promote growth, others can be detrimental.[11][12][13]
-
Control Measures: Maintaining sterile conditions during inoculation and using filtered air for aeration can minimize initial contamination. Some studies suggest that certain probiotic bacteria, like Rhizobium sp., can actually enhance the growth of B. braunii.[11][12]
-
Impact on Yield: Contaminating bacteria can compete for nutrients, potentially reducing the overall biomass and this compound yield. Severe contamination can lead to culture collapse. It is crucial to monitor the microbial diversity of your culture.[14]
Harvesting & Extraction
Q5: What is the most efficient method for harvesting B. braunii biomass at a large scale?
A5: Harvesting the small, neutrally buoyant colonies of B. braunii can be energy-intensive. Several methods are being explored for large-scale harvesting:
-
Bio-flocculation: This method uses other microorganisms, such as the fungus Aspergillus fumigatus or certain bacteria, to induce the flocculation and sedimentation of B. braunii colonies.[15][16][17] This can be a cost-effective and efficient method, with reported biomass recovery of up to 98%.[16]
-
Centrifugation: While effective, centrifugation can be expensive and energy-intensive for large volumes.
-
Filtration: This can be a viable option, but the gelatinous nature of the B. braunii colonies can lead to filter clogging.
Q6: I am having trouble efficiently extracting this compound from the biomass. What are the recommended solvent and extraction techniques?
A6: The thick, protective extracellular matrix of B. braunii can make solvent extraction challenging.[5][10] Here are some approaches:
-
Solvent Selection:
-
Hexane and Heptane (B126788): These are effective solvents for this compound extraction but can be toxic to the cells, making them unsuitable for in-situ ("milking") extraction.[18][19]
-
Dodecane: This solvent is more biocompatible and can be used for non-destructive, in-situ extraction, allowing for repeated harvesting from the same culture.[19]
-
Green Solvents: Terpenes like γ-terpinene are being investigated as more environmentally friendly alternatives to petroleum-based solvents.[19]
-
-
Extraction Techniques:
-
Solvent Extraction: This is a common method where the biomass is mixed with a solvent to dissolve the hydrocarbons.
-
In-situ Extraction ("Milking"): This non-destructive technique involves passing the culture through a layer of an immiscible solvent to extract the extracellular hydrocarbons without killing the cells.[18] This allows for continuous production from the same culture.
-
Novel Techniques: Methods like nanosecond pulsed electric field (nsPEF) extraction are being explored for efficient hydrocarbon release at a potentially lower energy cost.[20]
-
Data Presentation
Table 1: Comparison of this compound Yields Under Different Strains and Cultivation Conditions
| Botryococcus braunii Strain | Cultivation Scale | Culture Conditions | Biomass Productivity (g L⁻¹ d⁻¹) | This compound/Hydrocarbon Content (% of dry weight) | This compound/Hydrocarbon Productivity (mg L⁻¹ d⁻¹) | Reference |
| Race B (Showa) | Laboratory | Not specified | 1.0 | Not specified | 13.94 | [18] |
| Race B (Kossou-4) | 500 L Open Tank | Modified BG11, 25°C, artificial lighting | ~0.04 | ~25% (of oil) | ~3.1 | [1] |
| Race B (Overjuyo-3) | 500 L Open Tank | Modified BG11, 25°C, artificial lighting | ~0.05 | ~14.5% (of oil) | ~2.6 | [1] |
| Race A (CCAP 807/2) | Laboratory | Batch culture | up to 0.104 | up to 24% | ~22 | [8] |
| Not Specified | Not Specified | 0.1 mg L⁻¹ 6-BA | Not specified | 39.1% | Not specified | [21] |
Table 2: Efficacy of Different Solvents for this compound Extraction
| Solvent | Extraction Method | Key Findings | Reference |
| Heptane | Repetitive Extraction | Achieved sustainable this compound productivity of 29.9 ± 8.5 mg L⁻¹ day⁻¹. High shear combined with heptane was effective for colony disruption. | [18] |
| n-Dodecane | In-situ ("Milking") | Efficient for non-destructive extraction and less toxic compared to other tested solvents. | [18] |
| Hexane | Not specified | High this compound extraction efficiency but low biocompatibility. | [19] |
| Bromodecane | In-situ Extraction | Effective for in-situ extraction with an underlay configuration. | [19] |
| γ-Terpinene | In-situ Extraction | A promising "green solvent" alternative to hexane. | [19] |
Experimental Protocols
Protocol 1: Large-Scale Cultivation of Botryococcus braunii
-
Medium Preparation: Prepare a large volume of modified BG11 or Chu-13 medium. Sterilize the medium by autoclaving or filtration.
-
Inoculation: Inoculate the sterile medium with a healthy, exponentially growing culture of B. braunii to an initial cell density of approximately 0.2 g/L. Ensure aseptic transfer to prevent contamination.
-
Cultivation Conditions:
-
Maintain the temperature at 23-25°C using a temperature control system.[1][3]
-
Provide continuous illumination with a light intensity of 60-100 W/m² on a 12:12 hour light/dark cycle.[3][4]
-
Aerate the culture with filtered air (0.22 µm filter) to provide carbon dioxide and gentle mixing. For larger systems, consider CO2 enrichment (0.3%) to enhance growth.[3]
-
Monitor and maintain the pH of the culture at approximately 7.0.[5]
-
-
Monitoring: Regularly monitor cell density using optical density measurements or by dry weight analysis. Periodically check the culture for signs of contamination under a microscope.
-
Harvesting: Once the culture reaches the desired density (typically in the late exponential or early stationary phase for maximum hydrocarbon content), harvest the biomass using a suitable method like bio-flocculation or centrifugation.
Protocol 2: Bio-flocculation Harvesting of B. braunii using Aspergillus sp.
-
Fungal Spore Preparation: Culture Aspergillus sp. on a suitable agar (B569324) medium until sporulation occurs. Harvest the spores by washing the agar surface with sterile water and filtering through sterile glass wool to remove mycelia.
-
Spore Concentration: Determine the spore concentration using a hemocytometer.
-
Inoculation of Fungal Spores: Add the fungal spore suspension to the B. braunii culture at an optimal ratio, for example, a 1:40 ratio of fungus to microalgae.[15][16]
-
Flocculation: Gently agitate the co-culture for a period of time (e.g., up to 120 hours) to allow for the formation of fungal pellets that entrap the microalgal cells.[15]
-
Biomass Recovery: The resulting flocs will settle to the bottom. The settled biomass can then be collected by decantation or gentle siphoning.
Protocol 3: Non-Destructive In-situ Solvent Extraction ("Milking") of this compound
-
Solvent Selection: Choose a biocompatible, water-immiscible solvent such as n-dodecane.[19]
-
Extraction Setup: In a suitable vessel, carefully layer the selected solvent over the B. braunii culture. The volume of the solvent layer will depend on the scale of the extraction.
-
Contact Phase: Gently agitate the biphasic system to increase the interfacial surface area and facilitate the transfer of extracellular this compound from the culture medium to the solvent phase. The optimal contact time needs to be determined empirically but can range from a few hours to a day.
-
Separation: Stop the agitation and allow the two phases to separate completely.
-
Solvent Recovery: Carefully remove the upper solvent layer containing the dissolved this compound.
-
Culture Recovery: The aqueous culture phase containing the viable B. braunii cells can be returned to optimal growth conditions for continued this compound production.
-
This compound Isolation: The this compound can be recovered from the solvent by evaporation or other purification methods.
Visualizations
Caption: Simplified this compound biosynthesis pathway in B. braunii.
Caption: General experimental workflow for this compound production.
Caption: A logical troubleshooting guide for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomass and hydrocarbon production from Botryococcus braunii: A review focusing on cultivation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. escholarship.org [escholarship.org]
- 7. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 11. Interactions of Botryococcus braunii cultures with bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Associated bacteria of Botryococcus braunii (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bio-harvesting and pyrolysis of the microalgae Botryococcus braunii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. DSpace [repository.kaust.edu.sa]
- 20. A new mechanism for efficient hydrocarbon electro-extraction from Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Photobioreactor Design for Botryococcus braunii
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful cultivation of Botryococcus braunii in photobioreactors.
Troubleshooting Guides
This section addresses common issues encountered during Botryococcus braunii cultivation in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Slow or No Growth
Question: My Botryococcus braunii culture is exhibiting slow or no growth. What are the potential causes and how can I troubleshoot this?
Answer: Slow growth is a common challenge in Botryococcus braunii cultivation. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Environmental Conditions:
-
Light Intensity: Both insufficient and excessive light can inhibit growth. Optimal light intensity for B. braunii is strain-dependent but generally falls within 60-100 W/m².[1] For some strains, a light intensity of 30-60 W/m² has been found to be optimal.[1]
-
Temperature: The ideal temperature for most B. braunii strains is around 23°C.[1] Growth can be significantly slower at temperatures above 30°C.[1]
-
pH: The optimal pH for B. braunii growth is typically around 7.[2]
-
CO₂ Concentration: While B. braunii requires CO₂ for photosynthesis, very high concentrations without pH control can lead to a drop in pH, inhibiting growth. However, enriching the air with 0.3% to 20% CO₂ can enhance biomass production.[1][3]
-
-
Nutrient Limitation:
-
Macronutrients: Ensure that the culture medium (e.g., modified Chu-13 or BG-11) is not depleted of essential nutrients like nitrates and phosphates.[4]
-
Trace Metals: A deficiency in essential trace metals can also limit growth.
-
-
Contamination:
-
Bacterial or Fungal Contamination: Contaminating microorganisms can compete for nutrients and inhibit algal growth. Visually inspect the culture for any signs of contamination and consider sterile techniques during handling.
-
Protozoan Grazers: Predatory protozoa can consume the algal cells. Microscopic examination can help identify the presence of grazers.
-
-
Inoculum Health:
-
A weak or unhealthy inoculum will result in a long lag phase and slow growth. Ensure the inoculum is in the exponential growth phase before transferring to the photobioreactor.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow growth of B. braunii.
Issue 2: Culture Contamination
Question: I suspect my Botryococcus braunii culture is contaminated. How can I confirm this and what should I do?
Answer: Contamination is a significant problem in microalgae cultivation. Early detection and remediation are crucial.
Confirmation:
-
Visual Inspection: Look for turbidity that is not characteristic of your algal culture, clumps of foreign material, or discoloration.
-
Microscopic Examination: Regularly observe a sample of your culture under a microscope. Look for organisms other than B. braunii, such as bacteria, fungi, or protozoa.
Solutions:
-
For Minor Bacterial Contamination: Some level of bacterial presence is common.[4] If it does not seem to be inhibiting algal growth, it may not require immediate action.
-
For Severe Contamination: If the contamination is heavy and impacting the health of your culture, it is often best to discard the culture, thoroughly sterilize the photobioreactor, and start a new culture from a clean stock.
-
Prevention: The best approach is prevention.
-
Sterile Technique: Use aseptic techniques when preparing media, inoculating, and sampling.
-
Photobioreactor Sterilization: Autoclave all components of the photobioreactor that are heat-stable. For larger systems, chemical sterilization with agents like bleach (sodium hypochlorite) followed by neutralization with sodium thiosulfate, or ozone sterilization can be effective.[5][6]
-
Issue 3: Self-Shading at High Cell Densities
Question: My culture was growing well, but the growth rate has slowed down significantly as the culture became denser. What is happening and how can I mitigate this?
Answer: This is likely due to self-shading, a phenomenon where cells at the surface of the culture block light from reaching cells deeper within the photobioreactor.
Solutions:
-
Optimize Mixing: Ensure adequate mixing within the photobioreactor to circulate the cells and expose them all to light.
-
Photobioreactor Design: Flat-panel or thin-film photobioreactors have a shorter light path, which can reduce the effects of self-shading.
-
Harvesting Strategy: Implement a semi-continuous or continuous harvesting strategy to maintain the cell density within an optimal range.
-
Light Intensity: While counterintuitive, in some cases, slightly lowering the light intensity for denser cultures can improve overall photosynthetic efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal photobioreactor design for Botryococcus braunii?
A1: The optimal design depends on the scale and specific goals of the cultivation. However, designs that offer a high surface-area-to-volume ratio, such as flat-panel or tubular photobioreactors, are often favored as they can improve light distribution and mitigate self-shading. Bubble column photobioreactors are also commonly used.
Q2: How can I enhance lipid and hydrocarbon production in my Botryococcus braunii culture?
A2: Inducing nutrient stress, particularly nitrogen limitation, is a well-established method to increase lipid and hydrocarbon accumulation.[7] This is typically done by first growing the culture to a high cell density in a nutrient-replete medium and then transferring it to a medium with limited or no nitrogen.
Q3: What are the recommended methods for harvesting Botryococcus braunii?
A3: Due to its colonial nature, B. braunii can be harvested by several methods:
-
Centrifugation: Effective but can be energy-intensive for large volumes.
-
Filtration: Suitable for smaller scale operations.
-
Flocculation: Bio-flocculation using fungi has been shown to be an efficient and cost-effective method for large-scale harvesting.
Q4: What are the standard media for cultivating Botryococcus braunii?
A4: Modified Chu-13 medium and BG-11 medium are commonly used for the cultivation of Botryococcus braunii.[1][4] The choice of medium can influence growth and biochemical composition.
Data Presentation
Table 1: Effect of Light Intensity on Botryococcus braunii Growth and Lipid Content in a Flat Panel Photobioreactor
| Light Intensity (µmol m⁻² s⁻¹) | Maximum Biomass Concentration (g L⁻¹) | Maximum Specific Growth Rate (d⁻¹) | Maximum Lipid Content (%) |
| 450 | - | - | 27.37 |
| 800 | 1.8 | 1.344 | - |
Table 2: Influence of CO₂ Concentration on Botryococcus braunii (Strain 765) in a Photobioreactor
| CO₂ Concentration (%) | Maximum Biomass (g L⁻¹) |
| 2 | - |
| 5 | - |
| 10 | - |
| 20 | 2.31 |
Note: Hydrocarbon content and colony size were observed to increase with CO₂ concentration.[3]
Experimental Protocols
Protocol 1: Determination of Biomass Concentration (Dry Weight)
-
Sampling: Aseptically collect a known volume (e.g., 10 mL) of the algal culture.
-
Filtration: Filter the sample through a pre-weighed glass microfiber filter paper.
-
Washing: Wash the filter paper with distilled water to remove salts.
-
Drying: Dry the filter paper with the algal biomass in an oven at 60-80°C until a constant weight is achieved.[3]
-
Weighing: Cool the filter paper in a desiccator and weigh it.
-
Calculation: The biomass concentration (g L⁻¹) is calculated by subtracting the initial weight of the filter paper from the final weight and dividing by the volume of the culture sample.
Protocol 2: Lipid Extraction and Quantification
-
Harvesting: Harvest the algal biomass by centrifugation or filtration.
-
Drying: Lyophilize (freeze-dry) the biomass to remove all water.
-
Cell Disruption: Disrupt the dried cells to enhance extraction efficiency. This can be done using a bead-beater or sonication.
-
Extraction:
-
Add a chloroform (B151607):methanol (2:1, v/v) solvent mixture to the disrupted biomass.[7]
-
Vortex or sonicate the mixture for a set period (e.g., 30 minutes).
-
Centrifuge the mixture to separate the solvent (containing lipids) from the cell debris.
-
Collect the supernatant (solvent layer).
-
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the supernatant to induce phase separation. The lower chloroform layer will contain the lipids.
-
Quantification:
-
Carefully transfer the chloroform layer to a pre-weighed glass vial.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Weigh the vial with the dried lipid extract.
-
The lipid content is calculated as the weight of the extracted lipids divided by the initial dry weight of the biomass, expressed as a percentage.
-
Experimental Workflow for Optimizing Photobioreactor Conditions:
Caption: General workflow for optimizing B. braunii cultivation.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Open Access@KRIBB: Rapid method for the determination of lipid from the green alga Botryococcus braunii [oak.kribb.re.kr]
Technical Support Center: Enhancing Botryococcene Production in Botryococcus braunii
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing botryococcene production through nutrient manipulation in Botryococcus braunii.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen source is most effective for this compound production?
A1: Studies have shown that potassium nitrate (B79036) (KNO₃) is one of the most effective nitrogen sources for achieving high biomass and hydrocarbon yields in B. braunii.[1][2] While other nitrogen sources like sodium nitrate, ammonium (B1175870) nitrate, and calcium nitrate can support growth, potassium nitrate has been observed to result in a higher proportion of long-chain hydrocarbons, including botryococcenes.[1]
Q2: How does nitrogen concentration impact this compound production?
A2: Nitrogen concentration has a significant impact on both biomass growth and hydrocarbon accumulation. Generally, higher nitrogen concentrations favor biomass production. Conversely, nitrogen limitation or stress can trigger an increase in the percentage of hydrocarbons relative to the dry cell weight.[3][4] However, extreme nitrogen deprivation can inhibit overall growth, leading to a lower total yield of botryococcenes. Finding the optimal nitrogen concentration is key to balancing biomass and hydrocarbon productivity.
Q3: What is the role of phosphorus in this compound synthesis?
A3: Phosphorus is an essential nutrient for microalgal growth, playing a critical role in energy transfer and the synthesis of nucleic acids and phospholipids. While high phosphate (B84403) concentrations are not always necessary for robust growth, phosphorus availability does influence hydrocarbon production.[5] Some studies suggest that, similar to nitrogen, phosphorus limitation can enhance lipid and hydrocarbon accumulation, though severe deficiency will negatively impact cell division and overall productivity.
Q4: Which culture medium is recommended for Botryococcus braunii cultivation for this compound production?
A4: A modified Chu 13 medium is frequently cited as a favorable medium for the cultivation of B. braunii, particularly for hydrocarbon production.[5][6][7] Other media such as BG-11 and Bold's Basal Medium (BBM) are also used, but modified Chu 13 often provides a good balance of nutrients for both growth and this compound synthesis.
Q5: What are the optimal physical conditions for cultivating B. braunii?
A5: Optimal growth conditions can vary slightly between strains, but generally, B. braunii prefers a temperature around 23-25°C and a light intensity of approximately 60 W/m² with a 16:8 hour light-dark cycle.[1][8] The pH of the culture medium should be maintained around 7.5.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or No Growth | 1. Suboptimal temperature, light, or pH. 2. Nutrient deficiency in the culture medium. 3. Contamination with bacteria or other algae. 4. Inoculum is not viable or is in lag phase. | 1. Verify and adjust culture conditions to optimal ranges (23-25°C, ~60 W/m², pH 7.5). 2. Ensure the culture medium (e.g., modified Chu 13) has been prepared correctly with all necessary macro and micronutrients. 3. Examine the culture microscopically for contaminants. If contaminated, attempt to re-isolate a pure culture or start a new culture from a clean stock. 4. Use a healthy, actively growing inoculum. Increase the inoculum size if necessary. |
| Low this compound Yield | 1. Nutrient concentrations are optimized for biomass, not hydrocarbon production. 2. Suboptimal physical growth conditions. 3. Inefficient extraction method. 4. Incorrect quantification of botryococcenes. 5. Strain of B. braunii may be a low producer. | 1. Induce nutrient stress, particularly nitrogen limitation, during the stationary phase of growth to promote hydrocarbon accumulation.[3] 2. Ensure temperature and light intensity are within the optimal range for hydrocarbon synthesis. 3. Review and optimize the this compound extraction protocol. Ensure complete cell lysis and sufficient solvent-to-biomass ratio. 4. Calibrate GC-MS with appropriate standards for accurate quantification. 5. Verify the strain and its known hydrocarbon production capabilities. Consider obtaining a known high-producing strain. |
| Culture Contamination | 1. Non-sterile techniques during inoculation or sampling. 2. Contaminated culture medium or glassware. 3. Airborne contaminants. | 1. Use aseptic techniques for all manipulations. 2. Ensure all media and equipment are properly sterilized before use. 3. Use filtered air for aeration and maintain a clean laboratory environment. |
| Culture Crash (Sudden Death of Algae) | 1. Extreme pH shift. 2. Severe nutrient depletion. 3. Accumulation of toxic byproducts. 4. Severe contamination. | 1. Monitor and buffer the pH of the culture medium. 2. Replenish nutrients if cultivating for extended periods. 3. Consider a semi-continuous or continuous culture system to dilute toxic metabolites. 4. Immediately discard the crashed culture and start a new one from a clean stock, ensuring sterile techniques. |
Quantitative Data on Nutrient Effects
Table 1: Effect of Different Nitrogen Sources on Biomass and Hydrocarbon Production in B. braunii
| Nitrogen Source | Biomass (g/L) | Hydrocarbon Content (% w/w) | Reference |
| Potassium Nitrate (KNO₃) | 1.2 | 32 | [1] |
| Sodium Nitrate (NaNO₃) | 0.9 | 28 | [1] |
| Ammonium Nitrate (NH₄NO₃) | 0.7 | 25 | [1] |
| Calcium Nitrate (Ca(NO₃)₂) | 1.0 | 30 | [1] |
| Urea (CO(NH₂)₂) | 0.6 | 23 | [1] |
Table 2: Influence of Nitrogen Concentration on B. braunii Growth and Hydrocarbon Content
| Nitrogen Concentration (as NaNO₃) | Biomass Yield (g/L) | Hydrocarbon Content (% of dry weight) | Reference |
| 0.13 g/L (40% of control) | Lower | Increased | [9] |
| 0.2 g/L (60% of control) | Highest | Moderate | [9] |
| Standard Chu-13 (0.33 g/L) | Moderate | Baseline | [9] |
Table 3: Impact of Phosphorus Concentration on B. braunii Biomass and Hydrocarbon Content
| Phosphorus Concentration (as SSP) | Biomass Yield | Hydrocarbon Content | Reference |
| 0.028 g/L (40% of control) | Not significantly affected | Not significantly affected | [9] |
| 0.014 g/L (20% of control) | Significantly reduced | Significantly reduced | [9] |
Experimental Protocols
Protocol 1: Cultivation of Botryococcus braunii (Race B) in Modified Chu 13 Medium
-
Medium Preparation: Prepare the modified Chu 13 medium according to the composition in Table 4. Dissolve each component in deionized water. It is advisable to prepare concentrated stock solutions of the trace elements to ensure accurate measurement. Sterilize the medium by autoclaving at 121°C for 20 minutes. After cooling, adjust the pH to 7.5 using sterile 1M HCl or 1M NaOH.
Table 4: Composition of Modified Chu 13 Medium
| Component | Concentration (mg/L) |
| KNO₃ | 400 |
| K₂HPO₄ | 80 |
| MgSO₄·7H₂O | 200 |
| CaCl₂·2H₂O | 107 |
| Ferric Citrate | 20 |
| Citric Acid | 100 |
| H₃BO₃ | 5.72 |
| MnCl₂·4H₂O | 3.62 |
| ZnSO₄·7H₂O | 0.44 |
| CuSO₄·5H₂O | 0.16 |
| Na₂MoO₄·2H₂O | 0.084 |
| CoCl₂·6H₂O | 0.02 |
-
Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the sterilized medium with a healthy, actively growing culture of B. braunii to an initial optical density of approximately 0.1 at 680 nm.
-
Incubation: Incubate the culture at 23-25°C under a 16:8 hour light-dark cycle with a light intensity of approximately 60 W/m².[1][8] Provide gentle aeration with filter-sterilized air to ensure mixing and gas exchange.
-
Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 680 nm daily. To determine the dry cell weight, filter a known volume of the culture through a pre-weighed filter paper, wash the biomass with deionized water, and dry it in an oven at 80°C until a constant weight is achieved.
-
Harvesting: Harvest the cells during the late exponential or early stationary phase for maximum this compound content. Centrifuge the culture at 5000 rpm for 10 minutes. Discard the supernatant and wash the cell pellet with deionized water. The pellet can then be freeze-dried for subsequent extraction.
Protocol 2: Hexane (B92381) Extraction and GC-MS Quantification of Botryococcenes
-
Sample Preparation: Start with a known amount of freeze-dried B. braunii biomass (e.g., 100 mg).
-
Extraction:
-
Add 10 mL of n-hexane to the dried biomass in a glass tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Sonicate the mixture for 20 minutes in a bath sonicator to facilitate cell disruption and hydrocarbon release.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the cell debris.
-
Carefully collect the hexane supernatant containing the extracted hydrocarbons into a clean, pre-weighed glass vial.
-
Repeat the extraction process two more times with fresh hexane to ensure complete recovery of botryococcenes.
-
Combine all the hexane extracts.
-
-
Solvent Evaporation: Evaporate the hexane from the combined extracts under a gentle stream of nitrogen gas at room temperature.
-
Quantification:
-
Once the solvent is completely evaporated, weigh the vial to determine the total hydrocarbon yield.
-
For this compound quantification, re-dissolve the dried hydrocarbon extract in a known volume of hexane (e.g., 1 mL).
-
Analyze the sample using a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
-
GC-MS Analysis:
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-650
-
-
Identification and Quantification: Identify this compound peaks based on their retention times and mass spectra by comparing them to known standards or literature data. Quantify the amount of each this compound by integrating the peak area and comparing it to a calibration curve generated from pure standards.
-
Visualizations
Caption: TOR signaling pathway in response to nutrient availability.
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. scialert.net [scialert.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Reducing Nitrogen Levels on Growth and Lipid Productivity of Microalgae Botryococcus braunii Exposed by UV-C Rays | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Colony Organization in the Green Alga Botryococcus braunii (Race B) Is Specified by a Complex Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Botryococcus braunii Culture Maintenance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage contamination in Botryococcus braunii cultures.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of contamination in a Botryococcus braunii culture?
A1: Healthy Botryococcus braunii cultures typically appear bright green.[1] Signs of contamination can include a change in color, such as turning yellow-green or orange, which may indicate entry into a stationary growth phase or cell death.[1] A cloudy or turbid medium often suggests bacterial contamination, while fuzzy or thread-like structures are indicative of fungal growth.[2][3] A sudden drop in the pH of the culture, often observed as the medium turning yellow, can also be a sign of bacterial contamination.[2]
Q2: What are the primary sources of contamination in microalgae cultures?
A2: Contamination can arise from several sources. The primary sources include improper aseptic technique during handling, contaminated reagents or water, and airborne microorganisms.[2] It is crucial to work in a sterile environment, such as a laminar flow hood, and to sterilize all equipment and media properly.[4] Even the researcher can be a source of contamination, so wearing appropriate personal protective equipment like a clean lab coat and gloves is essential.[4][5]
Q3: Is it possible to have a healthy Botryococcus braunii culture that is not axenic (i.e., contains bacteria)?
A3: Yes, Botryococcus braunii often coexists with bacteria in its natural environment and in laboratory cultures.[6][7][8] Some associated bacteria may even have a beneficial or probiotic effect on the alga's growth.[6] However, for many research and development applications, particularly those requiring precise biochemical analysis, obtaining an axenic (pure) culture is necessary.[9] Uncontrolled bacterial growth can compete for nutrients and negatively impact the algal culture.[10]
Q4: How can I confirm if my culture is contaminated with bacteria?
A4: Microscopic examination is the first step. Bacteria will appear as small, motile particles between the algal cells.[2] To confirm, you can take a small sample of your culture and streak it on a nutrient agar (B569324) plate.[11] Incubate the plate in the dark for up to a week and check for the growth of bacterial colonies.[12] Using a fluorescent stain like DAPI can also help visualize bacteria under a fluorescence microscope.[12]
Q5: Should I routinely use antibiotics in my Botryococcus braunii cultures to prevent contamination?
A5: Routine use of antibiotics is generally not recommended as it can lead to the development of antibiotic-resistant bacteria and may mask underlying issues with aseptic technique.[5] Antibiotics can also negatively affect the growth of the microalgae.[11] They should be used as a targeted treatment to eliminate existing contamination when other methods are not feasible.[5][11]
Troubleshooting Guides
Issue 1: The culture medium has become cloudy and/or has a yellowish tint.
This is a strong indication of bacterial contamination.[2]
Immediate Actions:
-
Isolate: Immediately separate the suspected flask to prevent cross-contamination.
-
Microscopic Examination: Observe a sample under a microscope at high magnification (400x or 1000x) to confirm the presence of motile bacteria.
-
Plating: Streak a loopful of the culture onto a general-purpose bacterial medium (e.g., nutrient agar) to confirm viable bacteria.
Solutions:
-
For Mild Contamination:
-
For Heavy Contamination:
-
Antibiotic Treatment: If the strain is valuable, treatment with a combination of antibiotics may be necessary. It is crucial to first test the sensitivity of your B. braunii strain to the chosen antibiotics.
-
Start Fresh: In many cases, it is more efficient to discard the contaminated culture and start a new one from a clean stock culture.[13]
-
Issue 2: I see white or transparent, fuzzy, or thread-like filaments in my culture.
This is a classic sign of fungal (mold) contamination.[3]
Immediate Actions:
-
Isolate: Immediately separate the contaminated flask.
-
Microscopic Examination: Observe the filaments under a microscope to confirm the characteristic structure of fungal hyphae.
Solutions:
-
Physical Removal (for early-stage contamination):
-
Transfer the culture to a sterile tube.
-
Use a sterile micropipette tip or a capillary tube to physically pick out the visible fungal clumps. This is best done under a stereomicroscope.[15]
-
Transfer a small volume of the "cleaned" culture to fresh medium.
-
-
Filtration: For some colonial forms of B. braunii, it may be possible to use a cell strainer with a pore size that allows bacteria and fungal spores to pass through while retaining the larger algal colonies.[15]
-
Fungicide Treatment: This should be a last resort as fungicides can be harsh on the algae.[15] Test different concentrations to find one that inhibits fungal growth without killing the B. braunii.
-
Discard: Fungal contamination is very difficult to eliminate completely. Discarding the culture and thoroughly cleaning and sterilizing the work area and incubator is often the best course of action.[3]
Data Presentation: Antibiotic & Antifungal Treatments
Table 1: Common Antibiotics for Treating Bacterial Contamination in Algal Cultures
| Antibiotic | Stock Solution Preparation | Final Concentration Range (in culture) | Target | Notes |
| Ampicillin | Varies by supplier | 1000 µg/mL[9] | Bacteria | Often used in combination with other antibiotics. |
| Kanamycin | Prepare stock in pure water | 200 mg/L[12] | Bacteria | Part of a common antibiotic cocktail.[12] |
| Cefotaxime | Prepare stock in pure water | 500 mg/L[12] | Bacteria | Part of a common antibiotic cocktail.[12] |
| Carbenicillin | Prepare stock in pure water | 500 mg/L[12] | Bacteria | Part of a common antibiotic cocktail.[12] |
| Chloramphenicol | Varies by supplier | 50 - 500 mg/L[13] | Bacteria | Can be toxic to some microalgae.[16] |
| Streptomycin | Varies by supplier | 100 µg/mL[17] | Bacteria | Often used in combination with Penicillin. |
Note: Always filter-sterilize antibiotic stock solutions through a 0.22 µm filter before adding them to the culture medium.[12] The optimal concentration and combination of antibiotics can vary significantly between algal species and even strains, so it is essential to perform sensitivity tests.[16]
Table 2: Common Antifungals for Treating Fungal Contamination in Algal Cultures
| Antifungal | Final Concentration Range (in culture) | Target | Notes |
| Mucidin | 2 µg/mL[9] | Fungi | Reported to be effective with minimal impact on some algae.[9] |
| Pimaricin | 10 µg/mL[9] | Fungi | Reported to be effective with minimal impact on some algae.[9] |
| Amphotericin B | 0.25 µg/mL[17] | Fungi & Yeast | Can be toxic to algal cells; use with caution.[3] |
| Carbendazim | ~1 µg/mL[17] | Fungi | Requires testing different dilutions to avoid toxicity to the alga.[17] |
Experimental Protocols
Protocol 1: Preparation of Antibiotic Stock Solution Cocktail
This protocol is based on a method suggested for eliminating bacterial contamination from microalgal cultures.[12]
Materials:
-
Cefotaxime
-
Carbenicillin
-
Kanamycin
-
Augmentin (Amoxicillin/clavulanic acid)
-
Sterile pure water
-
Sterile 50 mL tube
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage bottle or cryovials
Methodology:
-
In a biological safety cabinet, prepare a 20 mL antibiotic solution mixture in sterile pure water with the following final concentrations:
-
Cefotaxime: 500 mg/L
-
Carbenicillin: 500 mg/L
-
Kanamycin: 200 mg/L
-
Augmentin: 200 mg/L
-
-
Ensure all antibiotic powders are fully dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile bottle or aliquot into sterile cryovials.[12]
-
Label the stock solution clearly with the contents, concentration, and date of preparation.
-
Store the stock solution refrigerated for up to 4 weeks or frozen at -20°C for longer-term storage.[12]
Protocol 2: Physical Removal of Fungal Contamination
This protocol is a method of choice for removing fungal contaminants as it avoids the use of harsh chemical agents.[15]
Materials:
-
Fungal-contaminated liquid culture
-
Benchtop centrifuge
-
Sterile 15 mL centrifuge tubes
-
Sterile culture medium
-
Sterile micropipettes and tips
-
Stereomicroscope (optional, but recommended)
-
Sterile petri dish or multi-well plate
Methodology:
-
Reduce Contaminant Load:
-
Transfer 10-15 mL of the contaminated culture into a sterile centrifuge tube.
-
Centrifuge at a low speed (~100 x g or ~1000-2000 rpm in a typical benchtop centrifuge) for 5 minutes.[15] This should pellet the larger algal colonies while leaving smaller fungal spores in the supernatant.
-
Carefully decant and discard the supernatant.
-
Resuspend the algal pellet in a small volume of fresh sterile medium.
-
Repeat this washing step 4-5 times to progressively clean the culture.[15]
-
-
Isolate Algal Colonies:
-
After the final wash, resuspend the pellet in fresh sterile medium in a small petri dish.
-
Under a stereomicroscope, use a sterile micropipette with a fine tip to pick individual, healthy-looking B. braunii colonies that are visibly free of fungal hyphae.
-
Transfer each isolated colony into a separate well of a multi-well plate or a small tube containing fresh sterile medium.[15]
-
-
Incubation and Verification:
-
Seal the plate or tubes and incubate under optimal growth conditions.
-
After 2-3 days, check for algal growth and the absence of fungus.[15]
-
Subculture any clean wells into larger volumes.
-
To confirm the elimination of fungus, inoculate a sample from the cleaned culture into an enriched medium and incubate in the dark to see if any fungal growth appears.[15]
-
Visualizations
Caption: A decision tree for troubleshooting common contamination issues.
Caption: A workflow for creating a pure (axenic) algal culture.
References
- 1. scispace.com [scispace.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Associated bacteria of Botryococcus braunii (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preslia.cz [preslia.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ccap.ac.uk [ccap.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. asianfisheriessociety.org [asianfisheriessociety.org]
- 15. ccap.ac.uk [ccap.ac.uk]
- 16. Antibiotics and Their Optimum Concentration for Axenic Culture of Marine Microalgae [e-algae.org]
- 17. researchgate.net [researchgate.net]
Addressing analytical challenges in botryococcene measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical challenges encountered during the measurement of botryococcene. The information is tailored for researchers, scientists, and professionals in drug development and biofuel research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound?
A1: The accurate quantification of this compound presents several challenges. The existence of various structural isomers of botryococcenes can complicate their separation and individual quantification.[1] Additionally, the hydrocarbon content in Botryococcus braunii can vary significantly, ranging from negligible amounts to as high as 86% of the dry cell weight, depending on the strain and growth phase.[1] The choice of extraction method and analytical technique can also greatly influence the final quantified value.
Q2: Which analytical techniques are most suitable for this compound analysis?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) are the most common and powerful techniques for this compound analysis.[2][3] GC-MS allows for the identification of different this compound isomers and other hydrocarbons based on their mass spectra.[3] GC-FID is a robust method for quantifying the total hydrocarbon content.[2] Other methods like spectrophotometry and Raman spectroscopy have also been used for quantification and in-situ analysis.[1][4]
Q3: How can I differentiate between different isomers of this compound?
A3: Differentiating between this compound isomers typically requires high-resolution gas chromatography coupled with mass spectrometry (GC-MS).[5] The retention times of the different isomers on the GC column, along with their unique mass fragmentation patterns, allow for their identification and relative quantification.[3] For complex mixtures, comparison with authentic standards or analysis of mass spectral data by trained personnel is often necessary.
Q4: What is the typical range of this compound content in Botryococcus braunii?
A4: The hydrocarbon content, primarily botryococcenes in B-race strains, can vary widely. Some studies report this compound accumulation to be around 20-30% of the overall biomass.[1] However, under certain conditions and in late stationary phase, this can be significantly higher.[1]
Troubleshooting Guides
Issue 1: Low or No this compound Detected in Extracts
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis/Extraction | The thick cell wall of Botryococcus braunii can make extraction difficult.[6] Ensure your extraction protocol is robust. Consider using methods like freeze-drying followed by solvent extraction, or mechanical disruption (e.g., bead beating, sonication) prior to solvent addition. For extracellular hydrocarbons, direct solvent extraction of the culture may be sufficient.[7] |
| Inappropriate Solvent Choice | The choice of solvent is critical. Hexane (B92381) is a commonly used and effective solvent for this compound extraction.[6] Other solvents like heptane (B126788) have also been shown to be effective and can be used for non-destructive "milking" of hydrocarbons.[8][9] Ensure the solvent polarity is appropriate for extracting nonpolar hydrocarbons. |
| Degradation of this compound | Although relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids/bases) during extraction or sample preparation could potentially lead to degradation. Minimize sample processing times and avoid extreme conditions. |
| Incorrect Growth Phase for Harvest | Hydrocarbon production in B. braunii can be growth phase-dependent, with the highest accumulation often occurring during the stationary phase.[10] Ensure you are harvesting the cells at the optimal time point for hydrocarbon production. |
Issue 2: Poor Chromatographic Resolution (Peak Tailing, Co-elution)
| Possible Cause | Troubleshooting Step |
| Suboptimal GC Column | Ensure you are using a GC column suitable for hydrocarbon analysis, typically a nonpolar or mid-polar column. A longer column with a smaller internal diameter can improve resolution.[2] |
| Incorrect GC Temperature Program | An inappropriate temperature ramp can lead to poor separation. Optimize the temperature program, including the initial temperature, ramp rate, and final temperature, to achieve better separation of this compound isomers.[2] |
| Column Overloading | Injecting too concentrated a sample can lead to broad, tailing peaks.[11] Dilute your sample and re-inject. |
| Contaminated Injection Port or Column | Contamination can lead to peak distortion. Clean the injection port liner and consider baking the column according to the manufacturer's instructions. |
Issue 3: Inconsistent Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and that the injection volume is consistent between runs.[11] Manual injections can introduce significant variability. |
| Variable Extraction Efficiency | The efficiency of your extraction method can vary between samples. The use of an internal standard added at the beginning of the extraction process can help to correct for variations in extraction efficiency and sample loss. |
| Detector Issues (FID) | For GC-FID, ensure that the gas flows (hydrogen, air, and makeup gas) are set correctly and are stable.[11] A contaminated or faulty detector can lead to non-linear responses and poor reproducibility. |
| Sample Evaporation | Botryococcenes are volatile. Ensure that sample vials are properly sealed to prevent evaporation, which can lead to an artificial increase in concentration. |
Data Presentation
Table 1: Comparison of this compound Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, identification and quantification by mass spectrometry. | High specificity and sensitivity, allows for isomer identification. | Requires more expensive equipment and complex data analysis. |
| GC-FID | Separation by gas chromatography, quantification by flame ionization detection.[2] | Robust, reliable for quantification, and has a wide linear range. | Does not provide structural information for isomer identification. |
| Spectrophotometry | Measurement of UV absorbance of isoprene (B109036) units at around 190 nm.[1] | Rapid and simple method for estimating total hydrocarbon content. | Lacks specificity and can be interfered with by other UV-absorbing compounds.[1] |
| Gravimetric | Direct weighing of the extracted hydrocarbon fraction after solvent evaporation.[1] | Simple and direct measurement of total extracted lipids. | Can be inaccurate if other lipids or impurities are co-extracted. |
Experimental Protocols
Protocol 1: this compound Extraction from Botryococcus braunii
This protocol is a general guideline and may need optimization based on the specific strain and experimental goals.
Materials:
-
Freeze-dried Botryococcus braunii biomass
-
n-Hexane (HPLC grade)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh a known amount of freeze-dried algal biomass (e.g., 100 mg) into a glass vial.
-
Add a known volume of n-hexane (e.g., 5 mL) to the vial.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction.[10]
-
For enhanced extraction, a heating step at a moderate temperature (e.g., 50-60°C) for a short period can be included, but care must be taken to prevent solvent evaporation.[10]
-
Centrifuge the mixture at a moderate speed (e.g., 3000 x g) for 5-10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant (n-hexane extract) to a clean, pre-weighed glass vial.
-
Repeat the extraction process (steps 2-6) on the cell pellet at least two more times to ensure complete extraction of hydrocarbons.
-
Combine all the hexane extracts.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen until a constant weight of the hydrocarbon oil is achieved.[7]
-
The weight of the extracted oil can be determined gravimetrically. For GC analysis, the dried extract can be redissolved in a known volume of a suitable solvent.
Protocol 2: Quantification of this compound by GC-FID
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or similar
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar nonpolar capillary column[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[12]
-
Injector Temperature: 250°C[2]
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C for 1 min
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 3°C/min to 315°C, hold for 10 min[12]
-
-
Injection Volume: 1 µL
Procedure:
-
Prepare a series of calibration standards of a known this compound isomer (if available) or a suitable hydrocarbon standard (e.g., squalane) of known concentrations in hexane.
-
Prepare the extracted this compound sample by dissolving a known weight of the extract in a known volume of hexane. If necessary, filter the sample through a 0.22 µm syringe filter.
-
Inject the calibration standards into the GC-FID system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample extract into the GC-FID system.
-
Identify the peaks corresponding to botryococcenes based on their retention times (compared to standards or previous analyses).
-
Integrate the peak areas of the this compound peaks in the sample chromatogram.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Biosynthesis pathway of botryococcenes and squalene in B. braunii race B.[13][14]
Caption: General experimental workflow for this compound extraction and analysis.
Caption: A logical troubleshooting workflow for this compound measurement issues.
References
- 1. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. [PDF] Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii* | Semantic Scholar [semanticscholar.org]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Seawater-Cultured Botryococcus braunii for Efficient Hydrocarbon Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-FID problems - Chromatography Forum [chromforum.org]
- 12. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Strategies to increase the rate of botryococcene biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at increasing the rate of botryococcene biosynthesis in Botryococcus braunii.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cultivation, genetic modification, and analysis of Botryococcus braunii for enhanced this compound production.
Issue 1: Slow Growth or Low Biomass Yield
Question: My Botryococcus braunii culture is growing very slowly, resulting in low biomass. What are the possible causes and how can I improve the growth rate?
Answer: Slow growth is a common challenge in cultivating B. braunii.[1] Several factors can contribute to this issue. Here are potential causes and troubleshooting steps:
-
Suboptimal Cultivation Conditions: B. braunii growth is highly sensitive to environmental parameters. Ensure your cultivation conditions are optimized.
-
Temperature: The optimal temperature for most strains is around 23-25°C.[2][3]
-
Light Intensity: A light intensity of 60 W/m² is often optimal.[1][3] High light intensity can lead to photoinhibition.
-
Photoperiod: A 12-hour light and 12-hour dark cycle is generally considered optimal.
-
Salinity: Optimal salinity is typically around 0.15 M NaCl.[3]
-
pH: Maintaining a stable pH is crucial. The use of a buffer in your culture medium can help.
-
-
Nutrient Limitation: Ensure your culture medium is not depleted of essential nutrients.
-
Nitrogen and Phosphorus: These are critical for growth. While nitrogen limitation can sometimes trigger hydrocarbon accumulation, severe depletion will hinder biomass production.[4][5]
-
Carbon Source: Inadequate carbon supply can limit growth. Supplementing with CO2-enriched air (e.g., 0.3%) can significantly shorten the mass doubling time.[2]
-
-
Contamination: Contamination with bacteria or other faster-growing algae can inhibit B. braunii growth. Regularly check your cultures for purity using microscopy.
Issue 2: Low this compound Yield Despite Good Biomass
Question: I have achieved good biomass, but the this compound content is low. How can I increase the rate of biosynthesis?
Answer: Low this compound yield with adequate biomass suggests that the metabolic flux is not being efficiently channeled towards hydrocarbon production. Here are some strategies to address this:
-
Metabolic Engineering: Overexpression of key enzymes in the this compound biosynthesis pathway is a primary strategy.
-
SSL-1 and SSL-3 Co-expression: this compound biosynthesis requires the coordinated action of two enzymes, squalene (B77637) synthase-like 1 (SSL-1) and squalene synthase-like 3 (SSL-3). Co-expressing these two genes has been shown to result in robust this compound production.
-
-
Cultivation Strategy: The physiological state of the cells significantly impacts hydrocarbon production.
-
Growth Phase: The highest accumulation of extracellular hydrocarbons often occurs during the stationary growth phase.[6][7][8][9]
-
Nutrient Stress: Inducing moderate nutrient stress, particularly nitrogen limitation, during the stationary phase can enhance hydrocarbon accumulation. However, this needs to be carefully balanced to avoid compromising overall biomass.[4][5]
-
Issue 3: Low Transformation Efficiency
Question: I am having difficulty genetically transforming Botryococcus braunii. What are the common barriers and how can I improve transformation efficiency?
Answer: Genetic transformation of B. braunii is challenging due to its thick, rigid cell wall and the extracellular polysaccharide matrix that surrounds the colonies.[10] Here are some troubleshooting tips:
-
Cell Wall Permeabilization: The primary barrier to transformation is the cell wall. Pre-treatment with cell wall degrading enzymes is crucial.
-
Cellulase (B1617823) Treatment: Using cellulase to transiently weaken the cell wall has been shown to significantly improve transformation efficiency.[6] Optimization of enzyme concentration and incubation time is necessary for your specific strain and cell density.
-
-
Transformation Method: Electroporation is a commonly used method for introducing foreign DNA after enzymatic treatment of the cell wall.[6] Ensure that the electroporation parameters (voltage, capacitance, resistance) are optimized.
-
Selection Marker: Using an effective selectable marker is critical for identifying transformed cells. The AphVIII gene, conferring resistance to paromomycin, has been used successfully.[6]
Frequently Asked Questions (FAQs)
Cultivation and Growth
-
Q1: What is the optimal medium for cultivating Botryococcus braunii?
-
Q2: How can I accurately measure the biomass of my B. braunii culture?
-
A2: Biomass is typically measured by dry weight. A known volume of culture is filtered, washed to remove salts, dried in an oven at a specific temperature (e.g., 60-80°C) until a constant weight is achieved.
-
This compound Biosynthesis and Analysis
-
Q3: What is the biosynthetic pathway for this compound?
-
A3: this compound biosynthesis is a variation of the triterpenoid (B12794562) synthesis pathway. It begins with the condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene diphosphate (B83284) (PSPP), a reaction catalyzed by squalene synthase-like 1 (SSL-1). PSPP is then converted to this compound by squalene synthase-like 3 (SSL-3) in a reductive rearrangement.[2][7][11]
-
-
Q4: How can I extract and quantify this compound from my cultures?
-
A4: this compound is typically found in the extracellular matrix. Non-destructive methods using solvents like hexane (B92381) can be used for extraction.[12] For total hydrocarbon analysis, cell disruption followed by solvent extraction (e.g., using a chloroform:methanol mixture) is common.[13] Quantification is usually performed using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]
-
Genetic Modification
-
Q5: What are the key genes to target for increasing this compound production through metabolic engineering?
-
A5: The primary targets are the genes encoding the two key enzymes in the this compound biosynthesis pathway: squalene synthase-like 1 (SSL-1) and squalene synthase-like 3 (SSL-3). Co-expression of these genes is essential for this compound production.
-
-
Q6: Are there established protocols for the genetic transformation of B. braunii?
-
A6: Yes, protocols involving enzymatic pre-treatment of the cell wall with cellulase followed by electroporation have been successfully developed.[6]
-
Quantitative Data Summary
Table 1: Effect of Cultivation Parameters on Botryococcus braunii Growth and Lipid/Hydrocarbon Content
| Parameter | Condition | Strain | Effect on Growth | Effect on Lipid/Hydrocarbon Content | Reference |
| Temperature | 23°C | CHN 357 | Highest algal growth rate | Peaked at 23°C | [3] |
| Light Intensity | 30-60 W/m² | CHN 357 | Greatest algal growth rate | Peaked at 60 W/m² | [3] |
| Salinity | 0.15 M NaCl | CHN 357 | Greatest growth | Peaked at 0.15 M NaCl | [3] |
| CO2 Enrichment | 0.3% | CHN 357 | Shortened mass doubling time by 3.6 times | Not specified | [2] |
| Nitrogen Source | Nitrate-rich wastewater + 2.0% CO2 | Not specified | Biomass of 2.26 g/L | Lipid content of 30.3% | |
| Carbon Source | 15 g/L molasses (mixotrophic) | Not specified | Biomass of 3.05 g/L | Lipid content of 36.9% |
Table 2: this compound and Hydrocarbon Content in Different B. braunii Strains
| Strain/Race | Hydrocarbon Type | Hydrocarbon Content (% of Dry Weight) | Reference |
| Showa (B-race) | Botryococcenes | ~30% | [16] |
| Kawaguchi-1 (B-race) | Botryococcenes | ~20% | [16] |
| Yamanaka (A-race) | Alkadienes | ~14% | [16] |
| UTEX 2441 (A-race) | Alkadienes | ~13% | [16] |
| UTEX LB572 (A-race) | Alkadienes | ~10% | [16] |
Experimental Protocols
1. Cultivation of Botryococcus braunii
This protocol is based on commonly used methods for growing B. braunii in a laboratory setting.
-
Materials:
-
Botryococcus braunii starter culture
-
Modified Chu 13 medium (or other suitable medium)
-
Sterile culture flasks or photobioreactor
-
Light source providing a suitable intensity (e.g., 60 W/m²)
-
Incubator or temperature-controlled room (set to 23-25°C)
-
Air supply with CO2 enrichment (optional)
-
-
Procedure:
-
Prepare and sterilize the culture medium according to the recipe.
-
In a sterile environment (e.g., laminar flow hood), inoculate the fresh medium with the starter culture. A typical inoculation volume is 10% (v/v).
-
Place the culture flasks in the incubator under the desired light and temperature conditions.
-
If using a photobioreactor, set the appropriate parameters for light, temperature, and aeration.
-
Monitor the culture growth by measuring optical density at 680 nm or by cell counting using a hemocytometer.
-
Harvest the cells during the desired growth phase (typically late exponential or stationary phase for hydrocarbon production) by centrifugation or filtration.
-
2. Genetic Transformation of Botryococcus braunii via Electroporation
This protocol is a generalized procedure based on successful transformation methods.[6]
-
Materials:
-
Logarithmically growing B. braunii culture
-
Cellulase solution
-
Electroporation buffer
-
Plasmid DNA with the gene of interest and a selectable marker
-
Electroporator and cuvettes
-
Selective culture medium (containing the appropriate antibiotic, e.g., paromomycin)
-
Sterile plates for plating
-
-
Procedure:
-
Harvest the B. braunii cells by centrifugation and wash them with a suitable buffer.
-
Resuspend the cells in a solution containing cellulase and incubate to partially digest the cell wall. The optimal enzyme concentration and incubation time should be predetermined.
-
Wash the cells to remove the cellulase and resuspend them in cold electroporation buffer.
-
Add the plasmid DNA to the cell suspension.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Apply an electrical pulse using the electroporator with optimized settings.
-
Immediately after the pulse, add fresh culture medium to the cuvette to allow the cells to recover.
-
Incubate the cells for a recovery period (e.g., 24 hours) under low light.
-
Plate the cells on a selective medium containing the appropriate antibiotic.
-
Incubate the plates under normal growth conditions until transformant colonies appear.
-
Verify the presence of the transgene in the resistant colonies using PCR.
-
3. This compound Extraction and Quantification
This protocol outlines a general method for extracting and quantifying this compound.
-
Materials:
-
Harvested and lyophilized B. braunii biomass
-
Solvents: n-hexane, chloroform, methanol
-
Glass vials
-
Sonicator or homogenizer
-
Centrifuge
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard (e.g., squalane)
-
-
Procedure:
-
Extraction:
-
Weigh a known amount of lyophilized biomass into a glass vial.
-
Add a known amount of internal standard.
-
Add a solvent mixture (e.g., chloroform:methanol 2:1 v/v) and disrupt the cells using a sonicator or homogenizer.
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully transfer the supernatant containing the lipid extract to a new vial.
-
Repeat the extraction process on the cell pellet to ensure complete recovery.
-
Combine the supernatants and evaporate the solvent under a stream of nitrogen.
-
-
Quantification:
-
Resuspend the dried extract in a known volume of hexane.
-
Inject an aliquot of the sample into the GC-MS.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
-
Visualizations
This compound Biosynthesis Pathway
Caption: The two-step enzymatic conversion of Farnesyl Pyrophosphate to this compound.
Experimental Workflow for Increasing this compound Production
Caption: A generalized workflow for enhancing this compound biosynthesis.
References
- 1. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Channeling of Carbon Flux Towards Carotenogenesis in Botryococcus braunii: A Media Engineering Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Hydrocarbon phenotyping of algal species using pyrolysis-gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Botryococcus braunii Cultivation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the costs associated with the large-scale cultivation of Botryococcus braunii.
Troubleshooting Guides
Issue 1: High cost of nutrient media is impacting the economic viability of our cultivation.
Answer: The cost of nutrient media is a significant bottleneck in the commercial cultivation of B. braunii. Here are several strategies to reduce this expenditure:
-
Media Component Reduction and Substitution: The concentration of expensive chemicals in standard media like Chu-13 can often be reduced without significantly impacting growth. Furthermore, analytical grade chemicals can be replaced with more economical commercial-grade fertilizers. Research has shown that an economical medium can be formulated by significantly reducing and substituting components of the Chu-13 medium. For instance, a devised nutrient medium with almost 87% reduction in cost has been successfully used for commercial cultivation.[1]
-
Use of Waste and By-products: Agro-industrial by-products and wastewater can serve as a low-cost source of nutrients.
-
Molasses: Mixotrophic cultivation using molasses, a by-product of the sugar cane industry, has been shown to produce high biomass and lipid content.[2]
-
Wastewater: Photoautotrophic cultivation in nitrate-rich wastewater can support biomass growth while also offering the benefit of bioremediation.[2]
-
-
Co-cultivation: Co-cultivating B. braunii with nitrogen-fixing cyanobacteria can help to naturally supplement the nitrogen requirements of the medium, further reducing fertilizer costs.[1]
Quantitative Data on Economical Nutrient Media
| Component | Standard Chu-13 Medium (g/L) | Economical Medium (g/L) | Cost Reduction |
| NaNO3 | - | 0.2 | \multirow{4}{*}{~87%[1]} |
| Single Super Phosphate | - | 0.028 | |
| MgSO4·7H2O | - | 0.12 | |
| Muriate of Potash (KCl) | - | 0.05 | |
| KNO3 | 0.4 | Reduction to 60% showed similar growth[1] |
Note: The economical medium was devised by modifying and substituting components of the Chu-13 medium.[1]
Experimental Protocol: Preparation of Economical Nutrient Medium
This protocol is based on the formulation that achieved significant cost reduction.
-
Stock Solution Preparation:
-
Prepare individual stock solutions of Sodium Nitrate (NaNO3), Single Super Phosphate, Magnesium Sulfate (MgSO4·7H2O), and Muriate of Potash (Potassium Chloride - KCl).
-
-
Medium Preparation:
-
For 1 liter of culture medium, add the following volumes of stock solutions to distilled or tap water to achieve the final concentrations listed in the table above.
-
Ensure each component is fully dissolved before adding the next.
-
-
Sterilization:
-
Autoclave the prepared medium at 121°C for 15-20 minutes.
-
-
Inoculation:
-
Allow the medium to cool to room temperature before inoculating with B. braunii.
-
Issue 2: The energy and financial costs of harvesting the microalgal biomass are too high.
Answer: Harvesting is a major operational expense. Several innovative, cost-effective methods can replace or supplement traditional energy-intensive techniques like centrifugation.
-
Bio-flocculation: Utilizing other microorganisms to flocculate the algal cells is a promising low-cost alternative. Co-culturing with the fungus Aspergillus sp. has been shown to effectively harvest B. braunii with a high recovery rate. An optimized ratio of Aspergillus sp. to B. braunii (1:40) can lead to the bio-flocculation of up to 97% of the cultured microalgae.[3] This method avoids damage to the biomass, making it suitable for downstream applications.[3]
-
In-situ Magnetic Separation: This technique involves introducing functional magnetic particles into the culture. The particles attach to the algal cells, which can then be collected using a magnetic separator. A recovery efficiency of 90% has been reported with this method.[4]
-
Algae Turf Scrubber (ATS) Biofilm System: This cultivation method grows the algae as a biofilm on a surface, which simplifies harvesting. The biomass can be scraped off the surface, eliminating the need to process large volumes of water. ATS biofilm systems have demonstrated significantly higher biomass productivity and a 77.3% reduction in total operational expenditure compared to open raceway ponds.[5]
Workflow for Bio-flocculation Harvesting
Caption: Workflow of bio-flocculation harvesting of B. braunii using Aspergillus sp.
Issue 3: Hydrocarbon extraction is inefficient and requires costly and energy-intensive pre-treatment like drying.
Answer: Extracting hydrocarbons from the dense extracellular matrix of B. braunii, especially from wet biomass, is a significant challenge. The following strategies can improve efficiency and reduce costs by minimizing or eliminating the need for drying.
-
Non-destructive "Milking": This approach involves the repetitive extraction of hydrocarbons from living algal colonies, which remain in the cultivation system. This "milking" process avoids the high costs associated with harvesting and dewatering.[6] Solvents like n-heptane can be used for this purpose.[7] This method has the potential to significantly reduce nutrient and cultivation pond area requirements compared to conventional extraction.[6]
-
Saltwater Cultivation: Cultivating B. braunii in seawater or a saltwater medium can facilitate the extraction of hydrocarbons from wet biomass.[8] This method allows for high hydrocarbon recovery by simply mixing intact wet algae with a solvent like n-hexane, bypassing the need for pre-heating.[8]
-
Optimized Pre-treatment: If pre-treatment is necessary, its energy consumption can be reduced.
-
Hot Water Rinsing: Rinsing the biomass with hot water at a lower temperature (e.g., 70°C) than previously thought necessary (85°C) can effectively thin the colony sheath and improve hydrocarbon recovery.[9]
-
Pulsed Electric Field (PEF): Nanosecond pulsed electric fields (nsPEF) can efficiently extract hydrocarbons from the microalgal matrix with a low energy cost, offering a fast and potentially continuous extraction method.[10]
-
Logical Relationship of "Milking" Extraction
Caption: Logical diagram of the non-destructive "milking" extraction process.
Experimental Protocol: Non-destructive "Milking" with n-Heptane
-
Solvent Selection: Use a hydrophobic solvent compatible with B. braunii, such as n-heptane.
-
Contact Time Optimization: Determine the optimal contact time for solvent exposure. For example, a 20-minute contact time with n-heptane has been shown to be effective without harming the algae.[7]
-
Extraction:
-
Gently mix the n-heptane with the algal culture at the optimized contact time.
-
Allow the phases to separate. The upper solvent layer will contain the extracted hydrocarbons.
-
-
Hydrocarbon Recovery:
-
Carefully remove the solvent layer.
-
Recover the hydrocarbons from the solvent through evaporation or distillation.
-
-
Culture Continuation: The algal culture remains in the photobioreactor for continued growth and subsequent extractions. The extraction can be repeated at regular intervals (e.g., every 5-11 days).[7]
Frequently Asked Questions (FAQs)
Q1: Our outdoor open pond cultures are frequently contaminated by other faster-growing algae. How can we mitigate this?
A1: The slow growth of B. braunii makes it susceptible to contamination in open systems.[11] While challenging, several strategies can help:
-
Optimal Growth Conditions: Maintaining optimal culture conditions for B. braunii (e.g., temperature, pH, light intensity) can give it a competitive advantage.
-
Beneficial Bacteria: Research suggests that certain bacteria naturally associated with B. braunii can act as probiotics, promoting its growth.[12] Inoculating cultures with these beneficial bacteria could enhance the robustness of B. braunii against contaminants.
-
Cultivation System Design: Using cultivation systems that are less prone to contamination, such as closed photobioreactors, can be an option, although this may increase capital costs. However, low-cost photobioreactor designs using materials like thin plastic films are being developed.[13]
Q2: What are the most cost-effective cultivation systems for large-scale production?
A2: The choice of cultivation system depends on a balance between capital costs, operational costs, and productivity.
-
Open Raceway Ponds: These are generally the cheapest to build and operate but have lower productivity and are more susceptible to contamination.[5]
-
Closed Photobioreactors (PBRs): PBRs offer better control over the culture environment, leading to higher productivity and lower contamination risk, but they have higher capital and operational costs.[13]
-
Algae Turf Scrubber (ATS) Biofilm Systems: As mentioned earlier, ATS systems offer a promising balance. They have been shown to have significantly higher biomass productivity (38 g m⁻² d⁻¹) compared to open raceway ponds (7.5 g m⁻² d⁻¹) and can reduce water consumption and operational expenses.[5]
Comparative Data on Cultivation Systems
| Cultivation System | Biomass Productivity | Advantages | Disadvantages |
| Open Raceway Pond | 7.5 g m⁻² d⁻¹[5] | Low capital cost | Low productivity, high contamination risk, high water use |
| Algae Turf Scrubber (ATS) | 38 g m⁻² d⁻¹[5] | High productivity, low water use, reduced operational costs, easy harvesting[5] | Higher initial setup cost than open ponds |
| Closed Photobioreactor | Varies, generally higher than open ponds | High control, high productivity, low contamination risk | High capital and operational costs |
Q3: Can we use genetic engineering to improve the growth rate and hydrocarbon yield of B. braunii?
A3: Genetic engineering is a promising avenue for improving the economic feasibility of B. braunii cultivation. However, it is still in the developmental stages. The presence of a thick extracellular matrix makes genetic transformation challenging.[14] Research is ongoing to develop efficient transformation protocols and to identify key genes in the hydrocarbon biosynthesis pathways that can be targeted for manipulation.[14] Optimized media for the regeneration of single, genetically modified cells into colonies are also being developed to accelerate this research.[14]
References
- 1. actascientific.com [actascientific.com]
- 2. Low-cost production of green microalga Botryococcus braunii biomass with high lipid content through mixotrophic and photoautotrophic cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Botryococcus braunii cells: ultrasound-intensified outdoor cultivation integrated with in situ magnetic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Non-destructive hydrocarbon extraction from Botryococcus braunii BOT-22 (race B) | Semantic Scholar [semanticscholar.org]
- 8. Seawater-Cultured Botryococcus braunii for Efficient Hydrocarbon Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A new mechanism for efficient hydrocarbon electro-extraction from Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. yamanashi.repo.nii.ac.jp [yamanashi.repo.nii.ac.jp]
Technical Support Center: Troubleshooting GC-MS Signal Suppression for Botryococcene Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of botryococcene. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal suppression when analyzing this compound by GC-MS?
Signal suppression in GC-MS analysis of this compound, a long-chain hydrocarbon, can stem from several sources. The most common causes include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to a decreased signal.[1][2][3][4][5] This is a significant concern when analyzing complex biological or environmental samples.
-
Ion Source Contamination: this compound is a large and relatively non-volatile molecule. Over time, it and other matrix components can deposit on the ion source surfaces.[6][7][8][9][10] This contamination alters the electrical fields within the source, reducing its efficiency and suppressing the signal for all analytes, including this compound.[10]
-
Inlet (Injector) Contamination or Activity: The GC inlet is a high-temperature environment where non-volatile residues from the sample matrix can accumulate.[11][12] These residues can create active sites that trap or degrade this compound molecules before they reach the column, leading to lower signal intensity.[11][13]
-
Column Bleed: At high temperatures required for eluting this compound, the stationary phase of the GC column can degrade and "bleed," creating a high background signal that can mask the this compound peak and give the appearance of suppression.[6][14]
-
System Leaks: Leaks in the GC-MS system, particularly of air and water, can negatively impact the vacuum in the mass spectrometer and interfere with the ionization process, leading to reduced sensitivity.[7][8]
Q2: How can I determine if matrix effects are causing the signal suppression of my this compound peak?
To ascertain if matrix effects are the culprit for signal suppression, you can perform the following experiment:
-
Prepare a this compound Standard in Solvent: Prepare a standard solution of pure this compound in a clean solvent (e.g., hexane) at a known concentration.
-
Prepare a Matrix-Matched Standard: Prepare a sample extract that does not contain this compound (a matrix blank). Spike this blank extract with the same concentration of this compound as the solvent standard.
-
Analyze Both Samples: Inject both the solvent standard and the matrix-matched standard into the GC-MS under the same conditions.
-
Compare the Responses: If the peak area or height of this compound in the matrix-matched standard is significantly lower than in the solvent standard, it indicates signal suppression due to the sample matrix.[1]
Table 1: Interpreting Matrix Effect Experiment Results
| Observation | Interpretation |
| This compound peak area in matrix-matched standard is >20% lower than in solvent standard. | Significant signal suppression from the matrix. |
| This compound peak area in matrix-matched standard is similar to the solvent standard. | Matrix effects are likely not the primary cause of suppression. |
| This compound peak area in matrix-matched standard is >20% higher than in solvent standard. | Signal enhancement is occurring, which can also affect quantification.[5] |
Q3: My this compound signal has been gradually decreasing over a series of injections. What should I investigate first?
A gradual decrease in signal intensity over multiple injections is a classic symptom of system contamination. Here’s a logical workflow to diagnose the issue:
Troubleshooting Workflow for Gradual Signal Loss
Caption: A step-by-step workflow for troubleshooting gradual signal loss in GC-MS analysis.
The most likely and easiest-to-fix issue is contamination of the GC inlet.[11] Start by replacing the inlet liner and septum. If that does not resolve the issue, trimming the front end of the GC column can remove non-volatile residues that have accumulated there.[11] If the problem persists, a more thorough cleaning of the MS ion source is likely required.[7][9]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Symptoms:
-
Low recovery of this compound in spiked samples.
-
Poor reproducibility of signal intensity between different samples.
-
Signal suppression confirmed through a matrix effect experiment.
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components before injection.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE protocol to selectively extract this compound while leaving behind interfering substances.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components relative to the analyte, thereby lessening the signal suppression effect.
-
Use a Matrix-Matched Calibration Curve: For accurate quantification, prepare your calibration standards in a blank sample matrix that is free of this compound.[1] This compensates for consistent signal suppression across all samples and standards.
Guide 2: Ion Source Cleaning Protocol
When to Clean:
-
A gradual loss of signal for all compounds.[11]
-
The autotune report shows high electron multiplier (EM) voltage or fails to tune.[9]
-
Visible discoloration or residue on the ion source components upon inspection.[15]
Protocol:
-
Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely vent the instrument.
-
Remove the Ion Source: Carefully remove the ion source from the vacuum chamber.
-
Disassemble the Ion Source: Disassemble the ion source components (repeller, ion focus lens, entrance lens, etc.) and place them on a clean, lint-free surface.[15] Take pictures at each step to aid in reassembly.
-
Abrasive Cleaning: Create a slurry of aluminum oxide powder and methanol (B129727). Use a cotton swab to gently polish the surfaces of the ion source components to remove baked-on contaminants.[15] Pay close attention to areas that show discoloration.
-
Sonication: Place the cleaned parts in a beaker with methanol and sonicate for 10-15 minutes. Repeat this step with fresh methanol, followed by sonication in acetone (B3395972) and then hexane (B92381) to remove all residues.
-
Drying and Reassembly: Ensure all parts are completely dry before reassembling the ion source. Wear powder-free gloves to avoid re-contamination.
-
Reinstallation and Bakeout: Reinstall the ion source, pump down the system, and perform a system bakeout according to the manufacturer's instructions to remove any residual solvents and water.
-
Tuning: Perform an autotune to verify the performance of the clean ion source.
Logical Relationship of Contamination and Signal Loss
Caption: The flow of analyte and contaminants leading to ion source fouling and signal suppression.
Experimental Protocols
Protocol 1: GC-MS Parameters for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize the transfer of this compound onto the column, enhancing sensitivity. |
| Inlet Temperature | 280 - 300 °C | Ensures complete vaporization of the high-boiling point this compound. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | A robust, low-bleed column suitable for hydrocarbon analysis. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 1 min | |
| Ramp Rate | 10 °C/min to 320 °C | A steady ramp to separate this compound from other hydrocarbons. |
| Final Hold | Hold at 320 °C for 10 min | Ensures elution of all high-boiling point compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | A common starting point; can be optimized. |
| Quadrupole Temp. | 150 °C | |
| Scan Range | m/z 50-600 | To cover the expected fragment ions of this compound. |
Note: These parameters are based on typical methods for hydrocarbon analysis and should be adapted as needed.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromacademy.com [chromacademy.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ion suppression on GC-MS - Chromatography Forum [chromforum.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Hydrocarbon phenotyping of algal species using pyrolysis-gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Light Intensity for Botryococcene Production in Botryococcus braunii
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of light intensity for botryococcene production in Botryococcus braunii.
Troubleshooting Guides
This section addresses common problems encountered during the cultivation of Botryococcus braunii for this compound production, with a focus on issues related to light intensity.
Problem 1: Low Biomass Productivity Despite Seemingly Optimal Light Conditions
Symptoms:
-
Slow growth rate (doubling time longer than 72 hours).[1]
-
Low cell density in the culture.
-
Culture appears pale or yellowish-green.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photoinhibition | High light intensity can lead to photoinhibition, damaging the photosynthetic apparatus.[3] Reduce the light intensity or implement a light/dark cycle (e.g., 12h:12h) to allow for recovery.[1] For high-density cultures, consider partial shading of the photobioreactor to mitigate photoinhibition.[3] |
| Nutrient Limitation | Even with optimal light, nutrient deficiencies can limit growth. Ensure the culture medium (e.g., modified Chu-13 or BG-11) is not depleted of essential nutrients like nitrogen and phosphorus.[4][5] Nitrogen deficiency, while sometimes used to induce lipid accumulation, can severely stunt growth if not carefully controlled.[6] |
| Incorrect Light Spectrum | While white light is commonly used, some studies suggest that specific spectra, such as a mix of red and blue light, may enhance growth for certain strains.[7] Experiment with different light sources (e.g., LEDs with adjustable spectra) to find the optimal spectrum for your strain. |
| Self-Shading in High-Density Cultures | At high cell densities, cells can shade each other, reducing light availability to the inner parts of the culture.[8] Increase mixing to ensure all cells are periodically exposed to light. Alternatively, strategies to reduce chlorophyll (B73375) content, such as controlled magnesium limitation, can decrease self-shading and improve overall light penetration.[8][9] |
| Sub-optimal Temperature or pH | Light optimization is only effective when other environmental parameters are also optimal. The optimal temperature for many B. braunii strains is around 23-25°C, and the optimal pH is typically around 7.0.[1][10] |
Problem 2: High Biomass but Low this compound Yield
Symptoms:
-
Good culture growth and high cell density.
-
Low percentage of this compound in the extracted hydrocarbons.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Light Intensity for Hydrocarbon Synthesis | The optimal light intensity for biomass growth may not be the same as that for this compound production.[6] Some studies indicate that moderate light intensities (e.g., 60 W/m²) are optimal for total lipid and hydrocarbon accumulation.[6] Experiment with a range of light intensities during the stationary phase of growth to identify the optimum for this compound synthesis. |
| Nutrient Status | Nitrogen limitation is a well-known strategy to enhance lipid and hydrocarbon accumulation in many microalgae, including B. braunii.[6] Consider a two-stage cultivation strategy: a nutrient-replete phase for biomass growth followed by a nitrogen-limited phase to trigger this compound production. |
| Growth Phase at Harvest | This compound content can vary significantly with the growth phase. Hydrocarbon accumulation is often highest during the stationary phase.[2] Ensure you are harvesting the culture at the appropriate time to maximize this compound yield. |
| Strain Variation | Different strains of B. braunii (Race B) produce varying amounts and types of botryococcenes.[1] Ensure you are using a known high-producing strain. If yields are consistently low, consider obtaining a different strain. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal light intensity for Botryococcus braunii cultivation?
A1: The optimal light intensity can vary between different strains of B. braunii. However, a commonly cited optimal range for both growth and hydrocarbon production is between 60 to 100 W/m².[6] It is recommended to experimentally determine the optimal light intensity for your specific strain and cultivation system.
Q2: Can I use continuous illumination for Botryococcus braunii?
A2: While some studies have shown that continuous illumination can increase biomass production compared to diurnal cycles, it can also increase the risk of photoinhibition.[11][12] A common practice is to use a light/dark cycle, such as 12 hours of light and 12 hours of dark, which mimics natural conditions.[1]
Q3: Does the light spectrum affect this compound production?
A3: Yes, the light spectrum can influence both growth and the biochemical composition of microalgae. While broad-spectrum white light is effective, some research suggests that a combination of red and blue light can be particularly beneficial for the growth of B. braunii.[7] The optimal spectrum may be strain-specific and should be determined empirically.
Q4: How can I measure the light intensity in my photobioreactor?
A4: Light intensity can be measured using a quantum sensor or a photometer. The sensor should be placed at the surface of the culture vessel to measure the incident light intensity. For more accurate measurements within the culture, submersible sensors can be used to assess light penetration.
Q5: My culture is turning orange/red. What does this mean?
A5: A color change from green to orange or red in B. braunii cultures is often an indication of stress, such as nutrient limitation (particularly nitrogen) or high light stress. This color change is due to the accumulation of secondary carotenoids. While this stress response can sometimes be associated with increased hydrocarbon production, it can also be a sign of impending culture crash if the stress is too severe.[2]
Experimental Protocols
Protocol 1: Cultivation of Botryococcus braunii (Race B)
Materials:
-
Botryococcus braunii (Race B) starter culture
-
Sterile culture vessels (e.g., flasks, photobioreactors)
-
Light source with adjustable intensity (e.g., fluorescent lamps, LEDs)
-
Air supply with a sterile filter for aeration and mixing
-
Temperature-controlled incubator or room
Methodology:
-
Prepare the chosen culture medium (e.g., Modified Chu-13) and sterilize it by autoclaving.
-
In a sterile environment (e.g., laminar flow hood), inoculate the fresh medium with the B. braunii starter culture to an initial cell density of approximately 0.1 g/L.
-
Place the culture vessels in a temperature-controlled environment, typically at 23-25°C.[1]
-
Provide illumination at the desired intensity (e.g., starting with 60 W/m²) and photoperiod (e.g., 12h:12h light:dark cycle).[1]
-
Gently aerate the culture with filtered air to provide carbon dioxide and to keep the cells in suspension.
-
Monitor the growth of the culture by measuring the optical density at 680 nm or by dry cell weight determination every 2-3 days.
-
Harvest the culture during the late exponential or early stationary phase for this compound extraction.
Protocol 2: Extraction and Quantification of this compound using GC-MS
Materials:
-
Harvested and lyophilized (freeze-dried) B. braunii biomass
-
n-Hexane (HPLC grade)
-
Internal standard (e.g., n-eicosane)
-
Glass vials with Teflon-lined caps
-
Sonication bath or homogenizer
-
Centrifuge
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Weigh a known amount of lyophilized B. braunii biomass (e.g., 100 mg) into a glass vial.
-
Add a known volume of n-hexane (e.g., 5 mL) and a known amount of the internal standard.
-
Disrupt the cells and facilitate extraction by sonicating the mixture for 15-20 minutes or by using a homogenizer.
-
Centrifuge the mixture at 5000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the hexane (B92381) supernatant containing the extracted hydrocarbons to a new clean vial.
-
Concentrate the extract under a gentle stream of nitrogen gas if necessary.
-
Analyze the extract using a GC-MS system.
-
GC Conditions (example):
-
Column: DB-5 or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
-
-
Identify the this compound peaks based on their retention times and mass spectra by comparing them to known standards or literature data.
-
Quantify the amount of this compound by comparing the peak area of the this compound isomers to the peak area of the internal standard.
Data Presentation
Table 1: Optimal Light Intensities for Botryococcus braunii Growth and Hydrocarbon Production from Literature
| Strain | Optimal Light Intensity for Growth | Optimal Light Intensity for Hydrocarbon/Lipid Production | Reference |
| CHN 357 | 30-60 W/m² | 60 W/m² | [6] |
| General | 60-100 W/m² | Not specified | [6] |
| Showa | Not specified | Not specified, but susceptible to photoinhibition at high irradiance | [3] |
Note: Conversion between W/m² and µmol/m²/s is dependent on the light source's spectrum. As a rough approximation for cool white fluorescent lamps, 1 W/m² is approximately 4.6 µmol/m²/s.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Generalized light-regulated isoprenoid biosynthesis pathway in green algae leading to this compound production.[13][14][15][16][17]
References
- 1. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 2. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth and hydrocarbon production of microalga Botryococcus braunii in bubble column photobioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Cultivation of Botryococcus Braunii for the Production of Hydrocarbons" by Bryan C. Carroll [open.clemson.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the Effects of Media and Light Sources on the Growth of Botryococcus Braunii – TechConnect Briefs [briefs.techconnect.org]
- 8. Reducing self-shading effects in Botryococcus braunii cultures: effect of Mg2+ deficiency on optical and biochemical properties, photosynthesis and lipidomic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of unique mechanisms for triterpene biosynthesis in Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating biomass loss during botryococcene harvesting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Botryococcus braunii and the harvesting of botryococcene. Our aim is to help mitigate biomass loss and optimize hydrocarbon recovery.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for harvesting this compound from Botryococcus braunii?
A1: There are two main approaches for harvesting this compound:
-
Destructive Harvesting: This involves collecting the entire algal biomass, which is then processed to extract the hydrocarbons. This method results in the loss of the producing biomass. Common techniques include flocculation, centrifugation, and filtration.[1][2]
-
Non-Destructive Harvesting (Milking): This innovative approach extracts the extracellular hydrocarbons without killing the algae, allowing for continuous production from the same culture.[3][4][5] This is possible because B. braunii secretes a significant portion of its hydrocarbons into an extracellular matrix.[3][6]
Q2: How can I minimize biomass loss during destructive harvesting?
A2: Flocculation is a common and effective method for harvesting B. braunii that can be optimized to minimize biomass loss. Key factors to consider are the choice of flocculant, dosage, and the growth stage of the culture.[7][8] Bio-flocculation using fungi like Aspergillus sp. has shown high efficiency (up to 97%) with no damage to the harvested biomass.[2][9][10]
Q3: What is "milking" and how does it prevent biomass loss?
A3: "Milking" refers to the in-situ, non-destructive extraction of extracellular hydrocarbons from living B. braunii colonies.[4][11] This method avoids the need for harvesting and dewatering the entire biomass, thereby preserving the culture for continuous this compound production.[3][5] The process typically involves using a biocompatible organic solvent that selectively extracts the hydrocarbons from the extracellular matrix.[3][12]
Q4: Which solvents are recommended for non-destructive "milking"?
A4: The choice of solvent is critical to ensure efficient extraction without harming the algal cells. N-heptane and n-dodecane are commonly used.[11][13] Hexane has also been explored, but it can be more toxic to the cells if the contact time is not carefully controlled.[14][15] Research has also investigated "green" solvents like γ-terpinene, which show high extraction capacity but can be toxic with prolonged contact.[16]
Troubleshooting Guides
Issue 1: Low Flocculation Efficiency
Symptoms:
-
Poor aggregation of algal cells after adding a flocculant.
-
Significant amount of biomass remains suspended in the medium.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Growth Stage | Flocculating activity is highest at the stationary phase (around 2 weeks of incubation).[7][8] Ensure your culture has reached the optimal growth stage before harvesting. |
| Suboptimal Flocculant or pH | For chemical flocculation, adjusting the pH to 11 has been shown to be highly effective.[1][7][8] Alternatively, consider using aluminum sulphate.[1] For bio-flocculation, an optimized ratio of Aspergillus sp. to B. braunii (e.g., 1:40) can achieve up to 97% recovery.[2][10] |
| Insufficient Flocculant Dosage | The required concentration of flocculant can vary. For cationic starch, concentrations of 119 mg per 1 g of Botryococcus braunii biomass have been reported.[17] |
Issue 2: Biomass Death During Non-Destructive "Milking"
Symptoms:
-
Decreased photosynthetic activity after solvent extraction.
-
Loss of green color in the culture.
-
Lack of regrowth or hydrocarbon production after extraction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Some solvents, like hexane, can be toxic with prolonged exposure.[15] Use biocompatible solvents like n-dodecane or limit the contact time with more aggressive solvents.[11] For n-heptane, an optimal contact time of 20 minutes has been identified.[5] |
| Excessive Shear Stress | High shear during the extraction process can damage the algal colonies. A combination of high shear with a solvent like heptane (B126788) can be effective for colony disruption but should be followed by a low-shear extraction method.[11] |
| Inappropriate Extraction Frequency | Repeated extractions can be performed, but a recovery period is necessary. Intervals of 5 to 11 days between extractions have been successfully tested.[5] |
Quantitative Data Summary
Table 1: Comparison of Flocculation Methods for B. braunii Harvesting
| Flocculation Method | Flocculant/Condition | Reported Efficiency | Source |
| pH Adjustment | pH 11 | Highly effective | [1][7][8] |
| Chemical Flocculation | Aluminum Sulphate | 88% (for N. salina) | [1] |
| Bio-flocculation | Aspergillus sp. (1:40 ratio) | Up to 97% | [2][10] |
| Bio-flocculation | Cationic Starch | 85% (for S. obliquus) | [17] |
Table 2: Hydrocarbon Productivity with Non-Destructive "Milking"
| B. braunii Strain | Solvent | Extraction Conditions | Hydrocarbon Productivity | Source |
| Showa | Not specified | 300 min/day extraction | 16.99 mg L⁻¹ day⁻¹ | [4] |
| Bot22 | Not specified | 200 min/day extraction | 14.53 mg L⁻¹ day⁻¹ | [4] |
| BOT-22 | n-heptane | 20 min contact time, repeated every 5-11 days | 9.33 mg L⁻¹ day⁻¹ | [5] |
| Not specified | Heptane | 4h contact, 3-day recovery | 29.9 ± 8.5 mg L⁻¹ day⁻¹ (this compound) | [11] |
Experimental Protocols
Protocol 1: Bio-flocculation using Aspergillus sp.
This protocol is based on the method described for large-scale bio-harvesting of B. braunii.[2][10]
-
Preparation of Fungal Culture: Inoculate Potato Dextrose Broth (PDB) with fungal plugs or spores of Aspergillus sp. and incubate until a sufficient fungal biomass is achieved.
-
Optimization of Fungal:Algal Ratio: Before scaling up, determine the optimal ratio of fungal biomass to algal biomass in small-scale experiments. A ratio of 1:40 (Aspergillus sp. : B. braunii) has been shown to be effective.[2][10]
-
Co-cultivation: Introduce the pre-cultured fungal biomass into the B. braunii culture.
-
Flocculation: Gently agitate the mixed culture to promote the formation of fungal-algal pellets.
-
Harvesting: Allow the pellets to settle and then separate the biomass from the culture medium through decantation or simple filtration.
Protocol 2: Non-Destructive "Milking" with n-Heptane
This protocol is a generalized procedure based on studies of non-destructive solvent extraction.[3][5]
-
Culture Preparation: Cultivate B. braunii to the desired biomass concentration.
-
Solvent Addition: Add n-heptane to the culture vessel. The solvent-to-culture ratio will depend on the specific reactor design.
-
Contact and Mixing: Gently mix the culture and solvent for a predetermined contact time (e.g., 20 minutes) to allow for the transfer of hydrocarbons into the solvent phase.[5] Use low-shear mixing to avoid cell damage.
-
Phase Separation: Stop the mixing and allow the solvent and aqueous phases to separate. The hydrocarbon-rich solvent will typically form the upper layer.
-
Solvent Removal: Carefully remove the solvent layer containing the extracted this compound.
-
Recovery Period: Allow the algal culture to recover and produce more hydrocarbons for a specific period (e.g., 5-11 days) before the next extraction cycle.[5]
Visualizations
Caption: Workflow for destructive harvesting of this compound.
Caption: Workflow for non-destructive "milking" of this compound.
Caption: Troubleshooting logic for mitigating biomass loss.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized method for the bio-harvesting of microalgae, Botryococcus braunii, using Aspergillus sp. in large-scale studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Non-destructive hydrocarbon extraction from Botryococcus braunii BOT-22 (race B) | Semantic Scholar [semanticscholar.org]
- 6. hs-anhalt.de [hs-anhalt.de]
- 7. Open Access@KRIBB: Effects of harvesting method and growth stage on the flocculation of the green alga Botryococcus braunii [oak.kribb.re.kr]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 15. scispace.com [scispace.com]
- 16. DSpace [repository.kaust.edu.sa]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Botryococcene for Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the storage stability of botryococcene. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Problem: My this compound sample shows signs of degradation (e.g., changes in color, viscosity, or spectroscopic profile) after a short storage period.
| Possible Cause | Recommended Solution |
| Oxidation | This compound is an unsaturated hydrocarbon, making it susceptible to oxidation, especially when exposed to air (oxygen).[1] This is the most common cause of degradation. Store samples under an inert atmosphere (e.g., nitrogen or argon) and in sealed containers. |
| Exposure to Light | UV radiation can initiate and accelerate degradation reactions in unsaturated compounds.[1] Store this compound in amber glass vials or protect clear vials from light by wrapping them in aluminum foil. |
| Elevated Storage Temperature | Higher temperatures increase the rate of chemical reactions, including oxidation. Store this compound at reduced temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable. |
| Presence of Metal Contaminants | Metal ions can catalyze oxidation reactions. Ensure all glassware and equipment are thoroughly cleaned and free of metal residues. If possible, use metal-free handling equipment. |
| Inadequate Purity | Impurities from the extraction or purification process may act as catalysts for degradation. Ensure the this compound is of high purity. Re-purify if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability during storage?
A1: The primary cause of instability is the oxidation of its numerous carbon-carbon double bonds.[1] this compound is a triterpenoid (B12794562) hydrocarbon with a high degree of unsaturation, making it reactive with atmospheric oxygen.[2][3][4] This oxidation process can be accelerated by factors such as heat, light, and the presence of metal ions.
Q2: What are the visible signs of this compound degradation?
A2: Degradation can manifest as a change in color (e.g., yellowing), an increase in viscosity due to polymerization, or the formation of precipitates. Spectroscopic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), can reveal the formation of oxidation products like aldehydes, ketones, and smaller organic acids.[5][6]
Q3: How can I prevent the oxidation of my this compound samples?
A3: To prevent oxidation, you should minimize the sample's exposure to oxygen, light, and heat. This can be achieved by:
-
Inert Atmosphere: Storing the sample under an inert gas like nitrogen or argon.
-
Light Protection: Using amber-colored vials or wrapping containers in aluminum foil.
-
Low Temperature: Storing at refrigerated or frozen temperatures.
-
Antioxidants: Adding a suitable antioxidant to the sample.
Q4: What antioxidants are recommended for stabilizing this compound, and at what concentration?
A4: While specific studies on this compound are limited, antioxidants commonly used for stabilizing unsaturated hydrocarbons like those in biodiesel and gasoline are recommended as a starting point.[5][6][7][8] These are typically hindered phenols or aromatic amines.
| Antioxidant | Recommended Starting Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | A common and cost-effective antioxidant. |
| Butylated Hydroxyanisole (BHA) | 200 - 1000 | Often used in combination with BHT for synergistic effects. |
| tert-Butylhydroquinone (TBHQ) | 200 - 1000 | Known to be highly effective in preventing oxidation of vegetable oils. |
| Propyl Gallate (PG) | 100 - 500 | Another effective phenolic antioxidant. |
It is crucial to perform preliminary studies to determine the optimal antioxidant and concentration for your specific application, as high concentrations can sometimes have pro-oxidant effects.
Q5: How should I store this compound for long-term stability?
A5: For long-term storage, it is recommended to:
-
Add an appropriate antioxidant (e.g., BHT or TBHQ) at an optimized concentration.
-
Dissolve the this compound in a stable, deoxygenated solvent if it is not already in solution.
-
Dispense the solution into amber glass vials.
-
Purge the headspace of the vials with an inert gas (nitrogen or argon) before sealing.
-
Store the vials at -20°C or, for maximum stability, at -80°C.
Q6: Can I use natural antioxidants to stabilize this compound?
A6: Yes, natural antioxidants are a potential alternative. The alga that produces this compound, Botryococcus braunii, also produces carotenoids (like lutein) and other compounds with antioxidant properties.[7][9] Vitamin E (tocopherols) and other plant-derived phenolic compounds could also be effective.[10] However, their efficacy and optimal concentrations for pure this compound would need to be experimentally determined.
Experimental Protocols
Protocol for Addition of Antioxidants
This protocol describes the preparation of a stock solution of an antioxidant and its addition to a this compound sample.
-
Prepare Antioxidant Stock Solution:
-
Weigh an appropriate amount of the chosen antioxidant (e.g., BHT).
-
Dissolve it in a high-purity, inert solvent (e.g., ethanol (B145695) or hexane) to create a concentrated stock solution (e.g., 10,000 ppm or 10 mg/mL). Ensure the solvent is compatible with your downstream applications.
-
-
Calculate Required Volume:
-
Determine the desired final concentration of the antioxidant in your this compound sample (e.g., 500 ppm).
-
Calculate the volume of the stock solution needed to achieve this concentration in your total sample volume.
-
-
Addition and Mixing:
-
Add the calculated volume of the antioxidant stock solution to the this compound sample.
-
Mix thoroughly using a vortex mixer or by gentle swirling to ensure uniform distribution.
-
-
Solvent Evaporation (if necessary):
-
If the solvent used for the stock solution is not desired in the final sample, it can be removed under a gentle stream of nitrogen or by using a rotary evaporator at low temperature.
-
Protocol for Accelerated Stability Testing (Adapted from Rancimat Method)
This protocol provides a method for evaluating the oxidative stability of this compound, with and without antioxidants, under accelerated conditions.[1][2][5][9][11]
-
Sample Preparation:
-
Prepare several identical samples of this compound.
-
To test the effectiveness of antioxidants, add different types or concentrations of antioxidants to each sample, leaving one as an untreated control.
-
-
Accelerated Aging:
-
Place the open or loosely capped vials of the samples in an oven at a constant elevated temperature (e.g., 60-80 °C).
-
To further accelerate oxidation, a gentle stream of filtered air or oxygen can be passed over the samples.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 0, 24, 48, 72, and 96 hours), remove a set of samples from the oven for analysis.
-
-
Quantification of Degradation:
-
Data Evaluation:
-
Plot the concentration of this compound versus time for each sample condition.
-
Compare the degradation rates between the control and the antioxidant-treated samples to determine the effectiveness of the stabilizers.
-
Visualizations
Caption: Oxidative degradation pathway of this compound and the inhibitory role of antioxidants.
Caption: Workflow for accelerated stability testing of this compound.
References
- 1. azom.com [azom.com]
- 2. metrohm.com [metrohm.com]
- 3. books.rsc.org [books.rsc.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. btsa.com [btsa.com]
- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. gulfchem.com.sg [gulfchem.com.sg]
- 9. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 10. US20150225660A1 - Hydrocarbon fuel antioxidant and method of application thereof - Google Patents [patents.google.com]
- 11. Optimization and Validation of Rancimat Operational Parameters to Determine Walnut Oil Oxidative Stability [mdpi.com]
- 12. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples | MDPI [mdpi.com]
- 13. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing CO₂ Fixation for Increased Botryococcene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance carbon dioxide (CO₂) fixation for increased botryococcene synthesis in Botryococcus braunii.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between CO₂ fixation and this compound synthesis in Botryococcus braunii?
A1: Botryococcus braunii, a green microalga, utilizes CO₂ through photosynthesis to produce organic compounds. This fixed carbon, primarily in the form of 3-phosphoglycerate, serves as the precursor for the biosynthesis of various metabolites, including this compound.[1] Enhancing CO₂ fixation can therefore increase the carbon flux towards the metabolic pathways responsible for producing these terpenoid hydrocarbons.
Q2: Which race of Botryococcus braunii should I use for this compound production?
A2: For this compound production, it is essential to use Race B of Botryococcus braunii.[1][2] This race is unique in its ability to produce large quantities of C₃₀-C₃₇ triterpenoid (B12794562) hydrocarbons, known as botryococcenes.[1][3] Other races, such as Race A and Race L, produce different types of hydrocarbons.[2]
Q3: What are the expected yields of this compound in Botryococcus braunii?
A3: The hydrocarbon content in Race B strains of B. braunii can typically range from 30-40% of their dry cell weight, with some reports indicating it can reach as high as 86%.[1] However, yields are highly dependent on the specific strain and cultivation conditions.
Troubleshooting Guide
Issue 1: Low biomass production despite CO₂ supplementation.
-
Possible Cause 1: Suboptimal CO₂ concentration.
-
Troubleshooting: While B. braunii can tolerate high CO₂ levels, there is an optimal range. Studies have shown that the alga can grow well in CO₂ concentrations ranging from 2% to 20%.[4][5] It is recommended to test a range of CO₂ concentrations to find the optimum for your specific strain and photobioreactor setup.
-
-
Possible Cause 2: Nutrient limitation in the culture medium.
-
Troubleshooting: Ensure that the culture medium is not depleted of essential nutrients, particularly nitrogen and phosphorus. A negative correlation has been observed between algal biomass and total phosphorus in the culture.[4] Consider using a nutrient-rich medium such as modified Chu 13 (MChu13) or CA medium, which have been shown to support good growth.[6][7]
-
-
Possible Cause 3: Inappropriate culture pH.
-
Troubleshooting: High concentrations of CO₂ can lead to a decrease in the pH of the culture medium. While B. braunii can grow in a pH range of 6.0 to 8.0, it is crucial to monitor and, if necessary, control the pH to maintain optimal growth conditions.[4] One study found optimal conditions at a pH of 7.2.[6]
-
Issue 2: High biomass but low this compound content.
-
Possible Cause 1: Carbon flux is being diverted to other metabolic pathways.
-
Troubleshooting: Photosynthetically fixed carbon can be channeled into competing pathways such as the synthesis of carotenoids, chlorophyll, triacylglycerol, and starch.[1][8] Optimizing culture conditions, such as nutrient levels and light intensity, can help direct more carbon towards this compound synthesis. For instance, nitrogen deficiency is known to favor lipid accumulation.[9]
-
-
Possible Cause 2: The strain has a naturally low hydrocarbon production rate.
-
Troubleshooting: Different strains of B. braunii Race B exhibit varying levels of hydrocarbon productivity.[10] It may be necessary to screen different strains to identify one with superior this compound production capabilities.
-
-
Possible Cause 3: Inefficient extraction of hydrocarbons.
-
Troubleshooting: Ensure that your hydrocarbon extraction protocol is efficient. A common method involves sonicating freeze-dried algal powder in n-hexane.[5]
-
Issue 3: Difficulty in genetic transformation of Botryococcus braunii for metabolic engineering.
-
Possible Cause 1: The thick extracellular matrix is preventing DNA uptake.
-
Troubleshooting: The robust extracellular matrix of B. braunii can be a significant barrier to genetic transformation. Pre-treatment with a cellulolytic enzyme to transiently weaken the cell wall has been shown to improve transformation efficiency.[11]
-
-
Possible Cause 2: Ineffective selection of transformants.
-
Troubleshooting: Using a selectable marker, such as the AphVIII gene which confers resistance to paromomycin, can facilitate the selection of successfully transformed cells.[11]
-
Data Presentation
Table 1: Effect of CO₂ Concentration on B. braunii Growth and Hydrocarbon Content
| CO₂ Concentration | Maximum Biomass (g L⁻¹) | Hydrocarbon Content | Reference |
| 2% | - | Increased with CO₂ | [4] |
| 5% | - | Increased with CO₂ | [4] |
| 10% | - | Increased with CO₂ | [4] |
| 20% | 2.31 | Increased with CO₂ | [4][5] |
| 10% (with CA medium) | 6.31 | 41.74% | [6] |
Table 2: Comparison of Different Culture Media for B. braunii Biomass Production
| Culture Medium | Biomass Production (g L⁻¹ ⋅ 9 days) | Reference |
| Modified Chu 13 (MChu13) | 0.145 | [7][12] |
| Modified BG11 | 0.118 | [7][12] |
| Bold Basal Medium (BBM) | 0.09 | [7][12] |
| Bristol | 0.023 | [7][12] |
Experimental Protocols
1. Cultivation of Botryococcus braunii with CO₂ Supplementation
-
Culture Medium: Prepare CA medium or modified Chu 13 medium.[6][7]
-
Inoculation: Inoculate the sterile medium with a healthy culture of B. braunii Race B.
-
Photobioreactor Setup: Use a photobioreactor with a working volume suitable for your experiment (e.g., 3 L).[5]
-
Aeration and CO₂ Supply: Aerate the culture with a mixture of filtered air and CO₂ at a specific concentration (e.g., 2-20%).[4][5] The aeration rate can be set to a value such as 0.2 vvm (volume of gas per volume of liquid per minute).[4]
-
Light and Temperature: Maintain a constant temperature (e.g., 23-25°C) and provide continuous illumination with fluorescent lamps (e.g., 150 ± 10 µmol m⁻² s⁻¹).[5][9]
-
Monitoring: Monitor cell growth by measuring the dry biomass weight over time. Also, monitor the pH of the culture medium.[4][5]
2. Hydrocarbon Extraction and Quantification
-
Harvesting: Harvest the algal cells by centrifugation.
-
Drying: Freeze-dry the algal biomass.
-
Extraction:
-
Homogenize a known weight of the freeze-dried algal powder (e.g., 300 mg).[5]
-
Add n-hexane (e.g., 50 ml) and sonicate for 30 minutes.[5]
-
Centrifuge the mixture to separate the solvent from the cell debris.
-
Collect the supernatant containing the hydrocarbons.
-
Repeat the extraction process to ensure complete recovery.
-
-
Quantification:
-
Evaporate the solvent from the pooled extracts.
-
Determine the weight of the extracted hydrocarbons gravimetrically.
-
Calculate the hydrocarbon content as a percentage of the initial dry biomass weight.
-
Visualizations
Caption: Simplified metabolic pathway for this compound synthesis from CO₂ fixation.
Caption: Experimental workflow for enhancing this compound synthesis via CO₂ fixation.
References
- 1. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Hydrocarbon Biosynthesis and Accumulation in a Green Alga, Botryococcus braunii (Race A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth characteristics of Botryococcus braunii 765 under high CO2 concentration in photobioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. Cultivation of ‘Botryococcus Braunii’ Microalgae for Hydrocarbons Production and CO2 Bio-fixation – KK ENERGI DAN TEKNOLOGI BERKELANJUTAN [esptk.fti.itb.ac.id]
- 8. Bio-crude transcriptomics: gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Botryococcene and Squalene for Biofuel Production
A comprehensive guide for researchers and scientists on the potential of two promising isoprenoid hydrocarbons as renewable fuel precursors.
The quest for sustainable and energy-dense biofuels has led researchers to explore a variety of biological molecules. Among these, the triterpenoid (B12794562) hydrocarbons botryococcene and squalene (B77637) have emerged as promising precursors for drop-in biofuels, compatible with existing gasoline, jet fuel, and diesel engines. Both are C30 isoprenoids, but their distinct sources, production methods, and subtle structural differences may influence their ultimate viability as mainstream biofuel feedstocks. This guide provides an objective comparison of this compound and squalene, supported by experimental data, to aid researchers in the field of biofuel development.
At a Glance: this compound vs. Squalene
| Feature | This compound | Squalene |
| Primary Source | Green microalga Botryococcus braunii (Race B) | Various organisms including sharks, plants (e.g., olives, amaranth), and microorganisms (e.g., yeast, bacteria) |
| Production Method | Cultivation of Botryococcus braunii | Extraction from natural sources or microbial fermentation using engineered strains (e.g., Saccharomyces cerevisiae, E. coli) |
| Key Structural Difference | Asymmetrical head-to-head linkage of two farnesyl pyrophosphate (FPP) units | Symmetrical head-to-head linkage of two farnesyl pyrophosphate (FPP) units |
| Biofuel Conversion | Primarily hydrocracking to produce gasoline, jet fuel, and diesel fractions.[1][2] | Hydrogenation followed by hydrocracking to produce gasoline and jet fuel.[3] |
Production and Extraction: A Comparative Overview
The production and extraction methodologies for this compound and squalene differ significantly, reflecting their natural sources and the biotechnological advancements in their respective fields.
This compound from Botryococcus braunii
This compound is famously produced by the B race of the green colonial microalga Botryococcus braunii. This alga can accumulate hydrocarbons to remarkable levels, sometimes exceeding 50% of its dry weight.
Production: Cultivation of B. braunii is typically performed in photobioreactors or open ponds. The growth rate is a significant challenge, with a doubling time of several days.
Extraction: A notable advantage of B. braunii is that it secretes this compound into an extracellular matrix. This allows for non-destructive "milking" of the hydrocarbon, potentially enabling continuous production from a single culture. Solvent extraction, often with hexane (B92381), is a common method.
Squalene from Engineered Microorganisms
While squalene is naturally abundant in shark liver and certain plants, microbial fermentation using genetically engineered yeast, particularly Saccharomyces cerevisiae, has become a more sustainable and scalable production platform.
Production: Metabolic engineering strategies have been employed to significantly enhance squalene production in yeast. These strategies often involve overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway and down-regulating competing pathways.
Extraction: Squalene accumulates intracellularly in yeast. Extraction typically involves cell lysis followed by solvent extraction.
Biofuel Conversion and Performance
Both this compound and squalene can be converted into liquid transportation fuels through hydrocracking, a process that involves high temperature, high pressure, and a catalyst to break down the large hydrocarbon molecules into smaller ones suitable for fuel applications.
Hydrocracking and Product Distribution
Direct comparative studies of this compound and squalene hydrocracking under identical conditions are limited in the publicly available literature. However, individual studies provide insights into their potential as biofuel precursors.
This compound: Hydrocracking of oil from Botryococcus braunii has been shown to yield a mixture of gasoline, aviation turbine fuel, and diesel fuel fractions.[1][2] One study reported a distillate composed of 67% gasoline, 15% aviation turbine fuel, and 15% diesel fuel.[1][2]
Squalene: A two-step hydrocracking process for squalene has been developed, involving an initial hydrogenation step to produce squalane, followed by cracking. This method has been reported to yield up to 65% jet-fuel-range hydrocarbons.[3]
Table 1: Comparison of Hydrocracking Product Yields
| Feedstock | Catalyst | Temperature (°C) | Pressure (MPa) | Primary Product Fraction | Reported Yield (%) | Reference |
| B. braunii oil (rich in botryococcenes) | Cobalt molybdate | 400 | 20 | Gasoline | 67 | [1] |
| Squalene | Pt/Al2O3-α-ZrP | 523 (Step 1), 623 (Step 2) | 2 | Jet Fuel (C10-C15) | 65 | [3] |
Note: The experimental conditions and catalysts are different, so a direct comparison of yields should be made with caution.
Physicochemical Properties of Derived Biofuels
The properties of the final biofuel products are crucial for their performance in engines.
Table 2: Physicochemical Properties of this compound- and Squalene-Derived Fuels
| Property | Biofuel from this compound | Biofuel from Squalene | Conventional Fuel (for comparison) |
| Cetane Number (Diesel) | < 45 (can be improved with upgrading)[4] | Data not readily available | 40-55 (Diesel) |
| Energy Density (Jet Fuel) | Data not readily available | Data not readily available | ~42.8 MJ/kg (Jet A-1)[5] |
| Aromatic Content | Low[1] | Can be produced with low aromatics[3] | Varies by grade |
Experimental Protocols
Production and Extraction of this compound from Botryococcus braunii
1. Cultivation of Botryococcus braunii
-
Strain: Botryococcus braunii (Race B)
-
Medium: Modified CHU-13 medium.
-
Culture Conditions: Batch cultivation in a photobioreactor with a light/dark cycle of 16h/8h at 25°C, aerated with 2-3% CO2-enriched air.
-
Growth Monitoring: Cell density is monitored by measuring the optical density at 680 nm.
2. Extraction of this compound
-
Harvesting: Algal biomass is harvested by centrifugation.
-
Drying: The harvested biomass is lyophilized (freeze-dried).
-
Solvent Extraction: The dried biomass is subjected to Soxhlet extraction with n-hexane for 24 hours.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude this compound-rich oil.
Production and Extraction of Squalene from Engineered Saccharomyces cerevisiae
1. Strain Engineering and Cultivation
-
Strain: Saccharomyces cerevisiae engineered for squalene overproduction (e.g., by overexpressing a truncated HMG-CoA reductase, tHMG1).
-
Medium: YPD medium (1% yeast extract, 2% peptone, 2% glucose).
-
Culture Conditions: Batch cultivation in a fermenter at 30°C with controlled pH and aeration. Fed-batch strategies can be employed to achieve higher cell densities and product titers.
2. Extraction of Squalene
-
Harvesting: Yeast cells are harvested by centrifugation.
-
Cell Lysis and Saponification: The cell pellet is resuspended in an alcoholic potassium hydroxide (B78521) solution (e.g., 20% KOH in 50% ethanol) and incubated at 80°C for 2 hours to lyse the cells and saponify lipids.
-
Solvent Extraction: After cooling, the saponified mixture is extracted with n-hexane. The phases are separated by centrifugation.
-
Solvent Removal: The hexane phase containing squalene is collected, and the solvent is evaporated to yield crude squalene.
Hydrocracking of this compound and Squalene
1. Catalyst Preparation
-
A variety of catalysts can be used, including noble metals (e.g., Pt, Pd) or transition metals (e.g., Co, Mo) on acidic supports (e.g., alumina, silica-alumina, zeolites).
2. Hydrocracking Reaction
-
Reactor: A high-pressure batch or continuous-flow reactor.
-
Procedure: The feedstock (this compound or squalene) and catalyst are loaded into the reactor. The reactor is pressurized with hydrogen and heated to the desired reaction temperature (typically 300-450°C). The reaction is carried out for a specific duration.
-
Product Analysis: The liquid product is collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the distribution of different hydrocarbon fractions (gasoline, jet fuel, diesel).
Visualizing the Pathways and Processes
Caption: Biosynthetic pathways of this compound and squalene.
Caption: Comparative workflow for biofuel production.
Conclusion
Both this compound and squalene present compelling cases as precursors for advanced biofuels. This compound production in B. braunii offers the potential for continuous extraction, though the slow growth rate of the alga remains a significant hurdle. Conversely, squalene production in engineered microbes like yeast has seen rapid advancements, achieving high titers, but requires cell harvesting and lysis for extraction.
From a conversion perspective, both hydrocarbons can be efficiently converted into valuable fuel fractions. The existing data suggests that this compound may be more readily converted to a broad range of fuels including a significant gasoline fraction, while the two-step process for squalene appears to be highly selective for jet fuel.
Ultimately, the choice between this compound and squalene as a biofuel feedstock will depend on a multitude of factors, including the optimization of production organisms, the efficiency and cost-effectiveness of extraction and conversion processes, and the desired final fuel product. Further research conducting direct comparative studies under identical conditions is necessary to definitively determine the superior feedstock for specific biofuel applications.
References
A Comparative Guide to Botryococcene Quantification: Validating Raman Spectroscopy Against the Gold Standard
In the pursuit of sustainable biofuels and novel bioproducts, the efficient quantification of botryococcene, a unique triterpenoid (B12794562) hydrocarbon produced by the microalga Botryococcus braunii, is of paramount importance. For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantification methods are critical for process optimization and metabolic engineering. This guide provides a comprehensive comparison of a promising new method, Raman Spectroscopy, with the established gold standard, Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
Introduction to this compound Quantification Methods
The quantification of this compound has traditionally relied on chromatographic techniques that offer high sensitivity and specificity. However, these methods are often destructive, time-consuming, and may not be suitable for in-vivo or high-throughput screening. This has led to the exploration of alternative techniques like Raman Spectroscopy, which promises non-destructive and rapid analysis. This guide will delve into a detailed comparison of these methods, presenting experimental data and protocols to aid researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Quantification Methods
The performance of Raman Spectroscopy is here benchmarked against the well-established GC-MS method. The following tables summarize the key quantitative parameters for each technique.
Table 1: Performance Comparison of this compound Quantification Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Raman Spectroscopy |
| Principle | Separation by chromatography, detection by mass | Inelastic scattering of monochromatic light |
| Linearity (R²) | > 0.99[1] | > 0.99 (for similar lipids)[2] |
| Limit of Detection (LOD) | ng/mL to pg/mL range[3] | Estimated to be in the µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range[3] | Estimated to be in the µg/mL to ng/mL range |
| Accuracy (% Recovery) | 80-120%[1] | Potentially high with proper calibration |
| Precision (% RSD) | < 15%[1] | < 10-15% for lipids has been reported |
| Sample Preparation | Extraction, derivatization (optional) | Minimal to none for in-vivo analysis |
| Analysis Time | Minutes to hours | Seconds to minutes |
| Destructive | Yes | No |
| In-vivo Analysis | No | Yes[4] |
Table 2: Qualitative Comparison of this compound Quantification Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Raman Spectroscopy |
| Specificity | High, based on retention time and mass fragmentation | High, based on specific vibrational modes[5][6][7] |
| Throughput | Moderate | High |
| Cost | High initial investment and operational costs | Lower initial investment for basic systems |
| Expertise Required | High | Moderate |
| Matrix Effects | Can be significant, requiring extensive cleanup | Can be affected by fluorescence, but manageable |
Experimental Protocols
Detailed methodologies for both GC-MS and the new Raman Spectroscopy method are provided below to ensure reproducibility and aid in the validation process.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used method for the separation, identification, and quantification of volatile and semi-volatile compounds.[8]
1. Sample Preparation (Lipid Extraction):
-
Harvest algal cells by centrifugation.
-
Lyophilize the cell pellet to remove water.
-
Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
The hydrocarbon fraction containing this compound can be isolated from the total lipid extract using solid-phase extraction (SPE) with a silica (B1680970) gel column.
-
Evaporate the solvent under a stream of nitrogen and redissolve the hydrocarbon fraction in a known volume of a suitable solvent (e.g., hexane).
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50-70°C, ramped to a final temperature of 300-320°C.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic fragment ions for this compound include m/z 238, 294, and 448.
3. Quantification:
-
An internal standard (e.g., squalane (B1681988) or a deuterated hydrocarbon) is added to the sample prior to injection.
-
A calibration curve is generated using certified this compound standards of known concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Raman Spectroscopy Protocol (A Novel, Non-Destructive Method)
Raman spectroscopy provides a molecular fingerprint of a sample by detecting the inelastic scattering of light. It is a non-destructive technique that requires minimal sample preparation.[9]
1. Sample Preparation:
-
For in-vivo analysis: Algal cells can be analyzed directly in their growth medium. A concentrated cell suspension can be placed on a microscope slide.
-
For extracted hydrocarbons: The hydrocarbon fraction can be extracted as described in the GC-MS protocol and analyzed directly or after dissolving in a suitable solvent like hexane.
2. Raman Analysis:
-
Raman Spectrometer: A confocal Raman microscope (e.g., Horiba LabRAM HR Evolution) equipped with a suitable laser excitation source.
-
Laser: A 532 nm or 785 nm laser is commonly used for biological samples to minimize fluorescence.
-
Objective: A high numerical aperture objective (e.g., 50x or 100x) for focusing the laser and collecting the Raman signal.
-
Spectral Range: Scan the region containing the characteristic this compound peaks, typically from 400 cm⁻¹ to 1800 cm⁻¹. Specific Raman bands for botryococcenes are observed at approximately 1639, 1647, 1660, and 1670 cm⁻¹.[5][6][7] The band at 1647 cm⁻¹ is indicative of this compound methylation.[7]
-
Acquisition Time and Accumulations: These parameters should be optimized to achieve a good signal-to-noise ratio.
3. Quantification:
-
The intensity of a characteristic this compound Raman peak (e.g., the integrated area of the peak at 1647 cm⁻¹) is directly proportional to its concentration, following Beer's law.[4]
-
A calibration curve is constructed by measuring the Raman intensity of a series of this compound standards of known concentrations.
-
The concentration of this compound in the sample is then determined from its Raman intensity using the calibration curve. A ratiometric approach, using an internal standard or a stable band from the matrix, can improve accuracy.
Validation and Comparison
While GC-MS remains the benchmark for this compound quantification due to its high sensitivity and established protocols, Raman spectroscopy presents a compelling alternative, particularly for applications requiring rapid, non-destructive, and in-vivo analysis.
Key Advantages of Raman Spectroscopy:
-
Non-destructive: Allows for repeated measurements on the same sample and is suitable for living cells.[9]
-
Minimal Sample Preparation: Reduces time and potential for sample loss or contamination.
-
Rapid Analysis: Provides results in seconds to minutes.
-
In-vivo Monitoring: Enables real-time monitoring of this compound production within cells.[4]
Challenges for Raman Spectroscopy:
-
Fluorescence Interference: Can be a significant issue in biological samples, though manageable with appropriate laser choice and data processing.
-
Sensitivity: Generally less sensitive than MS-based methods, which may be a limitation for trace-level quantification.
-
Quantitative Robustness: While quantitative analysis is feasible, it requires careful calibration and validation for each specific application to ensure accuracy and precision.
Conclusion
The validation of a new method for this compound quantification requires a thorough comparison with established techniques. GC-MS provides unparalleled sensitivity and specificity, making it the definitive method for precise and accurate quantification. However, Raman spectroscopy emerges as a powerful complementary tool, offering unique advantages in terms of speed, non-destructiveness, and the potential for in-vivo analysis. For high-throughput screening, process monitoring, and fundamental studies on this compound biosynthesis in living cells, Raman spectroscopy holds immense promise. The choice of method will ultimately depend on the specific research question, required sensitivity, and the nature of the samples being analyzed. Further studies directly comparing the quantitative performance of Raman spectroscopy against GC-MS for this compound are warranted to fully validate its application in this field.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Raman spectroscopy analysis of this compound hydrocarbons from the green microalga Botryococcus braunii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. cra.wallonie.be [cra.wallonie.be]
A Comparative Guide to Botryococcene Production in Botryococcus Strains
The green microalga Botryococcus braunii is a promising source of liquid hydrocarbons, which can be converted into biofuels. The species is classified into different chemical races based on the type of hydrocarbon it produces. The B race is of particular interest as it synthesizes large quantities of triterpenoid (B12794562) hydrocarbons known as botryococcenes.[1][2] These hydrocarbons can be hydrocracked to produce gasoline, kerosene, and diesel.[3] However, productivity varies significantly among different strains, making strain selection a critical factor for industrial applications.[4][5] This guide provides a comparative analysis of botryococcene production in various B. braunii strains, supported by experimental data.
Data Presentation: Strain Performance Comparison
The following table summarizes quantitative data on biomass productivity and hydrocarbon content for several B race and other relevant strains of Botryococcus braunii. It is important to note that cultivation conditions vary between studies, which can influence productivity.
| Strain | Race | Hydrocarbon Content (% of dry weight) | Biomass Yield / Productivity | Reference |
| Showa | B | 30% - 42% | - | [6][7] |
| Kawaguchi-1 | B | 20% - 23% | - | [6] |
| N-836 | B | ~60% | Low biomass yield | [8] |
| AC761 | B | High (second to Showa) | - | [7] |
| LB-572 | A | - | High (2 g/L) | [8] |
| AC768 | - | - | High (1.8 g/L/day) | [7] |
| Yamanaka | A | ~14% | - | [6] |
| UTEX 2441 | A | ~13% | - | [6] |
| UTEX LB572 | A | ~10% | - | [6] |
As the data indicates, B-race strains like Showa and Kawaguchi-1 accumulate significant amounts of this compound hydrocarbons, reaching up to 30% and 20% of their biomass, respectively.[6] Some studies have reported hydrocarbon content as high as 42% for the Showa strain.[7] The N-836 strain showed an exceptionally high hydrocarbon content of 60%, although its biomass yield was very low.[8] In contrast, A-race strains accumulate lower levels of alkadiene hydrocarbons.[6]
Experimental Protocols
The data presented is derived from studies employing specific methodologies for cultivation, extraction, and quantification. Understanding these protocols is essential for reproducing and building upon the research.
1. Organism and Culture Conditions:
-
Strains: Various strains of Botryococcus braunii, particularly B-race strains such as Showa and Kawaguchi-1, are used.[6]
-
Culture Medium: The strains are commonly grown in modified Chu-13 medium or BG-11 medium.[6][9] These media provide the necessary nutrients for algal growth.
-
Growth Conditions: Cultures are typically maintained at a temperature of 23-25°C with a defined light-dark cycle (e.g., 12 hours of light per day).[1][10] Light intensity is also a critical factor, often set between 60-100 W/m².[10] Cultures are grown in flasks or photobioreactors.[6]
2. Biomass Quantification:
-
Harvesting: Algal cultures are filtered to separate the biomass from the culture medium.
-
Gravimetric Analysis: The harvested wet biomass is dried in an oven to determine the dry weight (dw). The ratio of dry weight to wet weight (dw/ww) is calculated to assess biomass density.[6] Biomass productivity can be expressed as grams of dry weight per liter per day (g L⁻¹ d⁻¹).[7]
3. Hydrocarbon Extraction:
-
Solvent Extraction: A common method involves extracting total lipophilic compounds from the dried biomass using a solvent like methanol.[6] Hexane is also widely used for extracting the extracellular hydrocarbons.[1] Much of the useful hydrocarbon oil is found outside the cells in a biofilm matrix.[1]
-
Separation: For B-race strains, the this compound hydrocarbons can be readily separated from the biomass. In contrast, hydrocarbon extraction from A-race strains can lead to cell rupture and co-extraction of pigments.[6]
4. Hydrocarbon Quantification:
-
Gravimetric Method: The solvent extract containing all lipophilic compounds is evaporated to dryness, and the residue is weighed. The total hydrocarbon amount is then estimated by subtracting the content of other lipids, such as chlorophylls (B1240455) and carotenoids, from the total lipophilic extract weight.[6]
-
Spectrophotometric Analysis: This method provides an alternative, independent quantification of hydrocarbon extracts and has been shown to yield results comparable to gravimetric methods.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly selective and sensitive analytical technique used for the detailed analysis and measurement of specific hydrocarbon profiles after extraction and clean-up.
Visualizations
This compound Biosynthesis Pathway
The production of botryococcenes in B-race strains of B. braunii follows the isoprenoid biosynthesis pathway. The process begins with the precursor, farnesyl pyrophosphate (FPP). Two molecules of FPP are condensed by the enzyme this compound synthase (BS) to form the initial C30 this compound.[11] This C30 backbone is then subjected to a series of methylation steps to produce a range of higher-order botryococcenes (C31-C34).[12][13]
Experimental Workflow for Strain Comparison
The process of comparing different Botryococcus strains for this compound production involves a systematic workflow, from initial cultivation to final data analysis. This ensures that comparisons are made under standardized conditions for objective evaluation.
References
- 1. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 2. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis | PLOS One [journals.plos.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Botryococcus braunii strains compared for biomass productivity, hydrocarbon and carbohydrate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 12. Raman spectroscopy analysis of this compound hydrocarbons from the green microalga Botryococcus braunii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Validation of GC-MS and HPLC for Botryococcene Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of botryococcene, a triterpenoid (B12794562) hydrocarbon with potential as a biofuel precursor, is crucial. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS) is widely regarded as the gold standard for analyzing volatile and semi-volatile compounds like this compound due to its high separation efficiency and sensitive detection capabilities. High-Performance Liquid Chromatography (HPLC), traditionally favored for non-volatile or thermally sensitive compounds, also presents a viable option, particularly when simultaneous analysis of a wide range of compounds is necessary. The selection between GC-MS and HPLC is contingent on several factors, including the specific isomers of this compound being investigated, the sample matrix, the required sensitivity, and the overall analytical throughput.
Quantitative Performance Comparison
Direct cross-validation studies presenting a side-by-side comparison of GC-MS and HPLC for a comprehensive list of this compound isomers are limited. Therefore, the following table summarizes typical validation parameters for terpene analysis from various studies, which can serve as a benchmark for what to expect for this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 7 - 205 ng/mL | 7 - 205 ng/mL |
| Limit of Quantification (LOQ) | 23 - 684 ng/mL | 23 - 684 ng/mL |
| Recovery | 79 - 91% | 73 - 121% |
| Precision (RSD) | < 10% | < 10% |
| Accuracy | < 10% | < 10% |
Note: The presented data is for general terpene analysis and may vary for specific this compound isomers and analytical conditions.[1]
Experimental Protocols
Sample Preparation from Botryococcus braunii
A common source of this compound is the green microalga Botryococcus braunii. A typical extraction protocol involves the following steps:
-
Cell Lysis: Algal cells are lysed using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Stirring: The mixture is stirred for 15-20 minutes in an orbital shaker at room temperature.
-
Phase Separation: The lower chloroform phase, containing the hydrocarbons, is collected.
-
Evaporation: The solvent is removed under vacuum using a rotary evaporator.
-
Reconstitution: The extracted compounds are redissolved in a suitable solvent (e.g., isopropanol, n-hexane) for analysis.[2]
GC-MS Methodology
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The general workflow is as follows:
A specific GC-MS method for this compound analysis could employ the following parameters:
-
Column: DB-1 column (60 m x 0.25 mm inner diameter, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: 50 °C for 1 min, ramp to 220 °C at 10 °C/min, then to 260 °C at 2 °C/min, and hold.[2]
-
Detector: Flame Ionization Detector (FID) at 260 °C or a mass spectrometer.[2]
HPLC Methodology
HPLC is suitable for separating compounds in a liquid mobile phase. The general workflow is as follows:
A specific HPLC method for separating this compound isomers could utilize the following parameters:
-
Column: Cosomil 5C18-AR-II column (20 x 250 mm).[2]
-
Mobile Phase: 100% Methanol.[2]
-
Flow Rate: 9 mL/min.[2]
-
Detection: UV at 210 nm.[2]
For enhanced separation of impurities and specific isomers, a silica (B1680970) column with a non-polar mobile phase can be used:
-
Column: Develosil 60 silica, 3-µm HPLC column (20 x 250 mm).[2]
-
Mobile Phase: 100% n-hexane.[2]
-
Flow Rate: 8 mL/min.[2]
-
Detection: UV at 210 nm.[2]
Conclusion and Recommendations
Both GC-MS and HPLC are robust techniques for the analysis of this compound.
GC-MS is generally the preferred method for dedicated this compound analysis due to its superior separation of these volatile hydrocarbons and the rich structural information provided by mass spectrometry. It is particularly well-suited for identifying a wide range of this compound isomers and other related hydrocarbons in complex matrices.
HPLC becomes a more attractive option when the simultaneous analysis of this compound along with non-volatile or thermally labile compounds is required. The choice of column and mobile phase is critical for achieving adequate separation of the different this compound isomers.
Ultimately, the choice of technique should be guided by the specific research question, the chemical diversity of the sample, and the available instrumentation. For comprehensive characterization of this compound profiles, GC-MS remains the benchmark. For high-throughput screening or integrated analyses with other non-volatile compounds, a validated HPLC method can be a highly efficient alternative.
References
A Comparative Analysis of the Energy Content of Botryococcene and Other Algal Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
The microalga Botryococcus braunii stands out in the field of biofuels and specialty chemicals due to its remarkable ability to produce and accumulate large quantities of liquid hydrocarbons, which can constitute up to 75% of its dry weight.[1] These hydrocarbons, fundamentally different from the fatty acid-derived lipids (triglycerides) produced by most other algae, are stored extracellularly and offer significant potential as high-energy-density renewable fuels and chemical feedstocks. This guide provides an objective comparison of the energy content of botryococcene, the primary hydrocarbon from the B race of B. braunii, with other major algal hydrocarbons, supported by experimental context and methodologies.
Comparison of Energy Content: Algal Hydrocarbons vs. Conventional Fuels
The primary measure of energy content for a fuel is its Higher Heating Value (HHV), also known as the gross calorific value. This value represents the total amount of heat released by the complete combustion of a specified quantity of the fuel. While precise experimental HHV data for purified algal hydrocarbons are not widely published, reliable estimates can be derived from their chemical class and comparison with analogous compounds. Triterpenes, the class of molecules to which this compound belongs, are known to have HHVs exceeding 40 MJ/kg.[2]
The table below summarizes the estimated energy content of key hydrocarbons from different races of Botryococcus braunii and compares them with conventional fossil fuels.
| Hydrocarbon Type | Producing Organism (Race) | Chemical Class | Formula Skeleton | Estimated Higher Heating Value (HHV) (MJ/kg) |
| Botryococcenes | B. braunii (Race B) | Triterpenoid | C₃₀-C₃₇ | > 40[2] |
| n-Alkadienes & Trienes | B. braunii (Race A) | Linear Hydrocarbon | C₂₃-C₃₁ | ~46-47[3] |
| Lycopadiene | B. braunii (Race L) | Tetraterpenoid | C₄₀ | > 40 |
| Gasoline | Fossil Fuel | Mixed Hydrocarbons | N/A | ~47.3[4] |
| Diesel | Fossil Fuel | Mixed Hydrocarbons | N/A | ~45.0[4] |
Note: Specific experimental HHVs for purified algal hydrocarbons are scarce in literature. Values for botryococcenes and lycopadiene are estimated based on their classification as triterpenes/terpenoids. The value for n-Alkadienes & Trienes is estimated based on values for long-chain alkanes of similar carbon length, as the energy content is comparable.[3]
Experimental Protocols
Hydrocarbon Extraction from Botryococcus braunii
A common method for extracting hydrocarbons from B. braunii involves solvent extraction, which can be performed without cell lysis, particularly for the extracellularly stored botryococcenes.[5]
Methodology:
-
Harvesting: Algal cells are harvested from the culture medium by filtration.
-
Solvent Addition: A known mass of the wet algal cake is mixed with a solvent such as n-hexane or heptane.[5]
-
Agitation: The mixture is agitated vigorously (e.g., vortexing for 15 minutes) to facilitate the release and solubilization of extracellular hydrocarbons into the organic solvent phase.[5]
-
Phase Separation: The mixture is centrifuged to separate the algal biomass from the hydrocarbon-rich solvent.
-
Collection: The upper solvent phase containing the dissolved hydrocarbons is carefully collected.
-
Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the purified hydrocarbon oil.
-
Quantification: The extracted oil is weighed to determine the yield (gravimetric analysis) and can be further analyzed for composition using Gas Chromatography-Mass Spectrometry (GC-MS).
Determination of Higher Heating Value (HHV)
The energy content of the extracted liquid hydrocarbon oil is determined experimentally using a bomb calorimeter according to established standards.
Standard Protocol (based on ASTM D240):
-
Principle: A weighed sample of the liquid hydrocarbon is burned completely in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known volume, and the resulting temperature increase is measured to calculate the heat of combustion.[1][6][7]
-
Apparatus:
-
Oxygen Bomb Calorimeter: A high-pressure stainless steel vessel with electrodes for ignition, surrounded by a water-filled container (calorimeter bucket) equipped with a precision thermometer and a stirrer.
-
-
Procedure:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the liquid hydrocarbon sample is weighed into a crucible. For volatile samples, a gelatin capsule may be used to prevent evaporation.[7]
-
Bomb Assembly: The crucible is placed in the bomb. A fuse wire (e.g., nickel-chromium) is attached to the electrodes, positioned to make contact with the sample.
-
Pressurization: The bomb is sealed and filled with pure oxygen to a pressure of 25-30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium.
-
Ignition and Measurement: The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The gross heat of combustion (HHV) is calculated from the observed temperature rise, corrected for the heat capacity of the calorimeter (determined by calibrating with a standard like benzoic acid), fuse wire combustion, and the formation of acids (e.g., nitric acid) during combustion.[4][7]
-
Biosynthesis of this compound
The production of this compound in Race B of B. braunii follows the isoprenoid biosynthesis pathway. Understanding this pathway is critical for metabolic engineering efforts aimed at increasing hydrocarbon yields. The process begins with simple precursors and involves a series of enzymatic steps to build the complex C₃₀ this compound backbone.
Caption: Simplified biosynthetic pathway of C₃₀ this compound in B. braunii (Race B).
References
- 1. Squalene (CAS 111-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heat_of_combustion [chemeurope.com]
- 5. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. Heat of combustion - Wikipedia [en.wikipedia.org]
A Comparative Genomic Guide to Botryococcene-Producing Algal Races
Authored for Researchers, Scientists, and Drug Development Professionals
The green microalga Botryococcus braunii is a promising source of biofuels and high-value chemicals due to its remarkable ability to produce and accumulate large quantities of liquid hydrocarbons. Historically, this alga has been classified into three chemical races—A, B, and L—distinguished by the specific type of hydrocarbon they synthesize. Race B is of particular interest for its production of botryococcene, a triterpenoid (B12794562) hydrocarbon with significant potential as a biofuel precursor. Recent comparative genomic studies have illuminated the substantial genetic divergence between these races, leading to a proposal to reclassify them as distinct species.[1][2][3][4][5] This guide provides an objective comparison of the genomics of these algal races, with a focus on the this compound-producing B race, supported by experimental data and detailed methodologies.
Genomic Features of Botryococcus braunii Races
Comparative genomic analyses have revealed significant differences in the genome size, gene content, and repetitive DNA content among the A, B, and L races of B. braunii. These differences underscore their evolutionary divergence and distinct metabolic capabilities.
| Feature | Race A (Botryococcus alkenealis) | Race B (Botryococcus braunii) | Race L (Botryococcus lycopadienor) |
| Primary Hydrocarbon Product | Alkadienes and Alkatrienes (C₂₃-C₃₃)[1] | Botryococcenes (C₃₀-C₃₇) and Methylsqualenes[1] | Lycopadiene (C₄₀)[1] |
| Genome Size (Mb) | 166.0 ± 0.4[6] | ~166.2[6] | 211.3 ± 1.7[6] |
| Predicted Gene Count | ~20,000 | ~20,765[7] | ~24,000 |
| Race-Specific Genes | ~24-36%[1][2][4] | ~24-36%[1][2][4] | ~24-36%[1][2][4] |
| Repeat Content | Lower than Race B[1][2][4] | Higher than Races A and L[1][2][4] | Lower than Race B[1][2][4] |
This compound Biosynthesis Pathway
The biosynthesis of this compound in Race B is a complex process involving a unique enzymatic pathway that diverges from the canonical squalene (B77637) synthesis pathway.[8][9] It begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the non-mevalonate (MEP) pathway in these algae.[10] Two molecules of farnesyl diphosphate (B83284) (FPP) are condensed to form presqualene diphosphate (PSPP). In a key divergence from squalene synthesis, a series of squalene synthase-like (SSL) enzymes catalyze the final steps. Specifically, the combination of SSL-1 and SSL-3 is responsible for the conversion of FPP to this compound, while SSL-1 and SSL-2 produce squalene.[8][9][11]
Phylogenetic Relationships
Phylogenomic analysis based on conserved single-copy orthologs has clarified the evolutionary relationships between the B. braunii races. The analysis indicates that Race A (B. alkenealis) diverged earliest from a common ancestor. Subsequently, Races B (B. braunii) and L (B. lycopadienor) diverged from each other more recently.[1][2][4][5] This phylogenetic distance supports the reclassification of the three races into distinct species.
Experimental Protocols
The following sections detail the generalized methodologies employed in the comparative genomic analysis of Botryococcus braunii races.
Algal Culture and DNA Extraction
-
Culture Conditions: Strains of B. braunii races A, B, and L are maintained in a modified Chu 13 medium or other suitable growth media. Cultures are typically grown at 23-25°C under a 12:12 hour light:dark cycle with continuous aeration.
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from harvested algal biomass. Due to the thick, hydrocarbon-rich extracellular matrix of B. braunii, a robust extraction method is required.[12] This often involves mechanical disruption of the cells (e.g., bead beating) in the presence of a lysis buffer (e.g., CTAB or SDS-based), followed by phenol-chloroform extraction and ethanol (B145695) precipitation. The quality and quantity of the extracted DNA are assessed using spectrophotometry and gel electrophoresis.
Genome Sequencing and Assembly
-
Sequencing: The genomes of the different races are sequenced using a combination of next-generation sequencing (NGS) platforms, such as Illumina for short-read sequencing and PacBio or Oxford Nanopore for long-read sequencing to aid in the assembly of repetitive regions.
-
Assembly: The raw sequencing reads are quality-filtered and assembled de novo using assemblers like SPAdes, Canu, or Flye. The resulting contigs are then scaffolded to generate a draft genome assembly. Genome completeness is often assessed using tools like BUSCO (Benchmarking Universal Single-Copy Orthologs).
Gene Prediction and Annotation
-
Gene Prediction: Protein-coding genes are predicted from the assembled genomes using a combination of ab initio gene prediction tools (e.g., AUGUSTUS, GeneMark-ES) and evidence-based methods that incorporate transcriptomic data (RNA-Seq) and protein homology information from related species.
-
Functional Annotation: The predicted protein sequences are functionally annotated by comparing them against public databases such as NCBI's non-redundant (nr) protein database, Swiss-Prot, and the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases.
Comparative Genomic Analysis
-
Orthogroup Identification: To identify shared and race-specific gene families, the predicted proteomes of the different races and other related algae are clustered into orthogroups using software like OrthoFinder.
-
Phylogenomic Analysis: A set of conserved single-copy orthologs identified across the species of interest is used to construct a phylogenomic tree. The protein sequences for each ortholog are aligned, and the alignments are concatenated into a supermatrix. A maximum likelihood phylogenetic tree is then inferred using tools such as RAxML or IQ-TREE.
References
- 1. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis | PLOS One [journals.plos.org]
- 3. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis (Journal Article) | OSTI.GOV [osti.gov]
- 4. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 9. Identification of unique mechanisms for triterpene biosynthesis in Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Botryococcenes - Wikipedia [en.wikipedia.org]
- 11. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Botryococcus braunii - Wikipedia [en.wikipedia.org]
A Comparative Guide to Assessing the Purity of Synthesized Botryococcene Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized botryococcene, a promising hydrocarbon biofuel. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical approach for their specific needs.
Introduction to this compound and Purity Assessment
This compound is a triterpenoid (B12794562) hydrocarbon produced by the green microalga Botryococcus braunii. Its potential as a renewable energy source has led to increased interest in its synthesis and purification. Ensuring the purity of synthesized this compound standards is critical for accurate research and development, as impurities can significantly impact fuel properties and experimental outcomes. This guide explores three primary analytical techniques for purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the desired level of detail, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of GC-FID, NMR, and Raman spectroscopy for the analysis of synthesized this compound.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Raman Spectroscopy |
| Primary Use | Quantitative analysis of volatile compounds | Structural elucidation and quantification | Chemical fingerprinting and identification |
| Sample Throughput | High | Low to Medium | High |
| Sample Preparation | Dilution in a suitable solvent | Dissolution in a deuterated solvent | Minimal to none |
| Destructive? | Yes | No | No |
| Typical Purity Data | High-purity standards can be >99%[1] | Provides detailed structural information for purity confirmation[2][3] | Qualitative and semi-quantitative analysis[4] |
| Alternative Standards | Squalane (≥99% purity)[1], Farnesane | Maleic anhydride, 1,2,4,5-tetrachloro-3,6-dinitrobenzene | Squalene |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure accurate and reproducible results.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantifying the purity of volatile compounds like this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound standard.
-
Dissolve the sample in 1 mL of a suitable solvent, such as hexane (B92381) or ethyl acetate.[5]
-
If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.
-
Transfer the solution to a GC vial for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[5]
-
Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25-μm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Inlet Temperature: 250°C.[5]
-
Injection Volume: 1-2 µL with a split ratio of 15:1.[5]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 85°C at 3°C/min.[5]
-
(Further temperature ramping may be required depending on the specific this compound isomers and potential impurities).
-
-
Detector: Flame Ionization Detector (FID) at 300°C.[6]
Data Analysis: The purity of the this compound standard is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can be used for quantitative analysis (qNMR) to determine purity.[3][7][8][9][10][11][12]
Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound standard for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
For quantitative analysis, a certified reference material (CRM) of known purity can be used as an internal standard.[11]
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance series or equivalent, with a proton frequency of 400 MHz or higher.
-
Probe: Standard 5 mm probe.
-
Temperature: 25°C.
-
¹H NMR Parameters:
-
Pulse sequence: Standard 90° pulse.
-
Relaxation delay (d1): 1-5 seconds (should be at least 5 times the longest T1 of the signals of interest for accurate quantification).
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Standard proton-decoupled pulse sequence.
-
Relaxation delay (d1): 2-10 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Data Analysis: The purity is determined by comparing the integral of a characteristic this compound signal to the integral of the internal standard's signal. The structure is confirmed by analyzing the chemical shifts, coupling constants, and 2D NMR correlations (e.g., COSY, HSQC, HMBC).
Raman Spectroscopy
Raman spectroscopy provides a chemical fingerprint of a molecule and can be used for rapid, non-destructive analysis.[13][14][15][16][17] It is particularly useful for identifying the presence of specific functional groups and can be used for semi-quantitative analysis.[4]
Sample Preparation: For liquid samples like this compound, sample preparation is minimal. The sample can be analyzed directly in a glass vial or cuvette.[18]
Instrumentation and Conditions:
-
Raman Spectrometer: A system equipped with a laser excitation source (e.g., 785 nm to minimize fluorescence) and a sensitive detector.[19]
-
Laser Power: Optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Acquisition Time: Typically a few seconds to a minute per spectrum.
-
Spectral Range: Focused on the region containing characteristic this compound vibrational modes (e.g., C=C stretching region around 1600-1700 cm⁻¹).
Data Analysis: The Raman spectrum of the synthesized this compound is compared to that of a known pure standard. The presence of unexpected peaks may indicate impurities. For semi-quantitative analysis, the intensity of a characteristic this compound peak can be correlated with its concentration using a calibration curve.[14]
Visualization of Workflows and Relationships
To further clarify the processes and comparisons, the following diagrams are provided.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. engineerlive.com [engineerlive.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Overcoming the limitations of Raman spectroscopy [renishaw.com]
Performance comparison of different botryococcene extraction solvents
The selection of an appropriate solvent is a critical step in the efficient extraction of botryococcene, a biofuel precursor, from the microalga Botryococcus braunii. This guide provides a comparative analysis of various solvents, focusing on their extraction performance, biocompatibility, and operational considerations. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and biofuel research.
Performance Comparison of Extraction Solvents
The efficacy of this compound extraction is highly dependent on the solvent used. Researchers have investigated a range of options, from traditional alkanes to novel "green" solvents. The following table summarizes the performance of several key solvents based on available experimental data.
| Solvent | Category | Extraction Efficiency | Biocompatibility (Cell Viability) | Key Findings |
| Hexane (B92381) | Alkane | High | Low | Standard solvent with high extraction efficiency, but it has low biocompatibility, leading to rapid loss of cell viability with prolonged contact.[1][2][3] |
| Heptane | Alkane | High | Moderate | Effective for extraction, particularly in a high-shear environment.[4][5] A contact time of less than 20 minutes did not negatively affect the algae.[6] |
| Dodecane | Alkane | Moderate | High | Biocompatible with B. braunii cultures but exhibits reduced hydrocarbon extractability compared to hexane.[2][3] |
| ɣ-Terpinene | Green Solvent | Very High | Low | Showed the highest hydrocarbon extraction capacity, with GC peak areas around 10-fold greater than conventional alkane solvents after 24 hours.[1][2][3] However, it is toxic to the algal cultures, causing significant chlorophyll (B73375) loss.[1][2][3] |
| p-Cymene | Green Solvent | Very High | Low | Demonstrated high this compound extraction, with GC peak areas 13-fold greater than hexane after 24 hours.[2] Like ɣ-terpinene, it is toxic to the cells. |
| Bromodecane | Halogenated Alkane | High | Low | Effectively captures extracellular hydrocarbons, but is toxic for continuous two-phase extraction, leading to substantial chlorophyll loss.[1][2][3] |
| Squalane | Alkane | Effective | High | Can effectively recover hydrocarbons while maintaining high cell viability, especially in a modified medium.[5] |
| DBU/Octanol | Switchable Solvent | Very High | Not specified | Exhibited the highest yields of extracted hydrocarbons from both freeze-dried (16%) and liquid algal samples (8.2%) compared to n-hexane (7.8% and 5.6% respectively).[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for this compound extraction using different solvent types.
1. In Situ Extraction with Conventional Alkanes (e.g., Hexane, Heptane, Dodecane)
This method, often referred to as "milking," allows for the extraction of extracellular hydrocarbons without destroying the algal cells.
-
Algal Culture: Cultivate Botryococcus braunii in a suitable medium (e.g., modified Chu-13) until the desired cell density is reached.
-
Solvent Addition: Gently add the selected alkane solvent to the liquid culture at a specific volume-to-volume ratio (e.g., 25% v/v).[1]
-
Incubation: Incubate the two-phase culture on an orbital shaker at a set speed (e.g., 120 rpm) under a controlled light:dark cycle for a specified duration (e.g., 2 to 24 hours).[1]
-
Phase Separation: Separate the solvent phase from the aqueous culture phase via centrifugation (e.g., 4,500 x g for 5 minutes).[1]
-
This compound Recovery: Collect the solvent layer containing the extracted botryococcenes for further analysis and purification.
-
Cell Viability Assessment: Monitor the health of the algal culture post-extraction, for instance, by measuring chlorophyll content.
2. Extraction with "Green" Solvents (e.g., ɣ-Terpinene)
The protocol is similar to that for conventional alkanes, but due to their higher toxicity, shorter contact times are often necessary to minimize cell damage.
-
Algal Culture: Grow B. braunii as described above.
-
Solvent Contact: Introduce the "green" solvent to the culture.
-
Extraction: Agitate the mixture for the desired extraction period.
-
Separation and Recovery: Separate the phases by centrifugation and collect the solvent phase.
-
Toxicity Evaluation: Due to the known toxicity of these solvents, it is critical to assess cell viability and chlorophyll content immediately after extraction.[1][2][3]
3. Repetitive Extraction in a High-Shear Environment
This method aims to improve access to the extracellular matrix where botryococcenes are stored.
-
Apparatus: Utilize an extraction vessel designed to create a high-shear environment.
-
Extraction Process: Introduce the solvent (e.g., heptane) to the algal culture under high shear for a defined contact period (e.g., 4 hours).[4][5]
-
Recovery Phase: Allow the culture a recovery period (e.g., 3 days) before repeating the extraction process.[4][5]
-
Nutrient Supplementation: Add nutrients to the culture medium to replace those lost during the extraction process.[4][5]
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the in situ extraction of this compound from Botryococcus braunii.
Caption: A generalized workflow for the in situ extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Repetitive extraction of this compound from Botryococcus braunii: a study of the effects of different solvents and operating conditions (2019) | Brent A. Jackson | 12 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Metabolic Models for Botryococcene Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the current understanding and modeling approaches for botryococcene production, a promising biofuel precursor synthesized by the microalga Botryococcus braunii. While complete, validated, and publicly available genome-scale or kinetic models for this compound production are not yet prevalent in the scientific literature for a direct head-to-head comparison, this document synthesizes the existing knowledge on metabolic pathways, presents available experimental data for model validation, and details relevant experimental protocols.
Metabolic Pathway of this compound Biosynthesis
The production of this compound, a C30 triterpenoid, originates from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which generates the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In Botryococcus braunii race B, the MEP pathway is the primary route for the synthesis of these precursors. Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, are then converted to presqualene diphosphate (B83284) (PSPP), which is subsequently rearranged and reduced to form this compound.[1] This critical step is catalyzed by a series of squalene (B77637) synthase-like (SSL) enzymes.
Below is a diagram illustrating the core metabolic pathway for this compound synthesis.
Comparison of Metabolic Modeling Approaches
| Model Type | Description | Advantages for this compound Production | Challenges and Limitations |
| Metabolic Pathway Reconstruction (from transcriptomics) | Based on gene expression data to identify enzymes and reactions involved in a specific pathway. The study by Molnár et al. (2012) provides a detailed reconstruction of the terpenome biosynthesis in B. braunii race B.[1] | - Provides a foundational understanding of the genetic basis of this compound synthesis.[1]- Identifies potential targets for metabolic engineering. | - Lacks the quantitative and predictive power of a full metabolic model.- Does not account for reaction stoichiometry or thermodynamic constraints. |
| Genome-Scale Metabolic Models (GEMs) | A comprehensive in silico representation of the entire metabolic network of an organism, allowing for flux balance analysis (FBA) to predict metabolic phenotypes. While no specific this compound model is published, GEMs for other microalgae exist and provide a framework. | - Can predict optimal growth and this compound production rates under various conditions.- Can simulate the effects of gene knockouts and other genetic modifications. | - Construction is data-intensive and requires extensive manual curation.- Predictive accuracy depends on the completeness and accuracy of the genomic and biochemical data. |
| Kinetic Models | Describes the rates of enzymatic reactions using mathematical equations, incorporating substrate, product, and enzyme concentrations. | - Can capture the dynamic behavior of the metabolic pathway.- Can identify rate-limiting steps and metabolic bottlenecks. | - Requires detailed kinetic parameters for each enzyme, which are often difficult to obtain experimentally.- Can become computationally complex for large pathways. |
The following diagram illustrates a general workflow for the validation of a metabolic model.
Experimental Data for Model Validation
The validation of any metabolic model requires robust experimental data. The following tables summarize key quantitative data on this compound production from various studies.
Table 1: Hydrocarbon Content in Different Botryococcus braunii Strains
| Strain | Race | Hydrocarbon Content (% of dry weight) | Reference |
| Showa | B | 30 - 40% | [1] |
| Kawaguchi-1 | B | ~20% | [2] |
| Yamanaka | A | ~14% (alkadienes) | [2] |
| UTEX 2441 | A | ~13% (alkadienes) | [2] |
| UTEX LB572 | A | ~10% (alkadienes) | [2] |
| CCAP 807/2 | A | up to 24% | [3] |
Table 2: Biomass and Hydrocarbon Productivity under Different Conditions
| Strain | Condition | Biomass Productivity (mg L⁻¹ d⁻¹) | Hydrocarbon Content/Yield | Reference |
| CCAP 807/2 | Batch culture | up to 104 | 0.66 ± 0.12 g L⁻¹ (extracellular) | [3] |
| Showa | Seawater-based medium | - | >90% recovery from wet algae | [4] |
| BOT-22 | Milking with n-heptane | - | 9.33 mg L⁻¹ day⁻¹ (external) | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for generating high-quality data for model validation.
Cultivation of Botryococcus braunii
Objective: To cultivate B. braunii under controlled conditions for consistent biomass and this compound production.
Materials:
-
Botryococcus braunii strain (e.g., Showa, race B)
-
Modified Chu-13 medium or other suitable growth medium
-
Sterile culture flasks or photobioreactors
-
Light source (e.g., cool-white fluorescent lamps)
-
CO2 supply (optional, but can enhance growth)
-
Incubator or temperature-controlled room
Procedure:
-
Prepare the growth medium according to the desired formulation and sterilize by autoclaving.
-
Inoculate the sterile medium with a healthy starter culture of B. braunii under aseptic conditions.
-
Incubate the cultures at a constant temperature (e.g., 23-25°C) with a defined light-dark cycle (e.g., 12:12h or continuous light) and light intensity (e.g., 50-60 W/m²).[6]
-
If using a photobioreactor, supply filtered air or air enriched with CO2 to the culture.
-
Monitor the culture growth by measuring optical density or cell count at regular intervals.
-
Harvest the biomass during the desired growth phase (e.g., late exponential or early stationary) by centrifugation or filtration.
Extraction and Quantification of this compound
Objective: To extract and quantify the this compound content from the harvested B. braunii biomass.
Materials:
-
Harvested B. braunii biomass (lyophilized or wet)
-
Organic solvent (e.g., n-hexane, n-heptane)
-
Homogenizer or sonicator
-
Centrifuge
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound standard
Procedure:
-
Extraction:
-
For destructive extraction , lyophilize the harvested biomass. Resuspend the dried biomass in an organic solvent like n-hexane and disrupt the cells using a homogenizer or sonicator. Centrifuge to pellet the cell debris and collect the supernatant containing the extracted hydrocarbons.
-
For non-destructive "milking" extraction , add the organic solvent (e.g., n-heptane) directly to the live culture, incubate for a short period (e.g., 20 minutes), and then separate the solvent phase containing the extracellular hydrocarbons.[7]
-
-
Solvent Removal: Remove the organic solvent from the extract using a rotary evaporator under reduced pressure.
-
Quantification:
-
Dissolve the dried extract in a known volume of a suitable solvent.
-
Analyze the sample using GC-MS.
-
Identify the this compound peaks by comparing the retention time and mass spectrum with a pure standard.
-
Quantify the amount of this compound by comparing the peak area with a standard curve.
-
The following diagram illustrates the logical relationship between different research stages for this compound production.
Conclusion
The development of robust and validated metabolic models is a critical step towards the rational engineering of Botryococcus braunii for enhanced this compound production. While comprehensive, directly comparable models are still in their nascent stages, the foundational knowledge of the biosynthetic pathway and the availability of experimental data provide a strong starting point. Future research should focus on integrating transcriptomic, proteomic, and metabolomic data to construct and validate high-quality genome-scale and kinetic models. Such models will be invaluable tools for guiding metabolic engineering strategies to optimize this compound titers, rates, and yields, ultimately advancing the economic viability of this promising biofuel.
References
- 1. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seawater-Cultured Botryococcus braunii for Efficient Hydrocarbon Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
A Comparative Study of Wild-Type vs. Engineered Botryococcene Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of botryococcene production in the native producer, the green microalga Botryococcus braunii (wild-type), and a metabolically engineered strain of the yeast Saccharomyces cerevisiae. This document outlines key performance metrics, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: A Comparative Analysis of this compound Production
The quantitative data for this compound production in wild-type Botryococcus braunii and engineered Saccharomyces cerevisiae are summarized below. It is important to note that direct comparison is challenging due to the different cultivation methods and reporting metrics. B. braunii, a photosynthetic organism, has a slower growth rate but can accumulate high percentages of hydrocarbons relative to its dry weight. In contrast, engineered S. cerevisiae, a heterotrophic fermentative organism, offers faster growth and production rates but currently achieves lower final product concentrations.
| Parameter | Wild-Type Botryococcus braunii (Race B) | Engineered Saccharomyces cerevisiae |
| This compound Titer | Not typically reported; production is linked to biomass | Up to 70 mg/L[1] |
| This compound Content | Up to 42% of dry cell weight[2] | Not typically reported as a percentage of dry weight |
| Biomass Productivity | Up to 1.8 g/L/day[2] | Higher than B. braunii, but varies with fermentation conditions |
| Volumetric Productivity (Estimated) | ~150-300 mg/L/day (estimated*) | ~10-20 mg/L/day (estimated**) |
| Specific Productivity (Estimated) | ~100-200 mg/g DCW/day (estimated***) | Varies based on strain and fermentation conditions |
| Cultivation Time | Weeks to months | Days |
*Estimated based on a biomass productivity of 1 g/L/day and a hydrocarbon content of 15-30% of dry weight. **Estimated based on a 70 mg/L titer achieved over a 3-7 day fermentation period. ***Estimated based on volumetric productivity and biomass density.
Experimental Protocols
I. Cultivation of Wild-Type Botryococcus braunii (Race B)
Objective: To cultivate B. braunii under conditions that promote high hydrocarbon production.
Materials:
-
Botryococcus braunii (Race B) starter culture
-
Photobioreactor or culture flasks
-
Light source (fluorescent or LED) providing a 12:12 or 16:8 light:dark cycle[5]
-
Air supply with CO2 enrichment (1-2%)
-
Temperature control system (23-25°C)[4]
Procedure:
-
Media Preparation: Prepare and sterilize the chosen growth medium (e.g., modified Chu-13).
-
Inoculation: Inoculate the sterile medium with a healthy starter culture of B. braunii to an initial cell density of approximately 10^5 cells/mL.
-
Cultivation: Maintain the culture at 23-25°C with constant illumination (60 W/m²) and aeration supplemented with CO2.[4]
-
Monitoring: Monitor culture growth by measuring optical density at 750 nm and/or by cell counting.
-
Harvesting: Harvest the cells during the late logarithmic or early stationary phase by centrifugation or filtration.
-
Drying: Lyophilize or oven-dry the harvested biomass to a constant weight to determine the dry cell weight (DCW).
II. Engineering of Saccharomyces cerevisiae for this compound Production
Objective: To genetically modify S. cerevisiae to produce this compound.
Materials:
-
Saccharomyces cerevisiae strain (e.g., CEN.PK)
-
Expression plasmids (e.g., pYES2)
-
Genes encoding Botryococcus squalene (B77637) synthase-like enzymes (SSL-1 and SSL-3)[1]
-
Restriction enzymes, DNA ligase, and other molecular biology reagents
-
Yeast transformation reagents (e.g., lithium acetate (B1210297), PEG)[6]
-
Selective growth media (e.g., synthetic complete medium lacking uracil)
Procedure:
-
Gene Synthesis and Cloning: Synthesize the coding sequences for SSL-1 and SSL-3, codon-optimized for yeast expression. Clone these genes into yeast expression vectors under the control of a strong, inducible promoter (e.g., GAL1).[7]
-
Yeast Transformation: Transform the expression plasmids into the host S. cerevisiae strain using the lithium acetate method.[6]
-
Selection of Transformants: Select for successful transformants by plating on a selective medium (e.g., SC-Ura).
-
Cultivation and Induction: Grow the engineered yeast strain in a suitable medium (e.g., YPD) to a desired cell density. Induce gene expression by adding galactose to the medium.
-
Fermentation: Continue cultivation for 3-7 days to allow for this compound production.
III. Extraction and Quantification of this compound
Objective: To extract and quantify this compound from both B. braunii and engineered yeast.
Materials:
-
Harvested and dried biomass (B. braunii) or yeast cell pellet
-
Glass beads (for cell disruption)
-
Organic solvents (e.g., n-hexane, acetone)[8]
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound standard (if available) or a suitable internal standard (e.g., squalane)
Procedure:
-
Cell Lysis:
-
For B. braunii: Resuspend the dried biomass in hexane (B92381) and disrupt the cells using vigorous vortexing with glass beads.
-
For Yeast: Resuspend the cell pellet in a suitable buffer and disrupt the cells using glass bead beating or enzymatic lysis.
-
-
Solvent Extraction: Extract the this compound from the lysed cells by adding n-hexane and vortexing. Centrifuge to separate the organic phase containing the hydrocarbons.
-
Sample Preparation for GC-MS: Concentrate the hexane extract under a stream of nitrogen. Resuspend the residue in a known volume of hexane containing an internal standard.
-
GC-MS Analysis: Inject the sample into the GC-MS. Use a non-polar column (e.g., DB-5) and a suitable temperature program to separate the hydrocarbons. Identify this compound based on its retention time and mass spectrum.[8]
-
Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard or a calibration curve generated with a pure standard.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound biosynthesis pathway in algae and engineered yeast.
Caption: Experimental workflow for comparing this compound production.
Caption: Logical relationships of this compound production strategies.
References
- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The isoprenoid pathway and transcriptional response to its inhibitors in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Strain Construction for Biosynthetic Pathway Screening in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Botryococcene Biofuel: A Comparative Analysis Against Fossil Fuels
A comprehensive guide for researchers and scientists on the properties and potential of botryococcene-derived biofuels versus conventional gasoline and diesel. This document provides a detailed comparison of their physicochemical properties, outlines the experimental protocols for their determination, and visualizes the biosynthetic pathway and production workflow.
This compound, a triterpenoid (B12794562) hydrocarbon produced by the green microalga Botryococcus braunii, represents a promising avenue for the development of renewable "drop-in" biofuels. These biofuels are chemically similar to their petroleum-based counterparts, allowing for their use in existing infrastructure and engines. This guide offers an objective comparison of the fuel properties of this compound-derived gasoline and diesel against conventional fossil fuels, supported by experimental data and standardized testing methodologies.
Quantitative Comparison of Fuel Properties
The performance of a fuel is determined by a range of physicochemical properties. The following table summarizes the key fuel properties of this compound-derived biofuels and their fossil fuel equivalents. It is important to note that the properties of this compound-derived fuels can vary depending on the specific strain of Botryococcus braunii, cultivation conditions, and the hydroprocessing techniques employed.
| Property | This compound-Derived Gasoline | Conventional Gasoline (ASTM D4814) | This compound-Derived Diesel | Conventional Diesel (ASTM D975) |
| Research Octane Number (RON) | ~95[1] | 91-98 | N/A | N/A |
| Motor Octane Number (MON) | Not widely reported | 81-88 | N/A | N/A |
| Cetane Number | N/A | N/A | < 45 (can be improved with further hydrotreating)[2] | 40-55 |
| Lower Heating Value (MJ/kg) | ~42-44 (estimated) | ~43.4[3] | ~42-44[4][5] | ~42.6[3] |
| Kinematic Viscosity at 40°C (mm²/s) | N/A | ~0.4-0.8 | 2.5 - 3.3 (after hydrotreating)[2] | 1.9-4.1[6][7] |
| Distillation Range (°C) | Similar to gasoline after hydrocracking | 30-225 | Higher than diesel before processing (~430°C) | 170-370 |
| Density at 15°C ( kg/m ³) | Not widely reported | ~720-775 | ~840 (after conversion)[2] | ~820-850 |
Experimental Protocols
The determination of fuel properties is governed by standardized experimental procedures, primarily those developed by ASTM International. These protocols ensure consistency and comparability of data across different laboratories and fuel types.
Gasoline Properties
-
Octane Number (RON and MON): Determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.
-
ASTM D2699 (RON): The test engine is operated under mild conditions (600 rpm) to simulate city driving. The knocking characteristics of the sample fuel are compared to those of primary reference fuels (a blend of iso-octane and n-heptane).
-
ASTM D2700 (MON): The test engine is operated under more severe conditions (900 rpm, higher intake temperature) to simulate highway driving.
-
-
Distillation:
-
ASTM D86: This method involves distilling a 100 mL sample under controlled conditions. The temperature is recorded at various percentages of evaporated volume, providing a volatility profile of the fuel.
-
-
Kinematic Viscosity:
-
ASTM D445: This test measures the time it takes for a fixed volume of fuel to flow under gravity through a calibrated glass capillary viscometer at a specified temperature.
-
Diesel Properties
-
Cetane Number:
-
ASTM D613: This method uses a standardized single-cylinder CFR engine with a variable compression ratio. The ignition delay of the sample fuel is compared to that of reference fuels with known cetane numbers.
-
-
Kinematic Viscosity:
-
Distillation:
-
ASTM D86: Similar to the gasoline test, this method determines the boiling range of diesel fuel.
-
-
Density:
-
ASTM D1298: This method involves placing a hydrometer into a temperature-stabilized sample and reading the specific gravity, which is then converted to density.
-
Visualizing the Process: From Algae to Biofuel
To better understand the journey from the microscopic algae to a usable biofuel, the following diagrams illustrate the key pathways and workflows.
This compound Biosynthesis Pathway
The diagram above illustrates the key steps in the biosynthesis of this compound within Botryococcus braunii. The pathway begins with the formation of the universal isoprenoid precursors, IPP and DMAPP. These are then converted to FPP, which is dimerized to form PSPP. Finally, the enzyme SSL-3 catalyzes the unique rearrangement of PSPP to form the C30 this compound backbone. Subsequent methylation reactions produce a variety of this compound hydrocarbons that are stored in the extracellular matrix of the algal colony.
This compound Biofuel Production Workflow
This workflow diagram outlines the major stages involved in producing transportation fuels from this compound. The process starts with the cultivation and harvesting of the Botryococcus braunii biomass. The this compound oil is then extracted and subjected to hydroprocessing, which involves catalytic cracking and hydrogenation to break down the large hydrocarbon molecules and saturate double bonds. The resulting product is then fractionated into gasoline and diesel-range fuels, which are subsequently tested to ensure they meet required fuel specifications.
References
- 1. tytlabs.co.jp [tytlabs.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of fuel characteristics of hydrotreated waste cooking oil with its biodiesel and fossil diesel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. iris.polito.it [iris.polito.it]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Botryococcene Measurement Protocols
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of botryococcene, a triterpenoid (B12794562) hydrocarbon with significant potential as a biofuel and in other biotechnological applications, is crucial for research and development. However, the lack of standardized measurement protocols can lead to significant inter-laboratory variability, hindering direct comparison of results. This guide provides a comprehensive overview of current this compound measurement methodologies, presenting available performance data to aid laboratories in selecting and validating appropriate analytical techniques.
While formal inter-laboratory comparison studies or round-robin tests for this compound quantification appear to be limited in publicly available literature, this guide compiles data from single-laboratory studies to offer a comparative framework. The objective is to highlight the key differences between common protocols and discuss potential sources of variability.
Data Presentation: Comparison of this compound Quantification Methods
The following tables summarize the performance characteristics of various methods used for this compound quantification. It is important to note that these values are primarily derived from single-laboratory studies and may not reflect the full extent of inter-laboratory variability.
Table 1: Comparison of this compound Extraction Solvents
| Solvent | Extraction Efficiency | Biocompatibility | Notes |
| n-Hexane | High | Low | Widely used, but can be toxic to algal cultures, limiting in situ applications.[1][2] |
| n-Heptane | High | Low | Similar to hexane (B92381) in efficiency and toxicity.[1][2] |
| n-Dodecane | Moderate | High | Biocompatible, allowing for in situ extraction, but with lower extraction efficiency compared to shorter-chain alkanes.[3] Recirculation can improve efficiency.[3] |
| γ-Terpinene | High | Moderate | A "green" solvent alternative with high extraction capacity, potentially exceeding that of conventional alkanes.[1] |
| Bromodecane | Effective | N/A | Forms a lower phase, effectively capturing extracellular hydrocarbons.[1] |
Table 2: Performance of this compound Quantification Techniques
| Method | Principle | Reported Recovery/Yield | Precision/Reproducibility | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Gravimetric | Direct weighing of extracted hydrocarbons after solvent evaporation. | Similar results to spectrophotometric and density equilibrium methods.[4] | Dependent on the precision of the balance and complete removal of non-botryococcene lipids. | Not typically reported; dependent on balance sensitivity. |
| Spectrophotometry | Measurement of absorbance of hydrocarbon extracts at a specific wavelength. | Similar results to gravimetric and density equilibrium methods.[4] | Good reproducibility reported in single-laboratory comparison. | Not widely reported for this compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High recovery can be achieved with appropriate extraction and internal standards. | High precision and reproducibility are hallmarks of the technique when properly validated. | Generally low (ng to pg range), but specific values for this compound are not consistently reported across studies. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light to identify molecular vibrations. | N/A (primarily a qualitative and relative quantification technique in this context). | High reproducibility for spectral acquisition. | Not applicable in the traditional sense; sensitivity depends on signal-to-noise ratio. |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are outlines of common experimental protocols for this compound measurement.
Solvent Extraction of this compound
This is the initial step for most quantification methods.
-
Objective: To efficiently extract this compound from the algal biomass or culture medium.
-
Protocol Outline:
-
Sample Preparation: Algal biomass is typically harvested by centrifugation or filtration and may be freeze-dried. For in situ extraction, the solvent is added directly to the liquid culture.
-
Solvent Addition: An appropriate solvent (e.g., n-hexane, n-dodecane) is added to the sample. The choice of solvent depends on whether the extraction is destructive or non-destructive (in situ).[1][2][3]
-
Extraction: The mixture is agitated (e.g., vortexing, shaking) for a defined period to ensure thorough mixing and transfer of this compound into the solvent phase.
-
Phase Separation: The solvent phase containing the extracted this compound is separated from the aqueous phase and cell debris, typically by centrifugation.
-
Solvent Removal (for destructive methods): The solvent is evaporated, often under a stream of nitrogen, to concentrate the extracted hydrocarbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of individual this compound isomers.
-
Objective: To quantify the absolute or relative amounts of different this compound compounds.
-
Protocol Outline:
-
Sample Preparation: The dried hydrocarbon extract is redissolved in a suitable solvent (e.g., hexane) to a known concentration. An internal standard (e.g., a non-native hydrocarbon) is often added for accurate quantification.
-
Injection: A small volume of the sample is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column. Different this compound isomers will travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation.
-
Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Data Analysis: The abundance of specific ions is used to quantify the amount of each this compound isomer, typically by comparing the peak areas to that of the internal standard and a calibration curve.
-
Spectrophotometric Quantification
This method provides a rapid estimation of the total hydrocarbon content.
-
Objective: To determine the total concentration of this compound in an extract.
-
Protocol Outline:
-
Extraction: this compound is extracted using a suitable solvent as described above.
-
Spectrophotometer Measurement: The absorbance of the hydrocarbon extract is measured at a specific wavelength where botryococcenes are known to absorb.
-
Quantification: The concentration of this compound is determined by comparing the absorbance to a standard curve prepared from known concentrations of purified this compound. A study by Eroglu et al. (2010) validated this method against gravimetric and density equilibrium approaches, finding similar results.[4]
-
Gravimetric Analysis
This is a direct and straightforward method for determining the total mass of extracted hydrocarbons.
-
Objective: To measure the total weight of this compound and other co-extracted lipids.
-
Protocol Outline:
-
Extraction: A known volume or mass of algal culture or biomass is subjected to solvent extraction.
-
Solvent Evaporation: The solvent containing the extracted lipids is carefully evaporated to dryness in a pre-weighed container.
-
Weighing: The container with the dried lipid residue is weighed again. The difference in weight corresponds to the total mass of extracted lipids.
-
Calculation: The total hydrocarbon content is typically expressed as a percentage of the initial dry weight of the algal biomass. This method was shown to yield similar results to spectrophotometric and density equilibrium methods in a comparative study.[4]
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in this compound measurement.
Caption: General workflow for this compound measurement from sample to result.
Caption: Factors contributing to inter-laboratory variation in this compound measurements.
References
Validating the Gatekeepers of Biofuel Production: A Comparative Guide to Botryococcene Pathway Enzymes
For researchers, scientists, and drug development professionals invested in the future of biofuels, understanding the enzymatic machinery behind botryococcene production is paramount. This guide provides a comprehensive comparison of the key enzymes in the this compound biosynthesis pathway, offering supporting experimental data and detailed methodologies to validate their roles.
The green microalga Botryococcus braunii is a prolific producer of this compound, a triterpenoid (B12794562) hydrocarbon with significant potential as a renewable fuel source. The biosynthesis of this valuable compound is not the work of a single enzyme but a coordinated effort between two squalene (B77637) synthase-like (SSL) enzymes: SSL-1 and SSL-3. This guide delves into the validation of these enzymes, comparing their function to related enzymes and providing the necessary protocols to empower further research and metabolic engineering efforts.
A Tale of Two Enzymes: The this compound Synthesis Duo
The biosynthesis of this compound mirrors that of squalene, a ubiquitous triterpene precursor for sterols. However, B. braunii has evolved a unique two-enzyme system for this compound production.
SSL-1: The Initiator. This enzyme catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form presqualene diphosphate (PSPP).[1] This reaction is the committed step, channeling carbon flux towards triterpenoid synthesis.
SSL-3: The Finisher. Subsequently, SSL-3 utilizes the PSPP intermediate produced by SSL-1 and, in the presence of NADPH, catalyzes a reductive rearrangement to form the final product, this compound.[1] This two-step mechanism, requiring the interplay of two distinct enzymes, is a key characteristic of the this compound pathway in B. braunii race B.
In contrast, the closely related squalene is typically synthesized by a single squalene synthase (SS) enzyme that performs both the condensation of FPP to PSPP and the subsequent reductive rearrangement to squalene without releasing the intermediate. B. braunii also possesses a conventional squalene synthase (BSS) and another SSL enzyme, SSL-2, which in conjunction with SSL-1, produces squalene.[2][3]
Comparative Performance of this compound Pathway Enzymes
| Enzyme/System | Substrate(s) | Product(s) | Host Organism (for production data) | Product Titer (mg/L) | Key Characteristics |
| SSL-1 + SSL-3 | Farnesyl Diphosphate (FPP) | This compound | Saccharomyces cerevisiae (yeast) | Up to 70 mg/L | Two-enzyme system for this compound synthesis. Production can be enhanced by fusing the two enzymes.[2] |
| Botryococcus Squalene Synthase (BSS) | Farnesyl Diphosphate (FPP) | Squalene | Escherichia coli | Not reported | A conventional squalene synthase that catalyzes both reaction steps. |
| Lycopaoctaene Synthase (LOS) | Geranylgeranyl Diphosphate (GGPP) | Lycopaoctaene | Botryococcus braunii race L | Not applicable | A squalene synthase-like enzyme with a preference for a C20 substrate over the C15 FPP. |
| Dehydrosqualene synthase (CrtM) | Farnesyl Diphosphate (FPP) | Dehydrosqualene, Squalene, Phytoene | Staphylococcus aureus | ~15 mg/L (Squalene, in vitro) | Demonstrates substrate promiscuity. |
Experimental Protocols for Enzyme Validation
Validating the function of SSL-1 and SSL-3 is crucial for confirming their roles in the this compound pathway and for engineering more efficient production systems. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of SSL-1 and SSL-3
Objective: To produce and purify recombinant SSL-1 and SSL-3 for in vitro characterization.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the coding sequences for B. braunii SSL-1 and SSL-3, codon-optimized for expression in E. coli or S. cerevisiae. Clone the genes into appropriate expression vectors, such as pET vectors for E. coli or pYES vectors for yeast. For purification purposes, a hexahistidine (His6) tag can be fused to the N- or C-terminus of the proteins.
-
Expression in E. coli:
-
Transform E. coli BL21(DE3) cells with the expression plasmids.
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
-
-
Expression in S. cerevisiae:
-
Transform a suitable yeast strain (e.g., INVSc1) with the expression plasmids.
-
Grow the transformed yeast in a selective medium containing glucose.
-
To induce expression from a GAL promoter, transfer the cells to a medium containing galactose.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE to assess purity and size.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
In Vitro Enzyme Assay for this compound Synthase Activity
Objective: To determine the enzymatic activity of purified SSL-1 and SSL-3 in vitro.
Methodology:
-
Reaction Setup:
-
The reaction mixture (total volume of 50 µL) should contain:
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.[4]
-
Reaction Termination and Extraction:
-
Product Analysis:
-
Thin-Layer Chromatography (TLC):
-
Spot an aliquot (e.g., 20 µL) of the n-hexane layer onto a silica (B1680970) gel TLC plate.[4]
-
Develop the TLC plate using n-hexane as the mobile phase.[4]
-
Visualize the spots corresponding to authentic squalene and this compound standards (e.g., using iodine vapor).
-
Scrape the silica corresponding to the product spots and quantify the radioactivity using a scintillation counter.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For non-radioactive assays, use unlabeled FPP.
-
Analyze the n-hexane extract by GC-MS to identify and quantify the this compound produced based on its mass spectrum and retention time compared to an authentic standard.
-
-
Visualizing the Pathway and Experimental Logic
To further clarify the this compound biosynthesis pathway and the experimental workflow for enzyme validation, the following diagrams are provided.
References
Botryococcene: A Comparative Analysis of Energy Return on Investment for a Promising Biofuel
A deep dive into the energy efficiency of botryococcene, a high-potential biofuel precursor, reveals a landscape of burgeoning potential tempered by developmental challenges. This guide offers a comparative analysis of its Energy Return on Investment (EROI) against other biofuels and conventional fossil fuels, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a liquid hydrocarbon produced by the microalga Botryococcus braunii, stands out as a promising feedstock for advanced biofuels. Unlike many other algal sources that produce fatty acids requiring transesterification to yield biodiesel, this compound can be hydrocracked to produce gasoline, diesel, and jet fuel. This direct pathway to drop-in fuels has fueled significant research into its production and energy balance.
Quantitative Comparison of Energy Return on Investment (EROI)
The Energy Return on Investment (EROI) is a critical metric for assessing the viability of an energy source, representing the ratio of energy delivered by a particular fuel to the energy invested in its production. An EROI greater than 1 indicates a net energy gain. The following table summarizes the EROI for this compound-based biofuel from available studies and compares it with other biofuels and conventional fossil fuels.
| Energy Source | Feedstock | Production Method | Energy Return on Investment (EROI) | Citation(s) |
| This compound Biofuel | Botryococcus braunii | Milking (Non-destructive extraction) | 1.04 | [1][2] |
| This compound Biofuel (modeled) | Botryococcus braunii | Milking with biofilm photobioreactor | 13.12 | [2] |
| Algal Biofuel (general) | Mixed Algae | Integrated with wastewater treatment | 1.44 | [3] |
| Algal Biofuel (general) | Mixed Algae | Conventional systems | 0.42 | [3] |
| Corn Ethanol | Corn | Fermentation | 0.84 - 1.65 | [4] |
| Sugarcane Ethanol | Sugarcane | Fermentation | 1.8 | [5] |
| Biodiesel | African Palm | Transesterification | 3.05 | [5] |
| Biodiesel | Jatropha (Pinion) | Transesterification | 2.74 | [5] |
| Biodiesel | Swine Fat | Transesterification | 2.89 | [5] |
| Biodiesel | Bovine Fat | Transesterification | 2.19 | [5] |
| Conventional Oil & Gas | Crude Oil, Natural Gas | Extraction and Refining | ~15 | [4] |
| Coal | Coal | Mining and Processing | ~80 | [4] |
| Wind Energy | Wind | Wind Turbines | ~19 | [4] |
Experimental Protocols
The determination of EROI for this compound biofuel involves a comprehensive life cycle assessment (LCA) that quantifies all energy inputs and outputs throughout the production process. Key experimental stages and their methodologies are outlined below.
Cultivation of Botryococcus braunii
The cultivation of Botryococcus braunii is a critical step influencing the overall energy balance.
-
Strain Selection and Inoculum Preparation: High-hydrocarbon yielding strains of Botryococcus braunii (e.g., Showa strain) are selected. Starter cultures are typically grown in a controlled laboratory environment using a defined growth medium such as a modified Chu-13 or BG-11 medium.[6]
-
Culture Systems: Cultivation can be carried out in open raceway ponds or closed photobioreactors.[7] Photobioreactors offer better control over environmental parameters such as light intensity, temperature (typically around 23-28°C), pH (around 7.5), and CO2 supply, which can lead to higher biomass productivity.[6]
-
Nutrient Supply: The growth medium contains essential macro and micronutrients. Some studies have explored the use of wastewater as a nutrient source to reduce the energy and cost associated with fertilizer production.[8]
-
Growth Monitoring: Algal growth is monitored by measuring the increase in biomass concentration (dry weight per unit volume) over time.
Harvesting and Dewatering
Harvesting the algal biomass from the culture medium is an energy-intensive step.
-
Flocculation: Chemical or biological flocculants can be used to aggregate the algal cells, making them easier to separate from the water.
-
Mechanical Separation: Techniques such as centrifugation or filtration are commonly employed to concentrate the algal slurry.
-
Dewatering: The harvested biomass, which is still mostly water, needs to be dewatered. This can be achieved through methods like solar drying, freeze-drying, or spray drying, each with different energy implications.
Hydrocarbon Extraction
Two primary methods are used for extracting this compound from Botryococcus braunii: conventional destructive extraction and non-destructive "milking."
-
Conventional Solvent Extraction:
-
The dried algal biomass is ground to break the cell walls.
-
An organic solvent, such as hexane, is used to extract the hydrocarbons.[6] The mixture is then filtered to separate the solvent-oil solution from the solid biomass residue.
-
The solvent is evaporated from the solution to recover the this compound. The energy required for solvent recovery is a significant input in this process.
-
-
Non-Destructive "Milking":
-
This innovative approach involves applying a solvent directly to the live algal culture for a short period.[9]
-
The solvent selectively extracts the extracellular this compound without killing the algae, allowing for repeated extractions from the same culture.[9]
-
This method has the potential to significantly reduce the energy inputs associated with harvesting and dewatering.[2] Some studies have shown that culturing the algae in seawater can enhance the efficiency of hydrocarbon extraction without the need for energy-intensive pretreatment.[10]
-
Conversion to Biofuel
The extracted this compound is then converted into usable liquid fuels.
-
Hydrocracking: This is the primary conversion method for this compound. It involves treating the hydrocarbon with hydrogen under high pressure and temperature in the presence of a catalyst. This process breaks down the long-chain this compound molecules into smaller, more valuable fuel-range hydrocarbons like gasoline, diesel, and jet fuel.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of this compound production and its subsequent conversion into biofuel, the following diagrams have been generated using Graphviz.
Caption: Workflow of this compound biofuel production.
Caption: Logical relationship for calculating EROI.
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Energy return on investment for algal biofuel production coupled with wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 5. open.clemson.edu [open.clemson.edu]
- 6. ijcmas.com [ijcmas.com]
- 7. bio-energylab.com [bio-energylab.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Seawater-Cultured Botryococcus braunii for Efficient Hydrocarbon Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Novel Botryococcene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique branched structures of botryococcenes, hydrocarbons produced by the green microalga Botryococcus braunii, make them promising candidates for biofuel production and have garnered interest in the field of drug development. The B race of B. braunii is particularly notable for synthesizing a range of C30 to C37 botryococcene isomers. Accurate structural confirmation of these novel isomers is paramount for understanding their biosynthetic pathways, predicting their physicochemical properties, and exploring their potential applications. This guide provides a comparative overview of the key analytical techniques employed for the structural elucidation of this compound isomers, supported by available experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of this compound Isomers
The structural confirmation of this compound isomers relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is essential for separating the isomers and determining their molecular weights, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, allowing for the precise determination of their complex structures.
Table 1: GC-MS Data for Selected this compound Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Reference |
| C33 this compound | C33H56 | 452.8 | 452 [M]+, 437, 381, 292, 236 | [1][2] |
| C34 this compound | C34H58 | 466.9 | 466 [M]+, 451, 395, 292, 236 | [1][2][3] |
Note: The mass spectra of botryococcenes often show characteristic fragment ions resulting from cleavage alpha to the quaternary carbon atoms.[1]
Table 2: ¹H and ¹³C NMR Chemical Shift Data for C34 this compound
The following table presents the ¹H and ¹³C NMR chemical shifts for the main component of C34 this compound, a highly branched isomer. These assignments are critical for confirming the connectivity of the carbon skeleton.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 125.1 |
| 2 | 5.10 (m) | 135.0 |
| 3 | 2.00 (m) | 39.8 |
| 4 | 1.98 (m) | 27.9 |
| 5 | 5.12 (m) | 124.9 |
| 6 | - | 135.2 |
| 7 | 1.60 (s) | 16.1 |
| 8 | 1.98 (m) | 26.5 |
| 9 | 1.98 (m) | 39.9 |
| 10 | - | 41.2 |
| ... | ... | ... |
Data adapted from Ishimatsu et al. (2012). Complete assignment requires 2D NMR data.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key techniques used in the structural confirmation of this compound isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify different this compound isomers based on their retention times and mass fragmentation patterns.
Protocol:
-
Sample Preparation: Extract hydrocarbons from lyophilized B. braunii cells using a suitable solvent such as hexane (B92381) or a mixture of chloroform (B151607) and methanol. Concentrate the extract under reduced pressure.
-
GC Column: Utilize a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 60 °C for 1 min, ramp to 315 °C at a rate of 3 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Interface Temperature: 315 °C.
-
This protocol is a general guideline and may require optimization based on the specific instrument and isomers being analyzed.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry, of purified this compound isomers.
Protocol:
-
Sample Preparation: Purify individual this compound isomers using techniques like High-Performance Liquid Chromatography (HPLC). Dissolve a sufficient amount of the purified isomer (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
1D NMR Acquisition:
-
Acquire ¹H NMR spectra to determine the chemical environment of protons.
-
Acquire ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to identify the types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H correlations) within the molecule, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.
-
-
Data Analysis: Integrate and analyze the 1D and 2D NMR spectra to piece together the complete structure of the isomer.
Detailed NMR analysis requires specialized software and expertise in spectral interpretation.[7][8][9]
Mandatory Visualization
This compound Biosynthetic Pathway
The biosynthesis of botryococcenes in B. braunii race B is a complex process that begins with the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are converted to farnesyl pyrophosphate (FPP), two molecules of which are then condensed to form the C30 backbone of this compound. Subsequent methylation steps lead to the formation of higher-order isomers.
Experimental Workflow for Structure Confirmation
The structural elucidation of novel this compound isomers follows a systematic workflow, beginning with extraction and purification, followed by a series of analytical techniques to piece together the final structure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Hydrocarbon phenotyping of algal species using pyrolysis-gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Botryococcene: A Guide for Laboratory Professionals
Botryococcene, an unsaturated triterpenoid (B12794562) hydrocarbon produced by the green microalga Botryococcus braunii, is a subject of interest in biofuel research. As with any laboratory chemical, its safe handling and disposal are paramount to ensure the safety of personnel and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Many organic substances are toxic and flammable.[1] Standard laboratory PPE should always be worn to prevent skin contact.[2]
-
Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any potential vapors.[1][2]
-
Ignition Sources: Keep this compound away from all sources of ignition, including open flames and hot surfaces, as it is a hydrocarbon and likely flammable.[1][2]
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous waste. It should never be poured down the drain or mixed with regular trash.[1][4]
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated materials, and solutions, in a designated hazardous waste container.[2][4]
-
For small quantities (less than 5 gallons), glass bottles are suitable. For larger quantities, metal cans should be used.[5]
-
Ensure the waste container is compatible with hydrocarbons and is in good condition with a secure, sealable lid.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "Flammable Liquid."[2][4]
-
The label must also include the full chemical name, "this compound," and the approximate concentration or volume of the waste.[5][6] Do not use abbreviations.[6]
-
Indicate the date when the waste was first added to the container.[6]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be a secure location, away from ignition sources and incompatible materials.[2][7]
-
Store acids and bases separately from flammable organic waste.[7]
-
Use secondary containment, such as a larger, chemically resistant bin, for all liquid hazardous waste containers to prevent spills.[6]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, use a non-flammable absorbent material like sand, cat litter, or commercial sorbent pads to clean it up.[2] Do not use paper towels, as they are combustible.[2]
-
Place the used absorbent material into a heavy-duty plastic bag (if compatible) or a sealable container, label it as "Hazardous Waste" containing this compound, and dispose of it with other this compound waste.[2]
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
-
Final Disposal:
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative parameters often encountered in laboratory waste disposal guidelines. While specific limits for this compound are not defined, these general principles for flammable and hazardous waste should be applied.
| Parameter | Guideline | Source |
| Flammable Liquid Classification | Flashpoint below 100°F (37.8°C) | [2] |
| Aqueous Waste pH for Drain Disposal | Between 7 and 9 | [6] |
| Container Headspace | Approximately 1 inch for a 4L container | [5] |
| Maximum Hazardous Waste in Lab | Do not store more than 10 gallons | [6] |
| SAA Container Removal | Within three days after the container becomes full | [7] |
Experimental Protocols Cited
The procedures outlined in this document are based on established safety protocols for handling and disposing of flammable and unsaturated hydrocarbons in a laboratory setting. Specific experimental protocols for the synthesis or use of this compound should include a dedicated section on waste disposal that aligns with these general principles.
Diagrams and Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the key steps and decision points for the safe disposal of this compound waste in a laboratory.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. echemi.com [echemi.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Botryococcene
Prudent Handling of Botryococcene in a Research Environment
This guide provides essential safety and logistical information for the handling of this compound in laboratory settings. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety data for the closely related compound, Botryococcane C33, and general best practices for handling laboratory chemicals.
Quantitative Safety Data
The following table summarizes key safety and physical property data, primarily based on information for Botryococcane C33 as a surrogate for this compound.
| Property | Value | Source |
| Chemical Formula | C30H50 to C34H58 | [1][2][3][4] |
| Boiling Point | 460-485 °C | [1] |
| Toxicity | No specific toxicity data available for this compound. A related compound, squalene, has low toxicity. | [1] |
| GHS Hazard Classification | Not classified | [5] |
| Signal Word | Not applicable | [5] |
| Hazard Statements | Not applicable | [5] |
| Precautionary Statements | Not applicable | [5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following personal protective equipment should be worn:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear impervious, flame-retardant clothing.[5] Handle with chemically resistant gloves (e.g., nitrile) that have been inspected prior to use.[6] Use proper glove removal technique to avoid skin contact.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] In general, work should be conducted in a well-ventilated area or under a chemical fume hood.[7]
-
Footwear: Closed-toe shoes are required.
Experimental Protocols: Safe Handling and Disposal
Handling:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that an eyewash station and safety shower are readily accessible.
-
Weighing and Transferring: Avoid generating aerosols or dust.
-
Heating: this compound has a high boiling point (460-485 °C).[1] Use appropriate heating equipment and ensure proper ventilation.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7]
Spill Management:
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains.[7] Contain the spill and collect it with a non-combustible absorbent material. Dispose of the contaminated material in accordance with local regulations.[8]
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste.[6] All disposal activities must be in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Botryococcenes - Wikipedia [en.wikipedia.org]
- 2. This compound | C34H58 | CID 10885141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C33 this compound | C33H56 | CID 90658677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C30 this compound | C30H50 | CID 59053142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. web.biosci.utexas.edu [web.biosci.utexas.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. buyat.ppg.com [buyat.ppg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
